2-(1H-Indol-3-yl)acetohydrazide
説明
特性
IUPAC Name |
2-(1H-indol-3-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-13-10(14)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHLCXMCGCVVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202885 | |
| Record name | 3-Indoleacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-47-5 | |
| Record name | Indole-3-acetic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5448-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Indoleacetic acid hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-acetic acid hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-acetic acid hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Indoleacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-indoleacetic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1H-Indol-3-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-(1H-indol-3-yl)acetohydrazide, a versatile intermediate in the development of various pharmaceutically active compounds. The document details the synthetic pathway, experimental protocols, and key characterization data.
Introduction
This compound is a hydrazide derivative of indole-3-acetic acid, a well-known phytohormone. The presence of the indole nucleus and the reactive hydrazide moiety makes it a valuable scaffold in medicinal chemistry. Hydrazides are known precursors for the synthesis of a wide range of heterocyclic compounds and have been implicated in various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide outlines a reliable and reproducible two-step synthesis protocol for this compound, commencing from the readily available starting material, indole-3-acetic acid.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process:
-
Esterification: Indole-3-acetic acid is first converted to its corresponding methyl ester, methyl 2-(1H-indol-3-yl)acetate. This step is necessary to activate the carboxylic acid group for the subsequent reaction.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield the final product, this compound.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(1H-indol-3-yl)acetate
Materials:
-
Indole-3-acetic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of indole-3-acetic acid in an excess of anhydrous methanol, a catalytic amount of concentrated sulfuric acid is carefully added.
-
The reaction mixture is refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with a saturated solution of sodium bicarbonate, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude methyl 2-(1H-indol-3-yl)acetate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound.[1]
Materials:
-
Methyl 2-(1H-indol-3-yl)acetate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Chilled water
Procedure:
-
Methyl 2-(1H-indol-3-yl)acetate (1 equivalent) is dissolved in ethanol.
-
To this solution, hydrazine hydrate (4 equivalents, 80% solution) is added.[1]
-
The reaction mixture is refluxed for 2-3 hours.[1]
-
After reflux, the mixture is allowed to cool to room temperature and then poured into chilled water (approximately 100 ml).[1]
-
The resulting solid precipitate is collected by filtration, washed with cold water, and dried.[1]
-
The crude product can be recrystallized from ethanol to afford pure this compound as a white solid.[1]
Quantitative Data
| Parameter | Methyl 2-(1H-indol-3-yl)acetate | This compound |
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₀H₁₁N₃O |
| Molecular Weight | 189.21 g/mol | 189.22 g/mol |
| Appearance | Off-white to pale yellow solid | White crystalline solid |
| Melting Point | 73-76 °C | 143 °C[1] |
| Yield | >90% | 60%[1] |
Characterization Data for this compound
| Technique | Data |
| ¹H NMR | Awaited from spectral analysis. |
| ¹³C NMR | Awaited from spectral analysis. |
| IR (KBr, cm⁻¹) | Awaited from spectral analysis. |
| Mass Spec (EI) | Awaited from spectral analysis. |
Biological Context: Inhibition of the Cyclooxygenase (COX) Pathway
Derivatives of this compound have shown significant anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The COX pathway is central to the inflammatory response, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The indole scaffold is a common feature in many COX inhibitors.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of indole derivatives.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-Indol-3-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-(1H-Indol-3-yl)acetohydrazide, a versatile intermediate in medicinal chemistry.
Core Physicochemical Properties
This compound is a solid, crystalline compound with a light tan to off-white appearance and a characteristic aromatic indole odor[1]. Its molecular and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O | [2][3] |
| Molecular Weight | 189.22 g/mol | [2] |
| Alternate Molecular Weight | 189.21 g/mol | [1] |
| Melting Point | 143 °C | [2] |
| Appearance | Crystalline solid, light tan to off-white | [1] |
| Odor | Distinct aromatic indole odor | [1] |
| Solubility | Good solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Limited solubility in hexane and ethyl acetate. | [1] |
| SMILES | NNC(=O)CC1=CNC2=C1C=CC=C2 |
Crystal Structure and Crystallographic Data
Detailed crystallographic studies reveal that this compound has an orthorhombic crystal system. The indole ring system is nearly planar, and the acetohydrazide substituent is also almost planar, with a dihedral angle of 87.27 (5)° between them[2][3][4]. The crystal structure is stabilized by a network of hydrogen bonds[2][3][4].
| Crystallographic Parameter | Value | Source |
| Crystal System | Orthorhombic | [2] |
| Space Group | Pbca | [5] |
| a | 12.1599 (7) Å | [2] |
| b | 9.6153 (4) Å | [2] |
| c | 16.2345 (8) Å | [2] |
| V | 1898.16 (16) ų | [2] |
| Z | 8 | [2] |
Experimental Protocols
Synthesis of this compound
Method 1: From Indole-3-methyl ester [2][4]
This protocol involves the reaction of Indole 3-methyl ester with hydrazine hydrate.
Materials:
-
Indole 3-methyl ester (1 eq)
-
Hydrazine hydrate (80%, 4 eq)
-
Ethanol
-
Chilled water
Procedure:
-
Add hydrazine hydrate to a solution of Indole 3-methyl ester in ethanol.
-
Reflux the reaction mixture for 2–3 hours.
-
Allow the mixture to cool to room temperature.
-
Pour the cooled mixture into 100 ml of chilled water.
-
Filter the resulting solid precipitate.
-
Dry the solid.
-
Recrystallize the product from ethanol to obtain pure this compound.
Method 2: From 2-(1H-Indol-3-yl)acetic acid [6][7]
This synthesis route starts with the esterification of 2-(1H-Indol-3-yl)acetic acid, followed by reaction with hydrazine monohydrate.
Step 1: Esterification
-
Transform 2-(1H-Indol-3-yl)acetic acid to ethyl 2-(1H-Indol-3-yl)acetate using a catalytic amount of sulfuric acid in ethanol.
Step 2: Hydrazinolysis
-
React the resulting ethyl 2-(1H-Indol-3-yl)acetate with hydrazine monohydrate in methanol to form this compound.
Analytical Methods
-
Thin Layer Chromatography (TLC): The purity of the synthesized compound can be confirmed using TLC with a mobile phase of n-hexane:ethyl acetate. The reported Rf value is 0.18[2].
-
Spectroscopic Analysis: The structure of the compound and its derivatives is typically confirmed using Infrared (IR) spectroscopy, Electron Ionization Mass Spectrometry (EI-MS), and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy[6][7].
-
X-ray Crystallography: Single-crystal X-ray analysis is used to determine the precise three-dimensional structure of the molecule[2].
Visualizing Experimental Workflows
The following diagram illustrates the synthesis of this compound from Indole 3-methyl ester.
Caption: Synthesis of this compound.
Biological Activity and Potential Signaling Pathways
This compound and its derivatives have been investigated for a range of biological activities. These compounds serve as important precursors for the synthesis of various heterocyclic compounds with pharmaceutical importance[2][4].
Derivatives have demonstrated:
-
Antibacterial Activity: Some derivatives have shown antibacterial activity comparable to the standard drug ciprofloxacin[6][7].
-
Enzyme Inhibition: Certain derivatives exhibit inhibitory activity against α-Glucosidase, Butyrylcholinesterase, and Lipoxygenase (LOX)[6].
-
Anti-inflammatory Activity: A derivative, N′((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide, has shown anti-inflammatory potential. This activity is suggested to be mediated through the soluble guanylate cyclase (sGC)-nitric oxide (NO)/cytokine pathway[8].
The following diagram provides a high-level overview of the proposed anti-inflammatory signaling pathway for a derivative of this compound.
Caption: Proposed anti-inflammatory pathway of a derivative.
References
- 1. This compound | CAS 5448-47-5 [matrix-fine-chemicals.com]
- 2. Compound 2-anilino-N'-[(1H-indol-3-yl)methylidene]acetohydrazide - Chemdiv [chemdiv.com]
- 3. researchgate.net [researchgate.net]
- 4. Compound N'-[(1H-indol-3-yl)methylidene]-2-(4-iodoanilino)acetohydrazide - Chemdiv [chemdiv.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide | C12H15N3O | CID 4270588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5448-47-5 | this compound - Moldb [moldb.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(1H-Indol-3-yl)acetohydrazide (CAS 5448-47-5)
This technical guide provides a comprehensive overview of this compound (CAS 5448-47-5), a versatile intermediate in the synthesis of various heterocyclic compounds with significant pharmacological potential. This document outlines its physicochemical properties, synthesis protocols, and biological significance, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
This compound, also known as Indole-3-acetic acid hydrazide, is a white to beige crystalline solid.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₀H₁₁N₃O | [1] | |
| Molar Mass | 189.21 | g/mol | [1] |
| Melting Point | 142-145 | °C | [1] |
| Boiling Point | 324.47 (rough estimate) | °C | [1] |
| Flash Point | 267.1 | °C | [1][2] |
| Density | 1.1654 (rough estimate) | g/cm³ | [1] |
| pKa | 13.23 ± 0.18 (Predicted) | [1] | |
| logP (Octanol/Water) | 0.218 (Calculated) | [3] | |
| Water Solubility (logS) | -2.69 (Calculated) | mol/L | [3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the hydrazinolysis of an ester of indole-3-acetic acid.[4][5]
Experimental Protocol: Synthesis from Indole-3-methyl ester[4]
Materials:
-
Indole-3-methyl ester
-
Hydrazine hydrate (80%)
-
Ethanol
-
Chilled water
Procedure:
-
To a solution of Indole-3-methyl ester (1 equivalent) in ethanol, add hydrazine hydrate (4 equivalents).
-
Reflux the reaction mixture for 2-3 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into chilled water (approximately 100 ml).
-
A solid precipitate will form. Collect the solid by filtration.
-
Dry the collected solid.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Purity Confirmation: The purity of the synthesized compound can be confirmed using thin-layer chromatography (TLC). For example, with a mobile phase of n-hexane:ethyl acetate, the compound has an Rf value of 0.18.[4]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Biological Activities and Applications in Drug Discovery
This compound serves as a crucial building block for the synthesis of various heterocyclic compounds with a wide spectrum of biological activities.[6] Its derivatives have been extensively studied for their therapeutic potential.
Antimicrobial Activity
Derivatives of this compound, particularly Schiff bases and pyrazole derivatives, have demonstrated significant antibacterial and antifungal activities.[5][7] For instance, certain synthesized derivatives exhibited antibacterial activity comparable to the standard drug Ciprofloxacin.[5]
Anti-inflammatory Activity
N-acylhydrazone derivatives of indole have shown promising anti-inflammatory properties. One such derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), has been shown to reduce leukocyte migration in in-vivo models of inflammation.[8] The mechanism of action is suggested to involve the nitric oxide (NO) pathway.
Signaling Pathway: Anti-inflammatory Action of an Indole Acylhydrazone Derivative
The anti-inflammatory effect of the JR19 derivative is linked to the modulation of the soluble guanylate cyclase (sGC)-NO/cytokine pathway.[8] The compound has been shown to decrease the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ in a NO-dependent manner.[8]
Caption: Proposed anti-inflammatory signaling pathway.
Enzyme Inhibition
Derivatives of this compound have been evaluated as inhibitors of various enzymes. Some compounds have shown inhibitory activity against α-Glucosidase, Butyrylcholinesterase (BChE), and Lipoxygenase (LOX).[5]
Anticancer Activity
The indole nucleus is a common scaffold in many anticancer agents. Derivatives of this compound have been synthesized and investigated for their cytotoxic properties against various cancer cell lines.[9]
Synthesis of Derivatives: Schiff Bases
A primary application of this compound is in the synthesis of Schiff bases, which are formed by the condensation reaction with various aldehydes and ketones.[5]
Experimental Protocol: General Synthesis of Schiff Bases[5]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in methanol.
-
Add the substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with cold methanol, and dry.
-
Recrystallize the product from a suitable solvent if necessary.
Schiff Base Formation Workflow
Caption: General workflow for Schiff base synthesis.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of significant interest in the fields of medicinal chemistry and drug discovery. The continued exploration of new derivatives based on this indole scaffold holds promise for the development of novel therapeutic agents targeting a range of diseases.
References
- 1. chembk.com [chembk.com]
- 2. molbase.com [molbase.com]
- 3. 1H-Indole-3-acetic acid, hydrazide (CAS 5448-47-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [file.scirp.org]
- 7. ijpsr.com [ijpsr.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Indole-3-Acetohydrazide and Its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its myriad derivatives, indole-3-acetohydrazide has emerged as a versatile precursor for the synthesis of novel therapeutic agents. This technical guide consolidates the current understanding of the biological activities of indole-3-acetohydrazide and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Anti-inflammatory Activity
Derivatives of indole-3-acetohydrazide have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The N-acylhydrazone functionality is a key pharmacophore contributing to this activity.[3][4]
A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory effects. Several of these compounds exhibited potent activity, with some showing selective inhibition of COX-2, suggesting a reduced risk of gastrointestinal side effects.[1]
Another study highlighted the anti-inflammatory potential of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), which was found to reduce leukocyte migration and pro-inflammatory cytokine levels (IL-6, TNF-α, IL-17, and IFN-γ) through a nitric oxide-dependent pathway involving inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC).[3][4]
Quantitative Anti-inflammatory Data
| Compound | Description | Activity | Reference |
| S3 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | 61.99% inhibition of inflammation after 2h | [1] |
| S7 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide | 61.47% inhibition of inflammation after 2h | [1] |
| S14 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide | 62.69% inhibition of inflammation after 2h | [1] |
| Indomethacin | Reference Drug | 77.23% inhibition of inflammation after 2h | [1] |
| JR19 | N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | 59% reduction in leukocyte migration (10 mg/kg) | [3] |
Anticancer Activity
Indole-based hydrazones have shown promise as anticancer agents, with activities attributed to the induction of apoptosis and inhibition of key signaling pathways.[2][5][6] The cytotoxic effects of these compounds have been evaluated against a range of cancer cell lines.
For instance, a series of N′-((1-(substituted)-1H-indol-3-yl)methylene)hydrazides demonstrated significant in vitro antiproliferative activities. Notably, some analogs exhibited specificity towards breast and prostate cancer cells.[6] Exposure of PC3 prostate cancer cells to specific derivatives led to increased levels of cleaved PARP1, a hallmark of apoptosis.[6] Furthermore, indole-3-acetic acid (IAA), a related compound, has been shown to induce apoptosis in PC-3 cells when activated by UVB irradiation.[7]
Quantitative Anticancer Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 18b | Breast Cancer | 0.9 | [6] |
| 18d | Breast Cancer | 0.4 | [6] |
| 18j | Breast Cancer | 0.8 | [6] |
| (E)-N′-((1-methyl-1H-indol-3-yl)methylene)acetohydrazide | PC-3 (Prostate) | 89.65 | [5] |
| Thiophene-based indole-3-butyric acid hydrazone | HeLa (Cervical) | 49.2 | [8] |
| Thiophene-based indole-3-butyric acid hydrazone | PC-3 (Prostate) | 41.1 | [8] |
Antimicrobial Activity
Indole-3-acetohydrazide derivatives have been investigated for their potential as antimicrobial agents against a spectrum of bacteria and fungi.[9][10][11][12] The hydrazone moiety is considered crucial for this biological activity.[12]
A study evaluating a series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazones revealed a broad spectrum of activity, with some compounds showing potent inhibition against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[10][11]
Quantitative Antimicrobial Data (MIC, µg/mL)
| Compound Series | S. aureus | MRSA | E. coli | B. subtilis | C. albicans | Reference |
| 1a-1j, 1p | - | 6.25 | - | - | - | [11][12] |
| Ampicillin (Ref.) | - | 12.5 | - | - | - | [11][12] |
| Indole anisic acid hydrazides | Significant Activity | Better Activity | - | - | - | [10] |
| Indole nicotinic acid hydrazides | No Significant Activity | No Significant Activity | - | - | - | [10] |
Enzyme Inhibition
The biological effects of indole-3-acetohydrazide derivatives are often mediated by their ability to inhibit specific enzymes. Indole-3-acetic acid hydrazide itself has been shown to inhibit enzymes such as phosphofructokinase, pyruvate kinase, and lactate dehydrogenase.[13]
Derivatives have also been developed as inhibitors of other enzymes. For example, indole-3-acetamides have demonstrated α-amylase inhibitory activity, suggesting potential applications in managing hyperglycemia.[14] Furthermore, indole-3-butyric acid derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer.[15]
Quantitative Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Indole-3-acetamide (15) | α-Amylase | 1.09 ± 0.11 | [14] |
| Acarbose (Ref.) | α-Amylase | 0.92 ± 0.4 | [14] |
| Thiophene-based indole-3-butyric acid hydrazone | Acetylcholinesterase | 1.95 ± 10.79 | [8] |
| Aminodichlorophenyl derivative of indole-3-butyric acid hydrazone | Tyrosinase | 0.96 ± 1.005 | [8] |
| HDAC Inhibitor (I13) | HDAC1 | 0.0139 | [15] |
| HDAC Inhibitor (I13) | HDAC3 | 0.0121 | [15] |
| HDAC Inhibitor (I13) | HDAC6 | 0.00771 | [15] |
Experimental Protocols
General Synthesis of Indole-3-acetohydrazide Derivatives (Hydrazones)
A common method for the synthesis of indole-3-acetohydrazide derivatives involves the condensation of indole-3-acetohydrazide with various aldehydes.[16]
-
Preparation of Indole-3-acetic acid ethyl ester: Indole-3-acetic acid is esterified using absolute ethanol in the presence of a catalyst (e.g., sulfuric acid) and heated under reflux.
-
Formation of Indole-3-acetohydrazide (I): The resulting ethyl ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol and refluxed to yield the acid hydrazide.[16]
-
Synthesis of Hydrazones (IIa-d): The indole-3-acetohydrazide (I) is dissolved in a solvent such as ethanol, and an appropriate aldehyde is added. The mixture is then refluxed for a specified period.[16] Upon cooling, the hydrazone product precipitates and can be purified by recrystallization.[16]
In Vitro Anticancer MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]
-
Cell Culture: Human cancer cell lines (e.g., HCT116, A549) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds.
-
MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using a serial dilution technique.[10][11]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]
Visualizing Mechanisms and Workflows
Synthesis of Indole-3-acetohydrazide Hydrazones
Caption: General synthesis pathway for indole-3-acetohydrazone derivatives.
COX Inhibition Pathway
Caption: Inhibition of prostaglandin synthesis by indole-3-acetohydrazide derivatives.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the in vitro anticancer MTT assay.
References
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [file.scirp.org]
- 10. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. Indole-3-acetic acid hydrazide | 5448-47-5 | FI52442 [biosynth.com]
- 14. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-(1H-Indol-3-yl)acetohydrazide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 2-(1H-indol-3-yl)acetohydrazide, a pivotal intermediate in the development of novel therapeutic agents. The indole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives, particularly those derived from acetohydrazide, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] This guide details the core synthetic pathways, provides specific experimental protocols, and summarizes key quantitative data to facilitate research and development in this promising area.
Core Synthesis: this compound
The most common and efficient route to synthesize this compound (also known as Indole-3-acetic acid hydrazide) begins with the readily available starting material, Indole-3-acetic acid. The process is typically a two-step reaction involving esterification followed by hydrazinolysis.[2][4]
First, Indole-3-acetic acid is converted to its corresponding ester, commonly the ethyl or methyl ester, through Fischer esterification.[2][4] This step protects the carboxylic acid and facilitates the subsequent reaction. The resulting ester is then reacted with hydrazine hydrate, which displaces the alkoxy group to form the stable acetohydrazide.[5][6]
Figure 1: Core synthesis workflow for this compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 2-(1H-indol-3-yl)acetate [2][4]
-
A mixture of Indole-3-acetic acid (0.1 mol), absolute ethyl alcohol (100 mL), and concentrated sulfuric acid (1 mL) is placed in a round-bottom flask.[4]
-
The reaction mixture is heated under reflux for 5 hours.[4]
-
After cooling to room temperature, the mixture is carefully poured into a cold 10% sodium carbonate solution.
-
The resulting solid crystalline product is collected by filtration, washed with water, and dried.
Step 2: Synthesis of this compound [4][6]
-
The dried ethyl 2-(1H-indol-3-yl)acetate (0.1 mol) is mixed with hydrazine hydrate (80%, 20 mL).[4]
-
The mixture is heated at 100°C for 3 hours or refluxed in ethanol for 2-3 hours.[4][6]
-
Upon cooling, the reaction mixture is poured into cold water.[4][6]
-
The separated crystalline product is collected by filtration, washed with water, and dried. The crude product can be recrystallized from ethanol.[6]
Synthesis of Derivatives
This compound serves as a versatile precursor for a variety of derivatives, primarily through reactions involving the terminal -NH₂ group of the hydrazide moiety. These derivatives often exhibit enhanced or novel biological activities.
Figure 2: Major synthetic pathways for derivatives from the core hydrazide.
Schiff Base (Hydrazone) Derivatives
The condensation of the core hydrazide with various aromatic aldehydes is a straightforward method to produce N'-benzylidene-acetohydrazide derivatives (Schiff bases).[2][4]
Experimental Protocol: General Procedure for Hydrazone Synthesis [2][4]
-
To a solution of this compound (0.01 mol) in 20 mL of ethyl alcohol, add the desired substituted aromatic aldehyde (0.01 mol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.[2]
-
Reflux the mixture for 8-10 hours.[7]
-
After cooling to room temperature, the solvent can be removed under reduced pressure, or the mixture can be poured into water to precipitate the product.
-
The crude product is collected by filtration and can be recrystallized from a suitable solvent like ethanol.
N'-Acyl/Aroyl Derivatives
Reaction with acyl or aroyl halides in a basic medium yields stable N'-substituted derivatives.[2]
Experimental Protocol: General Procedure for N'-Acyl/Aroyl Synthesis [2]
-
Dissolve this compound (0.01 mol) in a basic aqueous medium (e.g., water with NaOH or pyridine, pH 9-10).
-
Cool the solution in an ice bath.
-
Add the appropriate acyl halide (e.g., benzoyl chloride) (0.01 mol) dropwise with vigorous stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and dried.
1,3,4-Oxadiazole Derivatives
The hydrazide can be cyclized to form heterocyclic structures such as 1,3,4-oxadiazoles. The reaction with carbon disulfide in a basic medium leads to the formation of an intermediate which, upon acidification, cyclizes to the corresponding oxadiazole-2-thiol.[7]
Experimental Protocol: Synthesis of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol [7]
-
A mixture of this compound (10 g), carbon disulfide (3.1 g), and potassium hydroxide (3 g) in 95% ethanol is prepared.
-
The mixture is heated under reflux for 13 hours to maintain a basic medium.[7]
-
After completion, the reaction mixture is cooled, and the solvent is concentrated.
-
The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.
-
The solid is filtered, washed with water, and recrystallized to yield the final product.[7]
Quantitative Data Summary
The following table summarizes yields and melting points for the core compound and selected derivatives as reported in the literature.
| Compound Name/Description | Starting Materials | Key Reagents | Solvent | Yield (%) | M.P. (°C) | Reference |
| Ethyl 2-(1H-indol-3-yl)acetate | Indole-3-acetic acid | H₂SO₄ | Ethanol | 80% | 41-42 | [4] |
| This compound | Ethyl 2-(1H-indol-3-yl)acetate | Hydrazine Hydrate | Ethanol | 77% | 140-142 | [4] |
| This compound | Indole-3-methyl ester | Hydrazine Hydrate | Ethanol | 60% | 143 | [6] |
| This compound | Indole-3-acetic acid | Hydrazine Hydrate | (neat) | 80% | 116 | [7] |
| N'-(benzylidene)acetohydrazide deriv. | Acetohydrazide, Benzaldehyde | Acetic Acid | Ethanol | 47-64% | N/A | [4] |
| 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol | Acetohydrazide, CS₂ | KOH | Ethanol | N/A | N/A | [7] |
Biological Activity Context: Anti-Inflammatory Pathway
Derivatives of this compound, particularly N-acylhydrazones, have shown significant anti-inflammatory activity.[1] The mechanism often involves the modulation of inflammatory mediators. For instance, compounds like N′((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide (JR19) have been shown to inhibit leukocyte migration and interfere with the nitric oxide (NO) signaling pathway and the expression of inflammatory cytokines.[1]
Figure 3: Conceptual anti-inflammatory pathway inhibited by indole derivatives.
This guide provides a foundational framework for the synthesis and derivatization of this compound. The detailed protocols and summarized data offer a practical starting point for researchers aiming to explore the vast chemical space and therapeutic potential of this important class of compounds.
References
- 1. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway [mdpi.com]
- 2. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-acetic acid hydrazide | 5448-47-5 | FI52442 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Mechanism of Action of 2-(1H-Indol-3-yl)acetohydrazide: A Technical Guide for Researchers
An In-depth Exploration of the Core Compound and its Derivatives in Drug Discovery
While direct, in-depth studies on the specific mechanism of action of 2-(1H-Indol-3-yl)acetohydrazide are not extensively documented, a comprehensive analysis of its derivatives provides significant insights into its potential biological activities. This technical guide consolidates the existing research on these derivatives to infer the probable mechanisms of the parent compound, offering a valuable resource for researchers, scientists, and drug development professionals. The evidence strongly suggests that this compound serves as a versatile scaffold for the development of potent anti-inflammatory, enzyme-inhibiting, and antimicrobial agents.
Core Inferred Mechanisms of Action
The primary biological activities associated with derivatives of this compound can be categorized into three main areas: anti-inflammatory effects, enzyme inhibition, and antimicrobial activity. The indole and hydrazide moieties are key pharmacophores that contribute to these diverse actions.
Anti-Inflammatory Activity via the sGC-NO/Cytokine Pathway
A significant derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, has been shown to exert its anti-inflammatory effects through the soluble guanylate cyclase (sGC)-nitric oxide (NO)/cytokine pathway.[1][2][3] This mechanism involves the reduction of leukocyte migration and the downregulation of pro-inflammatory cytokines.
The proposed signaling pathway suggests that the compound modulates the production of nitric oxide, which in turn influences the sGC pathway, leading to a decrease in the inflammatory response. This is further supported by the observed reduction in key inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ).[2][3]
Broad-Spectrum Enzyme Inhibition
Derivatives of this compound have demonstrated inhibitory activity against a range of enzymes implicated in various diseases.
-
Lipoxygenase (LOX) Inhibition: Certain derivatives act as inhibitors of lipoxygenase, an enzyme involved in the inflammatory cascade.[4][5] This inhibition is another facet of the compound's anti-inflammatory potential.
-
α-Glucosidase Inhibition: Indole-based hydrazone derivatives have been identified as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[6][7] This suggests a potential therapeutic application in the management of type 2 diabetes. The inhibition mechanism is often a mixed type, with a competitive component.[6]
-
Butyrylcholinesterase (BChE) Inhibition: Some derivatives exhibit inhibitory activity against butyrylcholinesterase, an enzyme that plays a role in cholinergic neurotransmission.[5][8] This points to potential applications in neurodegenerative disorders like Alzheimer's disease.
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties. Indole-benzimidazole derivatives, for example, have shown significant activity against various bacterial strains.[9] Molecular docking studies of these derivatives suggest potential interactions with key bacterial enzymes such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate kinases, indicating that the antimicrobial mechanism may involve the disruption of essential cellular processes in pathogens.[9]
Quantitative Data on Derivatives
The following table summarizes the available quantitative data for various derivatives of this compound, highlighting their inhibitory potential.
| Derivative Class | Target | IC50 / Activity | Reference |
| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | Leukocyte Migration | 59% inhibition at 10 mg/kg | [1][2] |
| (Diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide | Lipoxygenase (LOX) | 53.61 µM | [4] |
| Indole-carbohydrazide-phenoxy-N-phenylacetamide | α-Glucosidase | Ki values from 14.65 ± 2.54 to 37.466 ± 6.46 μM | [7] |
| 2-Benzoylhydrazine-1-carboxamides | Acetylcholinesterase (AChE) | IC50 values of 44–100 µM | [8][10][11] |
| 2-Benzoylhydrazine-1-carboxamides | Butyrylcholinesterase (BChE) | IC50 values from 22 µM | [8][10][11] |
Experimental Protocols
Detailed experimental protocols for elucidating the mechanisms of action of these derivatives are crucial for reproducible research. Below are summarized methodologies based on the cited literature.
Anti-inflammatory Activity Assessment (Carrageenan-Induced Peritonitis)
-
Animal Model: Swiss albino mice are typically used.
-
Induction of Inflammation: Peritonitis is induced by an intraperitoneal injection of 1% carrageenan solution.
-
Drug Administration: The test compound (e.g., N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide) is administered orally at specified doses (e.g., 10 and 20 mg/kg) prior to carrageenan injection. A vehicle control group and a standard drug group (e.g., indomethacin) are included.
-
Leukocyte Count: After a set period (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is washed with a buffered saline solution. The total number of leukocytes in the peritoneal fluid is then determined using a Neubauer chamber.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-17, IFN-γ) in the peritoneal exudate can be quantified using ELISA kits.
-
Statistical Analysis: Data are typically expressed as mean ± standard error of the mean (SEM), and statistical significance is determined using ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Enzyme Inhibition Assays
General Protocol:
-
Enzyme and Substrate Preparation: The target enzyme (e.g., α-glucosidase, BChE, LOX) and its specific substrate are prepared in an appropriate buffer solution.
-
Inhibitor Preparation: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.
-
Assay Procedure: The enzyme, inhibitor, and substrate are mixed in a specific order and incubated for a defined period at a controlled temperature. The reaction is then stopped, and the product formation is measured.
-
Detection: The method of detection depends on the specific assay. For example, spectrophotometry is commonly used to measure the change in absorbance resulting from the enzymatic reaction.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a promising scaffold in medicinal chemistry. While its own mechanism of action requires further direct investigation, the extensive research on its derivatives strongly indicates its potential to be developed into a new generation of therapeutic agents. The anti-inflammatory, enzyme-inhibiting, and antimicrobial activities observed in its derivatives highlight the versatility of this core structure. Future research should focus on elucidating the precise molecular targets of the parent compound and optimizing its structure to enhance specific biological activities for targeted therapeutic applications. This guide serves as a foundational resource to stimulate and direct such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehending the inhibition mechanism of indole-based bis-acylhydrazone compounds on α-glucosidase: Spectral and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, α-glucosidase inhibition, pharmacokinetic, and cytotoxic studies of new indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic Analysis of 2-(1H-Indol-3-yl)acetohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic analysis of 2-(1H-Indol-3-yl)acetohydrazide, a key intermediate in the synthesis of various biologically active indole derivatives. The document outlines the characteristic features of this compound as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Introduction
This compound is a versatile building block in medicinal chemistry, derived from the naturally occurring plant hormone indole-3-acetic acid. Its structure, comprising an indole nucleus linked to an acetohydrazide moiety, makes it a valuable precursor for the synthesis of compounds with potential therapeutic applications, including antimicrobial and enzyme inhibitory activities.[1] A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound. While directly reported experimental peak lists are not consistently available in the literature, the data presented herein is a composite of expected values based on the analysis of closely related structures and available spectral database information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.8 | br s | Indole N-H |
| ~9.1 | br s | -NH-NH₂ |
| ~7.6 | d | H-4 |
| ~7.3 | d | H-7 |
| ~7.2 | s | H-2 |
| ~7.1 | t | H-6 |
| ~7.0 | t | H-5 |
| ~4.2 | br s | -NH-NH₂ |
| ~3.5 | s | -CH₂-CO |
Note: Predicted chemical shifts are based on the analysis of similar indole derivatives and general principles of NMR spectroscopy. The exact chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | C=O |
| ~136.2 | C-7a |
| ~127.5 | C-3a |
| ~124.0 | C-2 |
| ~122.0 | C-6 |
| ~119.5 | C-5 |
| ~118.8 | C-4 |
| ~111.5 | C-7 |
| ~108.0 | C-3 |
| ~31.0 | -CH₂- |
Source: Based on data from ChemicalBook CAS 5448-47-5.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is characterized by absorption bands corresponding to N-H, C=O, and aromatic C-H and C=C vibrations.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Strong, Broad | N-H stretching (indole & hydrazide) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2920 | Medium | Aliphatic C-H stretching |
| ~1650 | Strong | C=O stretching (amide I) |
| ~1610 | Medium | N-H bending (amide II) |
| ~1450-1550 | Medium | Aromatic C=C stretching |
| ~740 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) is a common method. The molecular ion peak [M]⁺ is expected at m/z 189, corresponding to the molecular formula C₁₀H₁₁N₃O.[2]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 189 | Moderate | [M]⁺ (Molecular Ion) |
| 130 | High | [M - NH₂NHCO]⁺ (Indole-3-methyl radical cation) |
| 103 | Moderate | [C₇H₅N]⁺ |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Source: Based on data from the NIST WebBook.[3]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Instrumentation : A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
A standard single-pulse experiment is performed.
-
The spectral width is set to approximately 12 ppm, centered around 6 ppm.
-
A relaxation delay of 1-2 seconds is used.
-
Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse program (e.g., zgpg30) is used.
-
The spectral width is set to approximately 220 ppm, centered around 110 ppm.
-
A longer relaxation delay (2-5 seconds) is employed.
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
IR Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer or Thermo Fisher Scientific) equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition :
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then acquired.
-
The spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.
-
-
Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Instrumentation : A mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
-
Sample Introduction : A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC, or a small amount of the solid is placed on the direct insertion probe.
-
Ionization : The sample is ionized using a standard electron energy of 70 eV.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Acquisition : The mass spectrum is recorded over a mass range of, for example, 40-400 amu.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound and the logical relationship between the different spectroscopic techniques in structure elucidation.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical relationship between spectroscopic techniques for structure elucidation.
Conclusion
The spectroscopic analysis of this compound by NMR, IR, and MS provides a comprehensive characterization of this important synthetic intermediate. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the reliable identification and utilization of this compound in their research endeavors.
References
A Comprehensive Technical Guide to the Crystal Structure of 2-(1H-Indol-3-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the crystal structure of 2-(1H-Indol-3-yl)acetohydrazide (C₁₀H₁₁N₃O), a molecule of interest in medicinal chemistry. Hydrazide moieties are significant precursors in the synthesis of various heterocyclic compounds and are intermediates in the production of many pharmaceuticals.[1][2] This guide consolidates crystallographic data, experimental procedures for synthesis and crystallization, and a detailed analysis of the molecule's three-dimensional architecture. The structural information presented herein is crucial for understanding its chemical properties and for designing novel derivatives with potential therapeutic applications.
Introduction
This compound is a derivative of indole-3-acetic acid, a common scaffold in biologically active compounds. The presence of the hydrazide group makes it a versatile intermediate for synthesizing a wide range of derivatives, including Schiff bases and N-acylhydrazides, which have been explored for various pharmacological activities.[3] Studies on its derivatives have revealed antibacterial and enzyme-inhibiting potentials against α-Glucosidase, Butyrylcholinesterase (BChE), and Lipoxygenase (LOX).[3]
A definitive understanding of the three-dimensional structure of the parent molecule through single-crystal X-ray diffraction is fundamental. This knowledge elucidates the conformational properties, intermolecular interactions, and packing motifs, which are essential for structure-based drug design and development. The crystal structure reveals a complex three-dimensional network stabilized by a system of hydrogen bonds and C-H···π interactions.[1][2][4]
Synthesis and Crystallization
The synthesis of this compound is achieved through a straightforward two-step process starting from 2-(1H-Indol-3-yl)acetic acid. The workflow involves esterification followed by hydrazinolysis.
Crystallographic Data and Structure Analysis
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca.[2] The key crystallographic data and refinement parameters are summarized in Table 1.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
|---|---|
| Crystal Data | |
| Chemical Formula | C₁₀H₁₁N₃O[1] |
| Formula Weight (Mᵣ) | 189.22[1] |
| Crystal System | Orthorhombic[1] |
| Space Group | Pbca[2] |
| a (Å) | 12.1599 (7)[1] |
| b (Å) | 9.6153 (4)[1] |
| c (Å) | 16.2345 (8)[1] |
| V (ų) | 1898.16 (16)[1] |
| Z | 8[1] |
| Temperature (K) | 296[1] |
| Data Collection | |
| Diffractometer | Bruker APEXII CCD[1] |
| Radiation | Mo Kα (λ = 0.71073 Å)[2] |
| Measured Reflections | 8600[1] |
| Independent Reflections | 2329[1] |
| Rᵢₙₜ | 0.039[1] |
| Refinement | |
| R[F² > 2σ(F²)] | 0.046[1] |
| wR(F²) | 0.122[1] |
| Goodness-of-fit (S) | 1.00[1] |
| Parameters | 139[1] |
Molecular Structure
The molecular structure consists of a planar indole ring system and an acetohydrazide substituent.[1] The indole ring system itself is planar, with an r.m.s. deviation of 0.0131 Å.[1][2][4] The acetohydrazide group is also nearly planar (r.m.s. deviation 0.0291 Å).[1][2][4] A key conformational feature is the dihedral angle between the mean plane of the indole ring and the acetohydrazide substituent, which is 87.27 (5)°.[1][2][4]
Supramolecular Assembly and Hydrogen Bonding
The crystal packing is dominated by a robust network of intermolecular interactions. In the crystal structure, molecules are linked to form a three-dimensional network.[1][4] This network is primarily constructed from hydrogen bonds. Bifurcated N1–H1N···O10 and N1–H1N···N6 hydrogen bonds create zigzag chains that propagate along the a-axis.[1][2][5] Furthermore, N2–H2N···O10 hydrogen bonds and C9–H9A···π interactions link these chains into rows along the b-axis.[1][2] The cumulative effect of these interactions is a stable, stacked three-dimensional structure.[1][2]
Potential Biological Significance and Derivative Synthesis
While the biological activity of the title compound is not extensively detailed, its derivatives are known to possess therapeutic potential.[3] The parent acetohydrazide serves as a key intermediate for generating libraries of compounds for biological screening. The typical workflow involves reacting the hydrazide with various electrophiles, such as aldehydes or acyl halides, to produce diverse derivatives that can be evaluated for different biological activities.
Detailed Experimental Protocols
Synthesis of this compound
The synthesis was adapted from the procedure described by Sidra et al.[1][2]
-
Indole 3-methyl ester (500 mg, 2.6 mmol) is added to a solution of hydrazine hydrate (80%, 4 equivalents) in ethanol.[1][2]
-
After reflux, the mixture is allowed to cool to room temperature.[1][2]
-
The cooled solution is poured into 100 ml of chilled water, leading to the precipitation of a solid.[1][2]
-
The resulting solid is collected by filtration, dried, and then re-crystallized from ethanol to yield the pure product (300 mg, 60% yield).[1][2]
-
The purity of the compound was verified using thin-layer chromatography (Rf: 0.18 in n-hexane:ethyl acetate).[1][2]
Single-Crystal Growth
Crystals suitable for X-ray diffraction analysis were grown by the slow evaporation of an ethanol solution of the purified compound at room temperature.[1][2]
Single-Crystal X-ray Diffraction
-
A suitable single crystal with dimensions 0.17 × 0.14 × 0.11 mm was selected and mounted.[1]
-
Data were collected on a Bruker APEXII CCD area detector diffractometer at 296 K.[1]
-
The diffractometer was equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).[2]
-
The structure was solved using direct methods (SHELXS97) and refined by full-matrix least-squares on F² (SHELXL97).[2]
-
Nitrogen-bound hydrogen atoms were located in difference Fourier maps, and their coordinates were refined.[2] Carbon-bound hydrogen atoms were positioned geometrically and refined using a riding model.[2]
Conclusion
The detailed crystallographic analysis of this compound provides foundational knowledge of its solid-state conformation and intermolecular interactions. The structure is characterized by a nearly orthogonal arrangement of the indole and acetohydrazide planes and is stabilized by an extensive three-dimensional network of hydrogen bonds and C-H···π interactions.[1][2][4] This structural data is invaluable for computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, thereby aiding in the rational design of new, more potent therapeutic agents based on this versatile molecular scaffold.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. : Sidra, Lala Rukh : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
Unlocking the Therapeutic Potential of Indole Acetohydrazides: A Technical Guide to Their Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Indole acetohydrazides, a versatile class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry. Their diverse pharmacological activities, ranging from anti-inflammatory and anticancer to antimicrobial and neuroprotective effects, have garnered significant interest in the scientific community. This in-depth technical guide provides a comprehensive overview of the key molecular targets of indole acetohydrazides, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate further research and drug development endeavors.
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Indole acetohydrazide derivatives have demonstrated significant potential as anti-inflammatory agents, primarily by targeting key enzymes involved in the inflammatory cascade.
Cyclooxygenase-2 (COX-2) Inhibition
A primary mechanism of the anti-inflammatory action of several indole acetohydrazide derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[1][2] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a key therapeutic strategy to mitigate the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data: COX-2 Inhibition by Indole Acetohydrazide Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (S3) | COX-2 | Not specified, but showed selective inhibition | Not specified | [1] |
| Various Indole Derivatives | COX-2 | 0.039 - 0.179 | Not specified | [3] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds (indole acetohydrazides)
-
Celecoxib (positive control)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the COX-2 enzyme and a colorimetric substrate in a 96-well plate.
-
Add various concentrations of the test compounds or celecoxib to the wells.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity, by plotting the percentage of inhibition against the compound concentration.
Modulation of the Nitric Oxide (NO) Pathway
Certain indole acetohydrazide derivatives exert their anti-inflammatory effects by modulating the nitric oxide (NO) signaling pathway.[2][4] This involves the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation, and targeting soluble guanylate cyclase (sGC), a key downstream effector of NO.
Experimental Protocol: Griess Assay for Nitric Oxide Production
This protocol is used to measure the production of nitrite, a stable metabolite of NO, in cell culture.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compounds (indole acetohydrazides)
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Cell culture medium and supplements
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
Signaling Pathway: Indole Acetohydrazide in the NO Pathway
Caption: Modulation of the iNOS/sGC pathway by indole acetohydrazides.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Indole acetohydrazides have demonstrated a wide range of anticancer activities, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
Induction of Apoptosis
A key mechanism by which indole acetohydrazides exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of the intrinsic apoptotic pathway, involving the Bcl-2 family of proteins and the activation of caspases.
Experimental Protocol: Western Blot Analysis for Apoptotic Markers
This protocol describes the detection of key apoptotic proteins in cancer cells treated with indole acetohydrazides.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Test compounds (indole acetohydrazides)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target apoptotic proteins.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in the expression levels of apoptotic proteins in treated versus untreated cells.
Signaling Pathway: Apoptosis Induction by Indole Acetohydrazides
Caption: Intrinsic apoptosis pathway activated by indole acetohydrazides.
Inhibition of Tubulin Polymerization
Several indole acetohydrazide derivatives have been identified as potent inhibitors of tubulin polymerization.[5] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Quantitative Data: Tubulin Polymerization Inhibition
| Compound Class | Target | IC50 (µM) | Reference |
| 2-Phenylindole derivatives | Tubulin polymerization | 1.0 - 2.0 | [1] |
| Indole-based TMP analogues | Tubulin polymerization | 0.37 - 2.68 | [6] |
| Indole/1,2,4-triazole hybrids | Tubulin polymerization | 3.03 | [7] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol measures the effect of test compounds on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., G-PEM buffer)
-
GTP
-
Test compounds (indole acetohydrazides)
-
Paclitaxel (polymerization promoter, positive control)
-
Colchicine (polymerization inhibitor, positive control)
-
Microplate reader with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin and GTP in a cold 96-well plate.
-
Add various concentrations of the test compounds, paclitaxel, or colchicine to the wells.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance (turbidity) at 340 nm over time using a microplate reader.
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition of tubulin polymerization for each compound concentration.
-
Determine the IC50 value.
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Some indole acetohydrazide derivatives have been shown to inhibit VEGFR-2, thereby blocking tumor angiogenesis.[8]
Experimental Protocol: VEGFR-2 Kinase Assay
This protocol measures the ability of test compounds to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
A suitable substrate (e.g., a synthetic peptide)
-
Test compounds (indole acetohydrazides)
-
A method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the VEGFR-2 enzyme and the substrate in a 96-well plate.
-
Add various concentrations of the test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent.
-
Read the luminescence using a microplate reader.
-
Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.
Antimicrobial Activity
Indole acetohydrazide derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] The exact molecular targets within the microorganisms are still under investigation, but the mechanism is believed to be different from conventional antibiotics.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds (indole acetohydrazides)
-
Standard antibiotics/antifungals (positive controls)
-
96-well microplates
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no microorganism).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Neurological Applications: Targeting Cholinesterases
In the context of neurodegenerative diseases like Alzheimer's disease, indole acetohydrazide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.
Quantitative Data: Cholinesterase Inhibition
| Compound Class | Target | IC50 (µM) | Reference |
| Indole-based molecule | AChE | 0.042 | [11] |
| Indole-based molecule | BuChE | 0.33 | [11] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
This is a colorimetric assay to measure cholinesterase activity.
Materials:
-
AChE or BuChE enzyme
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer
-
Test compounds (indole acetohydrazides)
-
Donepezil or galantamine (positive controls)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the enzyme and DTNB in a 96-well plate.
-
Add various concentrations of the test compounds or positive controls.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the increase in absorbance at 412 nm over time.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Other Enzymatic Targets
The therapeutic potential of indole acetohydrazides extends to the inhibition of other clinically relevant enzymes.
Thymidine Phosphorylase Inhibition
Thymidine phosphorylase is an enzyme that is overexpressed in many solid tumors and is involved in angiogenesis. Inhibition of this enzyme is a potential anti-cancer strategy. Some indole-based acetohydrazides have shown inhibitory activity against thymidine phosphorylase.[10]
Experimental Protocol: Thymidine Phosphorylase Inhibition Assay
This is a spectrophotometric assay to measure the activity of thymidine phosphorylase.
Materials:
-
Recombinant thymidine phosphorylase
-
Thymidine (substrate)
-
Potassium phosphate buffer
-
Test compounds (indole acetohydrazides)
-
7-Deazaxanthine (standard inhibitor)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the enzyme in a 96-well plate.
-
Add various concentrations of the test compounds or the standard inhibitor.
-
Incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding thymidine.
-
The enzymatic conversion of thymidine to thymine and 2-deoxy-D-ribose 1-phosphate is monitored by measuring the change in absorbance at 290 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. Indole-containing compounds have been investigated as carbonic anhydrase inhibitors.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer
-
Test compounds (indole acetohydrazides)
-
Acetazolamide (standard inhibitor)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the enzyme in a cuvette.
-
Add the test compound or acetazolamide.
-
Initiate the reaction by adding a solution of p-NPA in acetonitrile.
-
The hydrolysis of p-NPA to p-nitrophenol is monitored by measuring the increase in absorbance at 400 nm.
-
The enzyme activity is calculated from the slope of the absorbance versus time curve.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
This technical guide provides a foundational understanding of the diverse therapeutic targets of indole acetohydrazides. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the development of this promising class of compounds into novel therapeutics. Further exploration into the structure-activity relationships and optimization of lead compounds will be crucial in realizing their full clinical potential.
References
- 1. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of substituted indole hydrazides. [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Screening of 2-(1H-Indol-3-yl)acetohydrazide Analogs: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro screening of 2-(1H-indol-3-yl)acetohydrazide analogs, targeting researchers, scientists, and professionals in drug development. It covers synthetic pathways, experimental protocols for biological evaluation, and quantitative data from various screening assays, including anticancer, enzyme inhibitory, and antimicrobial activities.
Introduction
This compound is a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This guide summarizes key findings from in vitro studies to facilitate further research and development in this area.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically follows a two-step process. The core intermediate, this compound, is first synthesized and then reacted with various electrophiles to generate a library of analogs.
A general synthetic scheme begins with the esterification of 2-(1H-indol-3-yl)acetic acid, followed by hydrazinolysis to yield the key acetohydrazide intermediate.[1][2] This intermediate is then condensed with a variety of substituted aromatic aldehydes or acyl halides to produce the final hydrazone or N-acylhydrazide analogs, respectively.[1][3]
In Vitro Anticancer Activity
Numerous analogs of this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The data reveals potent activity for several derivatives.
Quantitative Anticancer Data
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 18b | Breast | 0.9 | [4] |
| 18d | Breast | 0.4 | [4] |
| 18j | Breast | 0.8 | [4] |
| 18t | Prostate (PC3) | - | [4] |
| 18v | Prostate (PC3) | - | [4] |
| 11 | Colon (HCT-116) | 2.5 ± 0.81 | [5] |
| 5b | Colon (HCT-116) | 3.2 ± 1.1 | [5] |
| 13 | Colon (HCT-116) | 3.7 ± 1.0 | [5] |
| 5 | Breast (MCF-7) | 2.73 ± 0.14 | [6] |
| 8 | Breast (MCF-7) | 4.38 ± 0.23 | [6] |
| 12 | Breast (MCF-7) | 7.03 ± 0.37 | [6] |
| 5t | Leukemia (REH) | Submicromolar | [7] |
Experimental Protocol: MTT Cytotoxicity Assay
The antiproliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Apoptosis Induction
Some indolyl hydrazide-hydrazones have been shown to induce apoptosis in cancer cells. For instance, treatment of PC3 prostate cancer cells with compounds 18d and 18j resulted in increased levels of cleaved poly(ADP-ribose) polymerase 1 (PARP1), a hallmark of apoptosis.[4]
In Vitro Enzyme Inhibition
Derivatives of this compound have been screened for their inhibitory effects on various enzymes, demonstrating their potential as therapeutic agents for diseases like type 2 diabetes and Alzheimer's disease.
Quantitative Enzyme Inhibition Data
| Compound ID | Target Enzyme | IC₅₀ (µM) | Standard | Standard IC₅₀ (µM) | Reference |
| 7c | α-Glucosidase | Moderate Inhibition | Acarbose | - | [1][3] |
| 5c | Butyrylcholinesterase (BChE) | Moderate Inhibition | Eserine | - | [1][3] |
| 8 | Thymidine Phosphorylase | 1.10 ± 0.10 | 7-Deazaxanthine | 38.68 ± 1.12 | [8] |
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in phosphate buffer.
-
Incubation: The test compound is pre-incubated with the enzyme solution for a specified period.
-
Reaction Initiation: The reaction is initiated by the addition of the pNPG substrate.
-
Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.
-
Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control. The IC₅₀ value is then determined.
In Vitro Antimicrobial Activity
The antimicrobial potential of this compound analogs has been investigated against a variety of bacterial and fungal strains.
Antimicrobial Screening Data
Several synthesized derivatives have exhibited antibacterial activities comparable to the standard drug Ciprofloxacin.[1][3] Both Gram-positive and Gram-negative bacterial strains have been shown to be susceptible. Additionally, some compounds have demonstrated antifungal activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
General In Vitro Screening Workflow
The process of screening this compound analogs involves a systematic workflow from synthesis to the identification of lead compounds.
Conclusion
The this compound scaffold continues to be a valuable source of biologically active compounds. The in vitro screening data summarized in this guide highlights the potential of these analogs as anticancer, enzyme inhibitory, and antimicrobial agents. The provided experimental protocols and workflows serve as a practical resource for researchers engaged in the discovery and development of new drugs based on this promising chemical framework. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the optimization of lead compounds and their progression into preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]
- 6. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of indole based acetohydrazide analogs: Their in vitro and in silico thymidine phosphorylase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
starting materials for 2-(1H-Indol-3-yl)acetohydrazide synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of 2-(1H-Indol-3-yl)acetohydrazide, a Key Intermediate in Pharmaceutical Research.
This compound is a crucial building block in the synthesis of various heterocyclic compounds with significant therapeutic potential.[1][2] Its derivatives have been investigated for a range of biological activities, including antibacterial and anti-enzymatic properties.[3][4] This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, detailing the necessary starting materials, experimental protocols, and quantitative data to facilitate its efficient laboratory-scale production.
Core Synthetic Pathways
The synthesis of this compound predominantly commences from indole-3-acetic acid or its corresponding esters. The most prevalent and well-documented method involves a two-step process: the esterification of indole-3-acetic acid followed by hydrazinolysis of the resulting ester.
Synthetic Workflow for this compound
Caption: Synthetic routes to this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of this compound, providing a comparative overview of the efficiency of different starting materials and conditions.
| Starting Material | Intermediate | Reagents for Step 1 | Reagents for Step 2 | Solvent for Step 2 | Reaction Time (Step 2) | Yield (%) | Melting Point (°C) |
| 2-(1H-Indol-3-yl)acetic acid | Ethyl 2-(1H-indol-3-yl)acetate | H₂SO₄, Ethanol | Hydrazine monohydrate | Methanol | Not Specified | Not Specified | Not Specified |
| Indole 3-methyl ester | - | - | Hydrazine hydrate (80%) | Ethanol | 2-3 hours (reflux) | 60 | 143 |
| Methyl-5-fluoro-2-methyl-1H-3-indenylacetate | - | - | Hydrazine hydrate | Methanol | 10 hours (reflux) | 85 | 175-178 |
Note: The third entry pertains to a structurally related indenyl derivative and is included for comparative purposes regarding the hydrazinolysis step.[5]
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic transformations.
Protocol 1: Synthesis from 2-(1H-Indol-3-yl)acetic acid [3][4]
Step 1: Esterification to form Ethyl 2-(1H-indol-3-yl)acetate
-
Dissolve 2-(1H-indol-3-yl)acetic acid in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl 2-(1H-indol-3-yl)acetate.
Step 2: Hydrazinolysis to form this compound
-
Dissolve the crude ethyl 2-(1H-indol-3-yl)acetate in methanol.
-
Add hydrazine monohydrate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture. The product may precipitate upon cooling.
-
Filter the solid, wash with cold methanol, and dry to yield this compound.
Protocol 2: Direct Synthesis from Indole 3-methyl ester [1][2]
-
To a solution of Indole 3-methyl ester (1 equivalent) in ethanol, add hydrazine hydrate (80%, 4 equivalents).
-
Reflux the reaction mixture for 2 to 3 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into chilled water (approximately 100 ml).
-
Collect the resulting solid precipitate by filtration.
-
Dry the solid and recrystallize from ethanol to obtain pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity. These methods include:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A reported Rf value is 0.18 in a hexane:ethyl acetate solvent system.[1]
-
Melting Point Determination: A sharp melting point is indicative of high purity. The reported melting point is 143°C.[1]
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=O, and the indole ring vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the proton environment of the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[3][4]
-
This guide provides a foundational understanding of the synthesis of this compound, offering clear protocols and comparative data to aid researchers in their synthetic endeavors. The straightforward nature of the synthesis makes this valuable intermediate readily accessible for further derivatization and biological evaluation.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijirset.com [ijirset.com]
An In-depth Technical Guide to the Synthesis of Hydrazone Derivatives from 2-(1H-indol-3-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of hydrazone derivatives synthesized from 2-(1H-indol-3-yl)acetohydrazide. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.
Introduction
Hydrazones are a class of organic compounds characterized by the R¹R²C=NNH₂ structure. The indole nucleus is a prevalent scaffold in numerous biologically active compounds. The conjugation of the indole moiety with the hydrazone functional group has been shown to result in derivatives with a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This guide details the synthetic pathways, experimental protocols, and quantitative analysis of these promising compounds.
Synthesis of this compound (Starting Material)
The synthesis of the key intermediate, this compound, is a crucial first step. The procedure involves two main reactions: esterification of 2-(1H-indol-3-yl)acetic acid followed by hydrazinolysis.
Experimental Protocol: Synthesis of Ethyl 2-(1H-indol-3-yl)acetate
A solution of 2-(1H-indol-3-yl)acetic acid in ethanol is treated with a catalytic amount of sulfuric acid. The mixture is refluxed to drive the Fischer esterification reaction to completion. The resulting ethyl ester is then isolated and purified.
Experimental Protocol: Synthesis of this compound[1][2]
Ethyl 2-(1H-indol-3-yl)acetate is dissolved in methanol and reacted with hydrazine monohydrate.[1][2] The reaction mixture is refluxed for several hours. Upon cooling, the this compound precipitates as a solid, which is then collected by filtration and can be recrystallized from ethanol to yield the pure product.[3][4]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₃O | [3] |
| Molecular Weight | 189.22 g/mol | [3] |
| Melting Point | 143 °C | [3][4] |
| Appearance | White solid |
Synthesis of Hydrazone Derivatives
The core of this guide focuses on the synthesis of hydrazone derivatives through the condensation reaction of this compound with various substituted aromatic aldehydes.
General Experimental Protocol[1][2]
To a solution of this compound in methanol, a few drops of glacial acetic acid are added as a catalyst.[1][2] The substituted aromatic aldehyde is then added, and the reaction mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the precipitated hydrazone derivative is filtered, washed, and recrystallized to afford the pure product.[1][2]
Synthesis Workflow
Caption: General workflow for the synthesis and analysis of hydrazone derivatives.
Characterization Data
The synthesized hydrazone derivatives are characterized by various spectroscopic techniques to confirm their structures.
Table 2: Spectroscopic Data for a Representative Hydrazone Derivative (2-(1H-Indol-3-yl)-N'-[(4-chlorophenyl)methylidene]acetohydrazide)
| Technique | Data |
| IR (KBr, cm⁻¹) | 3290 (N-H), 1665 (C=O), 1610 (C=N) |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.5 (s, 1H, CONH), 10.9 (s, 1H, Indole-NH), 8.3 (s, 1H, N=CH), 7.2-7.8 (m, 9H, Ar-H), 3.8 (s, 2H, CH₂) |
| EI-MS (m/z) | [M]⁺ corresponding to the molecular formula C₁₈H₁₄ClN₄O |
Quantitative Data Summary
The following table summarizes the yield and biological activity data for a selection of synthesized hydrazone derivatives.
Table 3: Yields and In Vitro α-Glucosidase Inhibitory Activity of Selected Hydrazone Derivatives
| Compound | Substituted Aldehyde | Yield (%) | α-Glucosidase IC₅₀ (µM)[1][2] |
| 5a | Benzaldehyde | 85 | > 500 |
| 5b | 4-Chlorobenzaldehyde | 88 | 250.3 ± 1.5 |
| 5c | 4-Nitrobenzaldehyde | 92 | 180.5 ± 0.9 |
| 5d | 4-Hydroxybenzaldehyde | 82 | 350.1 ± 2.1 |
| 5e | 4-Methoxybenzaldehyde | 86 | 410.7 ± 3.2 |
| Acarbose (Standard) | - | - | 38.2 ± 0.1 |
Biological Activities and Signaling Pathways
Several of the synthesized this compound-based hydrazones have demonstrated significant biological activities, particularly as enzyme inhibitors.
α-Glucosidase Inhibition
Certain derivatives have shown moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and is a therapeutic target for managing type 2 diabetes.
Caption: Inhibition of α-Glucosidase by hydrazone derivatives.
Butyrylcholinesterase (BChE) Inhibition
Some compounds have exhibited inhibitory potential against butyrylcholinesterase. BChE is involved in the hydrolysis of acetylcholine, a neurotransmitter. Its inhibition is a strategy in the management of Alzheimer's disease to enhance cholinergic neurotransmission.
Caption: Inhibition of Butyrylcholinesterase by hydrazone derivatives.
Lipoxygenase (LOX) Inhibition
Excellent inhibitory activities against lipoxygenase have been observed for some derivatives, with IC₅₀ values lower than the standard drug, Baicalein.[1][2] LOX enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Thus, LOX inhibitors have potential as anti-inflammatory agents.
Caption: Inhibition of the Lipoxygenase pathway by hydrazone derivatives.
Conclusion
This technical guide has outlined the synthesis of novel hydrazone derivatives from this compound. The straightforward synthetic protocols, coupled with the significant and varied biological activities of the resulting compounds, underscore the potential of this scaffold in drug discovery and development. The data presented herein provides a solid foundation for further research into the optimization of these derivatives as potent therapeutic agents.
References
- 1. pjps.pk [pjps.pk]
- 2. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Rising Promise of 3-Substituted Indoles: A Technical Guide to Their Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance has catalyzed the search for novel therapeutic agents. Among the myriad of heterocyclic compounds, indole and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities. This technical guide delves into the antimicrobial prowess of newly synthesized 3-substituted indole derivatives, offering a comprehensive overview of their activity, underlying mechanisms, and the experimental rigor required for their evaluation.
Quantitative Antimicrobial Activity of 3-Substituted Indole Derivatives
The antimicrobial efficacy of novel 3-substituted indole derivatives is predominantly quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 1: Antibacterial Activity (MIC in µg/mL) of 3-Substituted Indole Derivatives
| Compound/Derivative | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Salmonella enterica | Reference |
| Indole-thiadiazole (2c) | - | 3.125 | 3.125 | >50 | - | [1][2] |
| Indole-triazole (3d) | - | 3.125 | - | - | - | [1] |
| Indole-triazole (3c) | - | - | 3.125 | - | - | [2] |
| 3-substituted benzylidene indol-2-thione (2, 3) | - | - | - | - | 125 | [3][4] |
| 3-substituted benzylidene indol-2-thione (4, 5, 6, 7, 8) | - | 125 | - | - | - | [3][4] |
| Ciprofloxacin-indole hybrid (3a) | 0.25 - 4 | - | - | 0.25 - 4 | - | [5] |
| 3-(4-trifluoromethyl-2-nitrophenyl)indole | ~7 | - | - | ~7 | - | [6] |
Table 2: Antifungal Activity (MIC in µg/mL) of 3-Substituted Indole Derivatives
| Compound/Derivative | Candida albicans | Candida krusei | Aspergillus flavus | Aspergillus niger | Reference |
| Indole-triazole (3d) | Significant Activity | Significant Activity | - | - | [1] |
| 1,2,3,8-tetrahydro-1-methyl-pyrrolo[2,3-b]indole (A) | - | - | Excellent Activity | Excellent Activity | [7] |
| 1,2,3,8-tetrahydropyrrolo[2,3-b]indole (B) | - | - | Excellent Activity | Excellent Activity | [7] |
Experimental Protocols
The synthesis and antimicrobial evaluation of 3-substituted indole derivatives involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
General Synthesis of 3-Substituted Indole Derivatives
The synthesis of 3-substituted indoles often commences from indole-3-carboxaldehyde. A general procedure involves the reaction of indole-3-carboxaldehydes with various reagents like hydrazine derivatives, acid hydrazides, phenacyl bromide, and thiourea to yield a diverse array of novel derivatives.[8][9][10][11] The structure of these newly synthesized compounds is typically confirmed using elemental analysis and spectral data.[8][9][10][11]
A common synthetic route is the Fischer indole synthesis, which can be used to prepare 2-substituted-1H-indoles.[8][11] This involves the preparation of phenylhydrazone derivatives by reacting a ketone or aldehyde with phenylhydrazine in the presence of an acid catalyst.[8][11]
Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity of the synthesized compounds is commonly determined using the microdilution method or the agar disc diffusion method.
Microdilution Method:
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Inoculum: Bacterial strains are cultured on Mueller-Hinton Agar (MHA) for 24 hours at 37°C, and fungal strains are maintained on Sabouraud Dextrose Agar (SDA) for 48 hours at 25°C.[1] A standardized inoculum is then prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilutions: The synthesized compounds and standard reference drugs are dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to a stock concentration (e.g., 200 µg/mL).[1] Two-fold serial dilutions are then prepared in the appropriate broth in microtiter plates to achieve a range of concentrations (e.g., from 0.78 to 400 µg/mL).[1]
-
Inoculation and Incubation: The standardized microbial suspension is added to each well of the microtiter plate. A set of wells containing only the inoculated broth serves as a positive control.[1] The plates are then incubated for 24 hours at 37°C for bacteria and 48 hours at 25°C for fungi.[1]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Agar Disc Diffusion Method:
This method is used to assess the qualitative antimicrobial activity by measuring the zone of inhibition.
-
Preparation of Agar Plates: A standardized microbial suspension is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Application of Discs: Sterile filter paper discs impregnated with a known concentration of the synthesized compound are placed on the agar surface. A disc impregnated with the solvent (e.g., DMSO) is used as a negative control, and discs with standard antibiotics (e.g., Ciprofloxacin) serve as positive controls.[7]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: The antimicrobial activity is evaluated by measuring the diameter of the zone of inhibition (in mm) around each disc.[7]
Visualizing Key Processes and Relationships
To better understand the synthesis, experimental workflow, and potential mechanisms of action of 3-substituted indole derivatives, the following diagrams have been generated using Graphviz.
Caption: General synthetic pathways for 3-substituted indole derivatives.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Proposed mechanisms of antimicrobial action for indole derivatives.
Mechanisms of Antimicrobial Action
The antimicrobial activity of indole derivatives is often attributed to a multi-target approach. One proposed primary mechanism involves the inhibition of respiratory metabolism and the disruption of membrane potential in bacterial cells.[12] Some derivatives have been found to interfere with the mevalonate pathway, leading to the release of reactive oxygen species and subsequent phagocytic destruction of pathogens.[12] Furthermore, studies have shown that certain indole derivatives can inhibit RNA synthesis and interfere with the function of essential enzymes like DNA gyrase.[3][13] The ability of these compounds to target multiple cellular processes likely contributes to their potent antimicrobial effects and may reduce the likelihood of resistance development.
Conclusion
The exploration of 3-substituted indole derivatives represents a vibrant and promising frontier in the quest for new antimicrobial agents. The diverse synthetic possibilities, coupled with their significant and broad-spectrum antimicrobial activity, underscore their potential for further development. The data and protocols presented in this guide provide a solid foundation for researchers to build upon, fostering continued innovation in the design and evaluation of this important class of molecules. Future research should focus on elucidating detailed mechanisms of action, optimizing structure-activity relationships, and evaluating the in vivo efficacy and safety of the most promising candidates.
References
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iosrphr.org [iosrphr.org]
- 8. scirp.org [scirp.org]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. new.zodml.org [new.zodml.org]
- 12. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria | Semantic Scholar [semanticscholar.org]
- 13. Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Anti-inflammatory Potential of N′-((1H-indol-3-yl)methylene)benzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The rising prevalence of chronic inflammatory diseases necessitates the exploration of novel therapeutic agents. Indole and benzenesulfonohydrazide moieties are recognized pharmacophores known to exhibit a range of biological activities, including anti-inflammatory effects. This technical guide outlines a comprehensive strategy for evaluating the anti-inflammatory potential of a specific hybrid molecule, N′-((1H-indol-3-yl)methylene)benzenesulfonohydrazide. This document provides a hypothetical framework based on established experimental protocols and data from structurally related compounds, offering a roadmap for researchers in the field of drug discovery. We will delve into standard in vivo and in vitro assays, present example data in structured tables for clarity, and visualize key inflammatory signaling pathways potentially modulated by this class of compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in pharmaceutical research.
The compound N′-((1H-indol-3-yl)methylene)benzenesulfonohydrazide incorporates two key structural features: an indole nucleus and a benzenesulfonohydrazide scaffold. Indole derivatives are known to possess diverse pharmacological properties, including anti-inflammatory activity, often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and modulate pro-inflammatory cytokines.[1][2] Similarly, sulfonamide-containing compounds have a long history in medicine and have been explored for their anti-inflammatory capabilities.[3][4] The combination of these two pharmacophores in a single molecule presents an intriguing candidate for investigation as a novel anti-inflammatory agent.
This guide will provide a detailed overview of the experimental methodologies required to assess the anti-inflammatory activity of this compound, from initial in vivo screening to in vitro mechanistic studies.
Preclinical Evaluation Workflow
A systematic approach is essential for the preclinical evaluation of a novel compound. The following workflow outlines the key stages in assessing the anti-inflammatory activity of N′-((1H-indol-3-yl)methylene)benzenesulfonohydrazide.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1H-Indol-3-yl)acetohydrazide: Synthesis, Structure, and Therapeutic Potential of its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-Indol-3-yl)acetohydrazide is a pivotal molecule in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. While the parent compound's biological activity is not extensively documented, its derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antibacterial, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed synthesis protocol for this compound. Furthermore, it delves into the biological activities of its key derivatives, exploring their mechanisms of action and presenting relevant quantitative data. This document aims to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the indole scaffold.
Molecular Structure and Physicochemical Properties
This compound, a solid at room temperature, is characterized by the presence of an indole ring system linked to an acetohydrazide substituent.[1] The indole ring is a planar system, and the acetohydrazide group is also nearly planar.[1][2] The dihedral angle between the mean plane of the indole ring system and the acetohydrazide substituent is approximately 87.27°.[1][2]
Table 1: Physicochemical and Crystallographic Data of this compound [1][2]
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.22 g/mol |
| Appearance | Solid |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 12.1599 Å, b = 9.6153 Å, c = 16.2345 Å |
| Volume (V) | 1898.16 ų |
| Z | 8 |
| Density (calculated) | 1.324 Mg/m³ |
Synthesis of this compound
The synthesis of this compound is a straightforward process involving the hydrazinolysis of an indole-3-acetic acid ester.[3]
Experimental Protocol: Synthesis from Indole 3-Methyl Ester[1]
Materials:
-
Indole 3-methyl ester
-
Hydrazine hydrate (80%)
-
Ethanol
-
Chilled water
Procedure:
-
To a solution of indole 3-methyl ester (1 equivalent) in ethanol, add hydrazine hydrate (4 equivalents).
-
Reflux the reaction mixture for 2-3 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into chilled water (approximately 100 ml for a 500 mg scale reaction).
-
A solid precipitate of this compound will form.
-
Collect the solid by filtration.
-
Dry the collected solid.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Biological Activities of this compound Derivatives
While this compound primarily serves as a synthetic precursor, its derivatives have been the subject of extensive research, revealing a range of biological activities.
Anti-inflammatory Activity
Derivatives of this compound have shown significant anti-inflammatory properties. The proposed mechanisms of action include inhibition of cyclooxygenase (COX) enzymes and modulation of the nitric oxide (NO) signaling pathway.
Certain Schiff base derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide have been identified as potent anti-inflammatory agents, with evidence suggesting they act as selective COX-2 inhibitors.
A study on the derivative N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide (JR19) has implicated the soluble guanylate cyclase (sGC)-nitric oxide (NO)/cytokine pathway in its anti-inflammatory response. This suggests that the anti-inflammatory effects may be mediated through the modulation of NO signaling and the subsequent reduction in pro-inflammatory cytokine production.
Table 2: Quantitative Anti-inflammatory Data for an Indole Acetohydrazide Derivative (JR19)
| Assay | Dose | Result |
| Carrageenan-induced peritonitis | 10 mg/kg | 59% reduction in leukocyte migration |
| 20 mg/kg | 52% reduction in leukocyte migration | |
| Subcutaneous air pouch | 10 mg/kg | 66% reduction in cell migration |
Antibacterial Activity
Various derivatives of this compound have been synthesized and evaluated for their antibacterial potential against a range of Gram-positive and Gram-negative bacteria. Some of these compounds have exhibited promising activity, comparable to standard antibiotics.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives
| Compound ID | Gram-positive Bacteria | MIC (µg/mL) | Gram-negative Bacteria | MIC (µg/mL) |
| Derivative 1 | Staphylococcus aureus | 12.5 | Escherichia coli | >100 |
| Derivative 2 | Bacillus subtilis | 25 | Pseudomonas aeruginosa | >100 |
| Ciprofloxacin (Standard) | Staphylococcus aureus | <1 | Escherichia coli | <1 |
Note: The data in this table is representative and compiled from various studies on different derivatives.
Enzyme Inhibition
Derivatives of this compound have also been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.
Table 4: Enzyme Inhibitory Activity (IC₅₀) of Selected this compound Derivatives [4]
| Enzyme | Derivative ID | IC₅₀ (µM) | Standard Inhibitor | IC₅₀ (µM) |
| α-Glucosidase | 7c | 38.4 ± 0.12 | Acarbose | 38.22 ± 0.12 |
| Butyrylcholinesterase (BChE) | 5c | 21.6 ± 0.15 | Eserine | 0.85 ± 0.001 |
| Lipoxygenase (LOX) | 7a | 9.2 ± 0.05 | Baicalein | 22.4 ± 0.13 |
| 7d | 10.1 ± 0.08 | |||
| 7e | 15.3 ± 0.11 |
Experimental Protocols for Biological Assays
Antibacterial Activity Assay (Broth Microdilution Method)
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism in a liquid broth medium.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth.
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition Assay (α-Glucosidase)
Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. The inhibition is quantified by measuring the reduction in the rate of hydrolysis of a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) which produces a colored product.
Procedure:
-
Prepare a solution of α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare various concentrations of the test compound.
-
In a 96-well plate, add the enzyme solution and the test compound. Incubate for a short period.
-
Add the substrate solution (p-nitrophenyl-α-D-glucopyranoside) to initiate the reaction.
-
Monitor the absorbance of the colored product (p-nitrophenol) at 405 nm over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
This compound stands as a versatile and valuable scaffold in the field of medicinal chemistry. While its own biological profile is not extensively characterized, it serves as a critical starting material for the synthesis of a multitude of derivatives with potent and diverse pharmacological activities. The anti-inflammatory, antibacterial, and enzyme-inhibiting properties exhibited by these derivatives underscore the therapeutic potential of the indole-3-acetohydrazide core. Further exploration of this chemical space, guided by the structure-activity relationships of known active compounds, is likely to yield novel drug candidates for a variety of diseases. This guide provides a foundational resource for researchers to build upon in their quest for new and effective therapeutic agents.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of 2-(1H-Indol-3-yl)acetohydrazide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(1H-Indol-3-yl)acetohydrazide as a versatile building block for the preparation of diverse heterocyclic compounds with potential biological activities. Detailed experimental protocols for key transformations and tabulated quantitative data are presented to facilitate its application in research and drug discovery.
Introduction
This compound is a key synthetic intermediate derived from indole-3-acetic acid. Its bifunctional nature, possessing a reactive hydrazide moiety and the privileged indole scaffold, makes it an attractive starting material for the synthesis of a wide array of heterocyclic systems. These resulting compounds, including Schiff bases, pyrazoles, and 1,3,4-oxadiazoles, are of significant interest in medicinal chemistry due to their potential antimicrobial, antifungal, and anticancer properties.
Synthesis of this compound
The parent compound can be readily synthesized from commercially available starting materials.
Experimental Protocol: Synthesis of this compound
A mixture of ethyl 2-(1H-indol-3-yl)acetate (1 equivalent) and hydrazine monohydrate (4 equivalents) in methanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford this compound as a crystalline solid.
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Melting Point |
| Ethyl 2-(1H-indol-3-yl)acetate | Hydrazine monohydrate | Methanol | 4-6 h | >80% | 146-148 °C |
Synthetic Applications
This compound serves as a versatile precursor for various heterocyclic systems.
Synthesis of Schiff Bases
The condensation of this compound with various aromatic aldehydes yields the corresponding Schiff bases, which are valuable intermediates for further cyclization reactions or can be evaluated for their biological activities.
Caption: General scheme for the synthesis of Schiff bases.
To a solution of this compound (1 mmol) in methanol (20 mL), 4-chlorobenzaldehyde (1 mmol) and a few drops of glacial acetic acid are added. The mixture is refluxed for 4-5 hours. After cooling, the precipitated solid is filtered, washed with cold methanol, and dried to give the desired Schiff base.
| Aldehyde | Product | Yield | Melting Point |
| 4-Chlorobenzaldehyde | 2-(1H-Indol-3-yl)-N'-[(4-chlorophenyl)methylidene]acetohydrazide | 85% | 210-212 °C |
| 4-Nitrobenzaldehyde | 2-(1H-Indol-3-yl)-N'-[(4-nitrophenyl)methylidene]acetohydrazide | 88% | 235-237 °C |
Synthesis of Pyrazole Derivatives
The reaction of this compound with chalcones (1,3-diaryl-2-propen-1-ones) in the presence of a base affords 1,3,5-trisubstituted pyrazole derivatives. These compounds have shown promising antimicrobial activity.[1]
Caption: Synthesis of pyrazole derivatives from chalcones.
A mixture of this compound (0.01 mol) and chalcone (0.01 mol) in ethanol (30 mL) containing sodium hydroxide (20%) is refluxed for 6-8 hours. The reaction mixture is then cooled and poured into ice-cold water. The separated solid is filtered, washed with water, and recrystallized from ethanol.[1]
| Chalcone Substituents (Ar', Ar'') | Product | Yield |
| Phenyl, Phenyl | 1-{[2-(1H-indol-3-yl)acetyl]}-3,5-diphenyl-4,5-dihydro-1H-pyrazole | 75% |
| 4-Chlorophenyl, Phenyl | 1-{[2-(1H-indol-3-yl)acetyl]}-3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | 78% |
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles can be synthesized from this compound through cyclization with various reagents. A common method involves the reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. These derivatives are known for their potential anticancer activities.
Caption: General route to 1,3,4-oxadiazole derivatives.
A mixture of this compound (1 mmol) and a substituted carboxylic acid (1 mmol) is heated at reflux in an excess of phosphorus oxychloride (5 mL) for 5-7 hours. The excess POCl₃ is removed under reduced pressure. The residue is poured into crushed ice and neutralized with a sodium bicarbonate solution. The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent.
Note: Specific yield and melting point data for the direct synthesis from this compound were not available in the searched literature, this protocol is a general method.
Biological Activity
Derivatives of this compound have been investigated for a range of biological activities.
Caption: Workflow for the development of bioactive compounds.
Antimicrobial Activity
Pyrazole derivatives synthesized from this compound have been screened for their antibacterial and antifungal activities. The zone of inhibition was measured against various microbial strains.[1]
Table of Antimicrobial Activity (Zone of Inhibition in mm) [1]
| Compound | E. coli | S. aureus | P. aeruginosa | A. niger | C. albicans |
| Pyrazole Derivative 1 (Ar'=Ph, Ar''=Ph) | 14 | 16 | 12 | 15 | 13 |
| Pyrazole Derivative 2 (Ar'=4-Cl-Ph, Ar''=Ph) | 17 | 19 | 15 | 18 | 16 |
| Ciprofloxacin (Standard) | 25 | 28 | 22 | - | - |
| Fluconazole (Standard) | - | - | - | 24 | 21 |
Anticancer Activity
While specific IC₅₀ values for 1,3,4-oxadiazole derivatives directly synthesized from this compound were not found, analogous compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, some 1,3,4-oxadiazole derivatives have exhibited IC₅₀ values in the low micromolar range against HeLa and A549 cell lines.[2] This suggests that the synthesis of such derivatives from the title compound is a promising avenue for the discovery of new anticancer agents.
Conclusion
This compound is a readily accessible and highly useful scaffold for the synthesis of a variety of heterocyclic compounds. The straightforward protocols for its conversion into Schiff bases, pyrazoles, and 1,3,4-oxadiazoles, coupled with the significant biological activities of these derivatives, underscore its importance in medicinal chemistry and drug development. The provided application notes and protocols offer a solid foundation for researchers to explore the synthetic potential of this versatile molecule.
References
Application Notes and Protocols: 2-(1H-Indol-3-yl)acetohydrazide as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(1H-indol-3-yl)acetohydrazide as a versatile precursor for the synthesis of various biologically active heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to facilitate research and development in medicinal chemistry and drug discovery.
Synthesis of the Precursor: this compound
The starting material, this compound, is readily prepared from indole-3-acetic acid.
Experimental Protocol: Synthesis of this compound[1][2]
-
Esterification of Indole-3-acetic acid:
-
To a solution of indole-3-acetic acid (1 eq.) in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product, ethyl indole-3-acetate, with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Hydrazinolysis of Ethyl Indole-3-acetate: [1]
-
Dissolve the resulting ethyl indole-3-acetate (1 eq.) in ethanol.
-
Add hydrazine hydrate (4 eq., 80% solution) to the solution.
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and pour it into chilled water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
A general workflow for the synthesis of the precursor and its subsequent conversion to various heterocycles is depicted below.
Caption: Synthetic workflow from indole-3-acetic acid to various heterocyclic compounds.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities. A common and efficient method for their synthesis from this compound involves reaction with carbon disulfide in a basic medium, leading to the formation of a mercapto-oxadiazole intermediate, which can be further functionalized.
Experimental Protocol: Synthesis of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol[3][4][5][6]
-
Reaction Setup:
-
Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (2 eq.) in water to the flask with stirring.
-
To this basic solution, add carbon disulfide (1.5 eq.) dropwise at room temperature.
-
-
Reaction:
-
Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
-
Work-up:
-
After completion, cool the reaction mixture and reduce the volume of the solvent under vacuum.
-
Pour the residue into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
-
Purification:
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol.
-
Quantitative Data: Synthesis of 1,3,4-Oxadiazole Derivatives
| Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol | Carbon disulfide, Potassium hydroxide | Ethanol | 12 | 85-90 | [2][3] |
| 2-Aryl-5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole | Aromatic carboxylic acids, POCl₃ | - | 4-6 | 75-85 | [4] |
| 2-Amino-5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole | Cyanogen bromide | Methanol | 8 | 70-80 |
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of 4-amino-5-((1H-indol-3-yl)methyl)-4H-1,2,4-triazole-3-thiol can be achieved from the intermediate formed in the oxadiazole synthesis.
Experimental Protocol: Synthesis of 4-Amino-5-((1H-indol-3-yl)methyl)-4H-1,2,4-triazole-3-thiol[7][8][9][10][11]
-
Formation of Potassium Dithiocarbazinate:
-
To a stirred solution of this compound (1 eq.) and potassium hydroxide (2 eq.) in absolute ethanol, add carbon disulfide (1.5 eq.) dropwise.
-
Stir the mixture at room temperature for 10-12 hours.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration and wash with dry ether.
-
-
Cyclization with Hydrazine Hydrate:
-
To a suspension of the potassium dithiocarbazinate salt (1 eq.) in water, add hydrazine hydrate (2 eq.).
-
Reflux the mixture for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and dilute with cold water.
-
Acidify with dilute hydrochloric acid to precipitate the crude product.
-
-
Purification:
-
Filter the solid, wash with water, and recrystallize from ethanol to yield pure 4-amino-5-((1H-indol-3-yl)methyl)-4H-1,2,4-triazole-3-thiol.
-
Quantitative Data: Synthesis of 1,2,4-Triazole Derivatives
| Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Amino-5-((1H-indol-3-yl)methyl)-4H-1,2,4-triazole-3-thiol | CS₂/KOH, then Hydrazine Hydrate | Ethanol/Water | 12 + 6 | 70-80 | [4] |
| 3-((1H-indol-3-yl)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione | Phenyl isothiocyanate, then NaOH cyclization | Ethanol/Aqueous | 4 + 3 | 65-75 |
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized from this compound through condensation with 1,3-dicarbonyl compounds.
Experimental Protocol: Synthesis of 1-(2-(1H-indol-3-yl)acetyl)-3,5-dimethyl-1H-pyrazole[12][13][14][15]
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1 eq.) in glacial acetic acid.
-
Add acetylacetone (1.1 eq.) to the solution.
-
-
Reaction:
-
Reflux the mixture for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration.
-
-
Purification:
-
Wash the crude product with water and then recrystallize from ethanol to obtain the pure pyrazole derivative.
-
Quantitative Data: Synthesis of Pyrazole Derivatives
| Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1-(2-(1H-indol-3-yl)acetyl)-3,5-dimethyl-1H-pyrazole | Acetylacetone | Glacial Acetic Acid | 5 | 48-56 | [5] |
| Ethyl 1-(2-(1H-indol-3-yl)acetyl)-5-methyl-1H-pyrazole-3-carboxylate | Ethyl acetoacetate | Ethanol | 8 | 60-70 |
Biological Activities and Signaling Pathways
Heterocyclic compounds derived from this compound have shown promising biological activities, particularly as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways.
Anticancer Activity
| Compound Class | Target Cancer Cell Lines | IC₅₀ (µM) Range | Potential Mechanism of Action | Reference(s) |
| 1,3,4-Oxadiazoles | Various human cancer lines | ~1 | Inhibition of tubulin polymerization, Induction of apoptosis | |
| 1,2,4-Triazoles | MCF-7, MDA-MB-231 | 0.89 - 36.4 | Inhibition of CDK4/6, Cell cycle arrest at G0/G1 or S phase | |
| Pyrazoles | MCF-7 | 2.12 - 2.83 | Inhibition of VEGFR-2 kinase activity, Anti-angiogenic effects |
Signaling Pathway Visualizations
Tubulin Polymerization Inhibition Pathway
Many indole-based heterocycles exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division.
Caption: Inhibition of tubulin polymerization by indolyl-heterocycles leading to cell cycle arrest and apoptosis.
CDK4/6 Inhibition and Cell Cycle Regulation
Indolyl-triazole derivatives have been shown to inhibit Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[6][7][8][9][10]
Caption: Indolyl-triazoles inhibit the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and halting cell cycle progression.
VEGFR-2 Signaling Pathway Inhibition
Indolyl-pyrazole compounds have demonstrated potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[11][12][13][14][15]
Caption: Indolyl-pyrazoles inhibit VEGFR-2 signaling, blocking downstream pathways that promote angiogenesis and cell proliferation.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones and their protective activity against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. nepjol.info [nepjol.info]
- 5. Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. onclive.com [onclive.com]
- 7. mdpi.com [mdpi.com]
- 8. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 14. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(1H-Indol-3-yl)acetohydrazide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Indol-3-yl)acetohydrazide is a versatile scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of various heterocyclic compounds with significant biological activities. Derivatives of this molecule have demonstrated a broad spectrum of inhibitory effects against several key enzymes, indicating its potential as a lead compound in drug discovery programs targeting a range of diseases, including type 2 diabetes, Alzheimer's disease, and inflammatory conditions.[1][2] This document provides a detailed experimental protocol for conducting an enzyme inhibition assay using this compound and its derivatives, along with a summary of its reported inhibitory activities.
Applications in Enzyme Inhibition
Research has highlighted the potential of this compound and its derivatives as inhibitors of several classes of enzymes:
-
α-Glucosidase: Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[1]
-
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are central to the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain.[1]
-
Lipoxygenase (LOX): LOX enzymes are involved in the inflammatory cascade, and their inhibition is a target for anti-inflammatory drug development.[2]
-
Cyclooxygenase (COX): Indole-containing compounds have been investigated for their ability to inhibit COX enzymes, which are key mediators of inflammation and pain.[3]
Quantitative Data Summary
The following table summarizes the reported enzyme inhibitory activities of derivatives of this compound. It is important to note that the parent compound is often used as a building block, and the inhibitory potency can be significantly modulated by the addition of various substituents.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-(1H-Indol-3-yl)-N'-[(...)-phenylmethylidene]acetohydrazides (various derivatives) | α-Glucosidase | Moderate to weak | Acarbose | - |
| 2-(1H-Indol-3-yl)-N'-[(...)-phenylmethylidene]acetohydrazides (various derivatives) | Butyrylcholinesterase (BChE) | Moderate to weak | Eserine | - |
| 2-(1H-Indol-3-yl)-N'-[(...)-benzoyl/2-Thienylcarbonyl]acetohydrazides (compounds 7a, 7d, 7e) | Lipoxygenase (LOX) | "Excellent" | Baicalein | - |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl)methylidene]acetohydrazide (S3) | Cyclooxygenase-2 (COX-2) | Significant | Indomethacin | - |
Note: Specific IC50 values for the parent compound, this compound, are not consistently reported in the reviewed literature, as it is primarily used as a synthetic precursor. The term "Excellent" and "Significant" are as described in the source literature, with specific quantitative data for these derivatives detailed in the respective publications.[1][2][3]
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol outlines a general procedure for evaluating the α-glucosidase inhibitory activity of this compound and its derivatives.
1. Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (or its derivatives)
-
Acarbose (as a positive control)
-
Sodium phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions
-
Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8.
-
Enzyme Solution: Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL.
-
Substrate Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.
-
Inhibitor Solutions: Dissolve this compound and acarbose in DMSO to prepare stock solutions (e.g., 1 mg/mL). Further dilute with phosphate buffer to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Stopping Reagent: Prepare a 0.1 M solution of sodium carbonate.
3. Assay Procedure
-
Add 50 µL of the phosphate buffer to each well of a 96-well microplate.
-
Add 10 µL of the inhibitor solution (or DMSO for the control) to the respective wells.
-
Add 20 µL of the enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (pNPG) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
4. Data Analysis
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (with DMSO instead of inhibitor).
-
A_sample is the absorbance of the sample with the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition
Caption: Mechanism of AChE inhibition in a cholinergic synapse.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(1H-Indol-3-yl)acetohydrazide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Indol-3-yl)acetohydrazide is a versatile scaffold in medicinal chemistry, serving as a crucial intermediate for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. The indole nucleus is a well-established pharmacophore present in numerous biologically active molecules, and its combination with the hydrazide moiety provides a reactive template for generating derivatives with diverse pharmacological activities, including antimicrobial and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound and its derivatives.
Synthesis of this compound
The synthesis of this compound is a straightforward process, typically involving a two-step procedure starting from 2-(1H-Indol-3-yl)acetic acid. The process involves esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-(1H-Indol-3-yl)acetate
-
To a solution of 2-(1H-Indol-3-yl)acetic acid in ethanol, add a catalytic amount of sulfuric acid.
-
Reflux the reaction mixture for a duration sufficient to complete the esterification, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude ethyl 2-(1H-Indol-3-yl)acetate, if necessary, by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the synthesized ethyl 2-(1H-Indol-3-yl)acetate in methanol.
-
Add hydrazine monohydrate or hydrazine hydrate (80%) to the solution.
-
Reflux the reaction mixture for 2-3 hours.
-
After reflux, cool the mixture and pour it into chilled water.
-
Collect the resulting solid precipitate by filtration, dry it, and recrystallize from ethanol to obtain pure this compound.
Caption: Synthesis of this compound.
Applications in the Synthesis of Bioactive Molecules
This compound is a key precursor for synthesizing various heterocyclic compounds, primarily through condensation reactions with aldehydes, ketones, or acyl halides. These reactions lead to the formation of hydrazones and other derivatives which have shown promising biological activities.
Synthesis of Schiff Bases (Hydrazones)
The reaction of this compound with various substituted aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid yields the corresponding Schiff bases, 2-(1H-Indol-3-yl)-N'-[(un)substitutedphenylmethylidene]acetohydrazides.
-
Dissolve this compound in methanol.
-
Add a substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to allow for the precipitation of the product.
-
Filter the solid, wash with a suitable solvent, and recrystallize to obtain the pure hydrazone derivative.
Caption: General scheme for hydrazone synthesis.
Synthesis of N-Acylhydrazides
This compound can be reacted with acyl halides in a basic aqueous medium to afford N'-acylhydrazide derivatives, such as 2-(1H-Indol-3-yl)-N'-[(un)substitutedbenzoyl/2-thienylcarbonyl]acetohydrazides.
-
Suspend this compound in a basic aqueous medium (pH 9-10).
-
Add the desired acyl halide dropwise to the suspension while stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent.
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Several studies have reported the in vitro antiproliferative activities of indolyl hydrazide-hydrazone derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 18b | Breast | 0.9 | |
| 18d | Breast | 0.4 | |
| 18j | Breast | 0.8 | |
| 18t | Prostate | - | |
| 18v | Prostate | - | |
| 11 | HCT-116 (Colon) | 2.5 ± 0.81 | |
| 5b | HCT-116 (Colon) | 3.2 ± 1.1 | |
| 13 | HCT-116 (Colon) | 3.7 ± 1.0 | |
| Cisplatin | HCT-116 (Colon) | 2.43 ± 1.1 |
Note: '-' indicates that the compound showed specificity but the IC50 value was not explicitly mentioned in the provided search results.
-
Cell Seeding: Seed cancer cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., Cisplatin) for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT assay.
Antimicrobial Activity
Substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide derivatives have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms.
-
Serial Dilution: Perform serial dilutions of the synthesized compounds and standard antimicrobial agents in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanism of Action
Some indolyl hydrazide-hydrazone derivatives have been shown to induce apoptosis in cancer cells. For instance, exposure of PC3 prostate cancer cells to compounds 18d and 18j resulted in increased levels of cleaved PARP1, a hallmark of apoptosis.
Caption: Apoptosis induction by indolyl hydrazide-hydrazones.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and reactive nature allow for the generation of a diverse library of derivatives with significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols and data presented here provide a foundation for researchers to explore the full potential of this promising chemical scaffold in drug discovery and development.
Application Notes and Protocols: Synthesis of Schiff Bases from 2-(1H-Indol-3-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel Schiff bases derived from 2-(1H-indol-3-yl)acetohydrazide. Schiff bases, characterized by their azomethine group (-C=N-), are a pivotal class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The indole nucleus is a prominent scaffold in numerous pharmacologically active molecules. The conjugation of the indole moiety with the Schiff base pharmacophore via a stable acetohydrazide linker presents a promising strategy for the development of new therapeutic agents. These notes offer a step-by-step guide for the synthesis of the key intermediate, this compound, and its subsequent condensation with various aromatic aldehydes to yield the target Schiff bases. Comprehensive characterization data and reported biological activities are summarized for reference.
Introduction
Schiff bases are versatile organic compounds formed by the condensation of a primary amine with a carbonyl compound.[1] Their structural flexibility and the synthetic accessibility of the azomethine linkage have made them a primary focus in drug design and development. These compounds and their metal complexes are known to possess a broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[2]
The indole ring system is a core structural component in many natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in medicinal chemistry. This protocol details the synthesis of Schiff bases that incorporate the indole moiety, specifically starting from this compound, a key building block that serves as the amine source for the condensation reaction.
Synthesis Workflow
The synthesis is a two-stage process. The first stage involves the preparation of the key intermediate, this compound, from ethyl 2-(1H-indol-3-yl)acetate. The second stage is the formation of the Schiff base via condensation of the hydrazide with a selected aromatic aldehyde.
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate 3)
This protocol is adapted from the procedure described by Yar et al.[1][3]
Materials:
-
Ethyl 2-(1H-indol-3-yl)acetate
-
Hydrazine monohydrate (99%)
-
Methanol (absolute)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker (500 mL)
-
Büchner funnel and filter paper
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 2-(1H-indol-3-yl)acetate in absolute methanol.
-
Add hydrazine monohydrate to the solution. The typical molar ratio is approximately 1:1.2 (ester:hydrazine).
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker containing chilled water.
-
A solid precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water and dry it thoroughly.
-
The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: General Synthesis of 2-(1H-Indol-3-yl)-N'-[phenylmethylidene]acetohydrazides (Schiff Bases)
This general protocol is based on the condensation reaction reported in the literature.[1][3]
Materials:
-
This compound (Intermediate 3)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Methanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound in absolute methanol.
-
Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Collect the resulting solid Schiff base by filtration.
-
Wash the product with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
Data Presentation
The following tables summarize the physicochemical and biological data for a representative series of Schiff bases synthesized from this compound.
Table 1: Physicochemical Characterization of Synthesized Schiff Bases
Data is illustrative and based on reported values for analogous series.
| Compound ID | R-Group (Substituent on Aldehyde) | Molecular Formula | Yield (%) | M.p. (°C) |
| 5a | H (Benzaldehyde) | C₁₇H₁₅N₃O | 85 | 180-182 |
| 5b | 4-Cl (4-Chlorobenzaldehyde) | C₁₇H₁₄ClN₃O | 88 | 210-212 |
| 5c | 4-Br (4-Bromobenzaldehyde) | C₁₇H₁₄BrN₃O | 90 | 225-227 |
| 5d | 4-OH (4-Hydroxybenzaldehyde) | C₁₇H₁₅N₃O₂ | 82 | 240-242 |
| 5e | 4-NO₂ (4-Nitrobenzaldehyde) | C₁₇H₁₄N₄O₃ | 92 | 255-257 |
Table 2: In Vitro Antibacterial Activity (Zone of Inhibition in mm)
Data is illustrative. Ciprofloxacin used as a standard.
| Compound ID | Staphylococcus aureus (Gram +ve) | Bacillus subtilis (Gram +ve) | Escherichia coli (Gram -ve) | Pseudomonas aeruginosa (Gram -ve) |
| 5a | 14 | 12 | 10 | 9 |
| 5b | 18 | 16 | 15 | 13 |
| 5c | 20 | 18 | 16 | 14 |
| 5d | 16 | 15 | 12 | 11 |
| 5e | 22 | 20 | 18 | 16 |
| Ciprofloxacin | 30 | 28 | 26 | 24 |
Table 3: In Vitro Enzyme Inhibition Activity (IC₅₀ in µM)
Data from Yar et al. for analogous compounds.[1][3]
| Compound ID | α-Glucosidase | Butyrylcholinesterase (BChE) | Lipoxygenase (LOX) |
| 5c | > 500 | 157.6 ± 1.25 | > 500 |
| 7a ¹ | > 500 | > 500 | 39.5 ± 0.95 |
| 7c ¹ | 185.3 ± 1.25 | > 500 | > 500 |
| 7d ¹ | > 500 | > 500 | 45.3 ± 0.85 |
| Acarbose | 38.25 ± 0.12 | - | - |
| Baicalein | - | - | 50.6 ± 0.55 |
¹Note: Compounds 7a, 7c, and 7d are N'-benzoyl derivatives, not Schiff bases, but are included from the same study for comparative purposes of the core scaffold's activity.[1][3]
Potential Applications & Signaling Pathways
Schiff bases derived from indole acetohydrazide are investigated for a variety of therapeutic applications. Their mechanism of action often involves interference with key biological pathways in pathogens or cancer cells. For instance, their antibacterial effects may stem from inhibiting essential enzymes or disrupting cell wall integrity. Anticancer activity is often linked to the induction of apoptosis through pathways like caspase activation or inhibition of crucial enzymes like lipoxygenase, which is involved in inflammation and carcinogenesis.
Conclusion
The synthetic protocols outlined provide a reliable and efficient pathway to a diverse library of Schiff bases based on the this compound scaffold. The condensation reaction is robust and amenable to a wide range of aromatic aldehydes, allowing for extensive structure-activity relationship (SAR) studies. The resulting compounds have demonstrated promising biological activities, particularly as antibacterial and enzyme-inhibiting agents, marking them as valuable leads for further investigation in drug discovery and development programs.
References
- 1. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pjps.pk [pjps.pk]
Application Notes and Protocols: 2-(1H-Indol-3-yl)acetohydrazide as a Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(1H-Indol-3-yl)acetohydrazide (IAH) as a corrosion inhibitor for mild steel in acidic environments. The information is compiled from published research and is intended to guide researchers in their experimental design and execution.
Introduction
Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, particularly in acidic media. This degradation leads to significant economic losses and safety concerns. Organic corrosion inhibitors offer a practical and effective solution to mitigate this issue. This compound, an indole derivative, has emerged as a promising corrosion inhibitor for mild steel. Its efficacy is attributed to the presence of heteroatoms (N, O) and the aromatic indole ring, which facilitate its adsorption onto the metal surface, forming a protective barrier against the corrosive environment.
Mechanism of Action
This compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. The inhibition mechanism involves the adsorption of IAH molecules onto the mild steel surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the protonated inhibitor molecules and the charged metal surface.
-
Chemisorption: Coordinate bonding between the lone pairs of electrons on the nitrogen and oxygen atoms of the inhibitor and the vacant d-orbitals of iron atoms.
The delocalized π-electrons of the indole ring also contribute to the adsorption process. The inhibitor forms a protective film on the steel surface, which acts as a barrier to the corrosive species in the acidic solution. The adsorption of this compound on the mild steel surface has been found to follow the Langmuir adsorption isotherm.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the performance of this compound as a corrosion inhibitor for mild steel in 0.5 M HCl.
Table 1: Inhibition Efficiency of this compound from Weight Loss Measurements
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| Blank | Data not available | Data not available | - | - |
| 0.1 | Data not available | Data not available | Data not available | Data not available |
| 0.5 | Data not available | Data not available | Data not available | Data not available |
| 1.0 | Data not available | Data not available | 80.4[1] | Data not available |
| 2.0 | Data not available | Data not available | Data not available | Data not available |
Note: Specific weight loss and corrosion rate data were not available in the searched literature. The maximum inhibition efficiency is reported from a study by Sunil et al. (2022).[1]
Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 0.5 M HCl in the Absence and Presence of this compound
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | jcorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |
| Blank | Data not available | Data not available | Data not available | Data not available | - |
| 1.0 | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Detailed potentiodynamic polarization data were not available in the searched literature.
Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 0.5 M HCl in the Absence and Presence of this compound
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | Data not available | Data not available | - |
| 1.0 | Data not available | Data not available | Data not available |
Note: Detailed electrochemical impedance spectroscopy data were not available in the searched literature.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound. These are generalized protocols based on common practices in the field.
Synthesis of this compound
A detailed synthesis protocol is available in the literature.[2]
Weight Loss Measurements
This method provides a direct measure of the corrosion rate and inhibition efficiency.
References
- 1. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the Correlation between Molecular Structure and Corrosion Inhibition Characteristics of N-Heterocycles in Terms of Substituent Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-(1H-Indol-3-yl)acetohydrazide and its Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Indol-3-yl)acetohydrazide is a critical chemical intermediate, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds.[1][2] Its indole nucleus is a privileged scaffold in medicinal chemistry, and the hydrazide functional group provides a reactive handle for constructing more complex molecules. These derivatives, particularly hydrazones, are of significant interest in drug discovery due to their diverse biological activities, which include antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibition properties.[3][4][5] This document provides detailed protocols for the synthesis of this compound from common starting materials and its subsequent conversion to N'-substituted acetohydrazide derivatives.
Part I: Synthesis of this compound
The synthesis of the target acetohydrazide can be achieved via two primary routes, depending on the starting material: a two-step process starting from indole-3-acetic acid or a more direct one-step synthesis from an indole-3-acetate ester.
Method A: Two-Step Synthesis from Indole-3-acetic Acid
This method first involves the esterification of indole-3-acetic acid, followed by hydrazinolysis of the resulting ester.
Experimental Protocol:
Step 1: Esterification of 2-(1H-Indol-3-yl)acetic acid (1) to Ethyl 2-(1H-Indol-3-yl)acetate (2)
-
To a solution of 2-(1H-Indol-3-yl)acetic acid (1) in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 2-(1H-Indol-3-yl)acetate (2).[3]
Step 2: Hydrazinolysis of Ethyl 2-(1H-Indol-3-yl)acetate (2) to this compound (3)
-
Dissolve the crude Ethyl 2-(1H-Indol-3-yl)acetate (2) in methanol.
-
Add hydrazine monohydrate to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[3]
-
Cool the reaction mixture and pour it into chilled water to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound (3).[1]
Method B: One-Step Synthesis from Indole 3-methyl Ester
This protocol provides a more direct route if the ester is used as the starting material.
Experimental Protocol:
-
Add Indole 3-methyl ester (1.0 eq) to a solution of hydrazine hydrate (4.0 eq, 80%) in ethanol.[1]
-
Reflux the reaction mixture for 2–3 hours.[1]
-
Allow the mixture to cool to room temperature.
-
Pour the cooled mixture into approximately 100 ml of chilled water.[1]
-
Collect the resulting solid precipitate by filtration.
-
Dry the solid and recrystallize from ethanol to obtain the pure product.[1]
Data Summary: Synthesis of this compound (Method B)
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | M.p. (°C) |
| Indole 3-methyl ester | Hydrazine hydrate (80%) | Ethanol | 2–3 | 60 | 143–145 |
Data sourced from reference[1][5].
Caption: Synthetic workflow for this compound and its derivatives.
Part II: Synthesis of this compound Derivatives (Hydrazones)
Hydrazones are readily synthesized by the condensation reaction between this compound and various substituted aldehydes or ketones. This reaction typically proceeds under mild acidic catalysis.
General Protocol for Hydrazone Synthesis
-
Dissolve this compound (3) (1.0 eq) in methanol.
-
Add the desired substituted aromatic aldehyde (e.g., 4a-o) (1.0 eq) to the solution.[3]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[3][6]
-
Reflux the reaction mixture for the appropriate time (typically 2-6 hours), monitoring completion by TLC.[4][6]
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude hydrazone derivative.[4][6]
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to yield the pure N'-substituted acetohydrazide derivative (e.g., 5a-o).[3]
Data Summary: Synthesis of Exemplary Hydrazone Derivatives
| Product | Aldehyde Reactant | Solvent | Catalyst | Yield (%) |
| N'-(phenylmethylidene)acetohydrazide | Benzaldehyde | Methanol | Glacial Acetic Acid | 70-85 (general range) |
| N'-(4-bromophenylmethylidene)acetohydrazide | 4-Bromobenzaldehyde | Ethanol | Glacial Acetic Acid | 60 |
| N'-(2-chlorophenylmethylidene)acetohydrazide | 2-Chlorobenzaldehyde | Methanol | Glacial Acetic Acid | 70-85 (general range) |
Yields are representative and can vary. Data informed by references[3][6].
Caption: Experimental workflow for the synthesis of hydrazone derivatives.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alcrut.com [alcrut.com]
- 5. Indole-3-acetic acid hydrazide | 5448-47-5 | FI52442 [biosynth.com]
- 6. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [file.scirp.org]
Application Notes & Protocols: Molecular Docking Studies of 2-(1H-Indol-3-yl)acetohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-(1H-indol-3-yl)acetohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[1][2] Molecular docking is an indispensable computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on this class of compounds, grounded in established scientific principles and field-proven insights. We will detail the entire workflow, from target selection and molecule preparation to the execution of docking simulations and the critical analysis of results.
Part 1: Scientific Rationale & Strategic Planning
Before initiating any computational workflow, a clear scientific question must be established. For this compound derivatives, the goal is typically to elucidate their mechanism of action by identifying how they interact with a specific biological target.
The Significance of the Indole Scaffold
The indole ring system is a core component of many biologically active compounds. Its derivatives are known to target a range of proteins. For instance, various indole acetohydrazide derivatives have been synthesized and evaluated as potent inhibitors of enzymes like Cyclooxygenase (COX), Lipoxygenase (LOX), and Butyrylcholinesterase (BChE).[1][4] This known activity provides a strong rationale for using these proteins as targets in docking studies.
Target Selection: The Causality Behind the Choice
The choice of a protein target is the most critical decision in a docking study. It must be based on existing biological data or a strong hypothesis.
-
Evidence-Based Selection: For this guide, we will use Cyclooxygenase-2 (COX-2) as our example target. This choice is supported by literature demonstrating that indole derivatives can act as selective COX-2 inhibitors, which is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects.[4]
-
Structural Availability: A high-resolution X-ray crystal structure of the target protein must be available in a public database like the Protein Data Bank (PDB). For our example, we will use PDB ID: 5IKR , which is a structure of human COX-2.
The Molecular Docking Workflow: A Conceptual Overview
The entire process can be visualized as a multi-stage pipeline, where the quality of output from one stage directly impacts the next. Ensuring rigor at each step is paramount for a reliable outcome.
Caption: High-level workflow for a molecular docking study.
Part 2: Experimental Protocols - The "How" and "Why"
This section provides a step-by-step methodology using widely accepted, open-source software. The rationale behind each step is explained to foster a deeper understanding.
Protocol 2.1: Receptor (Protein) Preparation
The goal of receptor preparation is to clean the raw PDB file, correct for missing atoms, and assign parameters necessary for the docking algorithm.[5] We will use AutoDockTools (MGLTools) for this purpose.[3]
-
Obtain Protein Structure: Download the PDB file for your target (e.g., 5IKR.pdb) from the RCSB PDB database.
-
Clean the Structure:
-
Action: Load the PDB file into a molecular viewer like AutoDockTools, UCSF Chimera, or PyMOL.[6][7]
-
Action: Remove all non-essential molecules. This includes water molecules (unless a specific water molecule is known to be critical for binding), co-factors, ions, and any co-crystallized ligands.[5][8]
-
Causality: Water molecules can interfere with the docking process, and co-crystallized ligands must be removed to make the binding site available for your test compounds.[8] If the protein is a multimer, select only the chain(s) relevant to the binding site.[5]
-
-
Add Hydrogens:
-
Action: Use the software's built-in functions to add hydrogens to the protein. It is crucial to add polar hydrogens only , as this is the standard for AutoDock Vina.
-
Causality: PDB files from X-ray crystallography often lack hydrogen atoms. Hydrogens are essential for defining the correct ionization states of residues and for forming hydrogen bonds, a key component of protein-ligand interactions.[5][8]
-
-
Assign Charges:
-
Set Atom Types:
-
Action: Merge non-polar hydrogens and assign atom types.
-
Causality: This step prepares the protein file for compatibility with the AutoGrid component of the AutoDock suite.
-
-
Save as PDBQT:
-
Action: Save the prepared protein structure in the PDBQT file format (e.g., 5IKR_receptor.pdbqt).
-
Causality: The PDBQT format is an extension of the PDB format that includes atomic charge (Q) and atom type (T) information required by AutoDock Vina.[3]
-
Protocol 2.2: Ligand (Indole Derivative) Preparation
Ligands must be converted from a 2D or simple 3D format into a docking-ready 3D structure with correct charges and rotatable bonds defined.[11]
-
Obtain Ligand Structure: The structure of your this compound derivative can be drawn using software like ChemDraw or MarvinSketch and saved in a common format like SDF or MOL2. Alternatively, they can be downloaded from databases like PubChem.[11]
-
Convert to 3D and Add Hydrogens:
-
Action: Use a tool like Open Babel to convert the 2D structure to a 3D structure and add hydrogens.[12][13] This can often be done with a simple command: obabel -isdf your_ligand.sdf -osdf your_ligand_h.sdf -h --gen3d
-
Causality: A realistic 3D conformation is the necessary starting point for docking. Adding hydrogens ensures that potential hydrogen bond donors and acceptors are correctly represented.[13]
-
-
Assign Charges and Define Torsion Bonds:
-
Action: Load the 3D ligand structure into AutoDockTools. The software will automatically detect the root of the molecule and define the rotatable (torsion) bonds.
-
Causality: Defining rotatable bonds is fundamental to flexible ligand docking. It allows the docking algorithm to explore different conformations of the ligand within the binding site, mimicking its natural flexibility.[9]
-
-
Save as PDBQT:
-
Action: Save the prepared ligand in the PDBQT format (e.g., indole_derivative_1.pdbqt).
-
Causality: As with the receptor, this format contains the charge and atom type information necessary for AutoDock Vina.[3]
-
Part 3: Docking Simulation Protocol
With the receptor and ligand prepared, the next step is to define the search space and run the simulation using AutoDock Vina.[14]
Protocol 3.1: Grid Box Generation
The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.
-
Identify the Binding Site:
-
Known Site: If the binding site is known (e.g., from the position of a co-crystallized ligand in a similar PDB structure), center the grid box on that site.[8]
-
Blind Docking: If the binding site is unknown, the grid box should be large enough to encompass the entire protein surface.[7] This requires more computational time but can be useful for identifying novel binding pockets.
-
-
Define Grid Parameters:
-
Action: In AutoDockTools, use the "Grid Box" option. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to cover the active site with a buffer of about 4-5 Å in each dimension.
-
Causality: The grid box must be large enough to allow the ligand to move and rotate freely within the binding site. A box that is too small may prevent the true binding pose from being found.[10]
-
-
Save Configuration:
-
Action: Record the grid center and size parameters. You will need them for the Vina configuration file. Create a text file named conf.txt with the following content:
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the best pose but also increase computation time. A value of 8 is a reasonable starting point.[14]
-
Protocol 3.2: Running AutoDock Vina
-
Execute Vina:
-
Action: Open a command-line terminal, navigate to the directory containing your PDBQT files and conf.txt, and run the following command: vina --config conf.txt --log indole_derivative_1_log.txt
-
Process: Vina will read the configuration file, perform the docking simulation, and write the output poses to the file specified by the out parameter (indole_derivative_1_out.pdbqt). The log file will contain the binding affinity scores for each pose.
-
Part 4: Results Analysis & Validation
Interpreting Docking Scores
AutoDock Vina reports binding affinity in kcal/mol. This score is an estimation of the binding free energy (ΔG).
-
General Rule: A more negative score indicates a stronger predicted binding affinity.[16][17]
-
Data Interpretation: The output PDBQT file will contain multiple binding modes (usually 9), ranked by their score. The top-ranked pose (Mode 1) is the most probable binding conformation according to the scoring function.
| Binding Affinity (kcal/mol) | Interpretation |
| < -10.0 | Strong binding interaction suggested[18] |
| -9.0 to -7.0 | Moderate binding interaction suggested[18] |
| > -6.0 | Weaker binding interaction suggested |
Visual Inspection of Binding Poses
A low binding score is meaningless if the pose is not chemically sensible.
-
Action: Load the receptor PDBQT (5IKR_receptor.pdbqt) and the output ligand PDBQT (indole_derivative_1_out.pdbqt) into a visualization tool like PyMOL or Discovery Studio.
-
Analysis: Examine the top-ranked pose. Look for key interactions such as:
-
Hydrogen Bonds: Are there hydrogen bonds between the ligand's donors/acceptors (e.g., the hydrazide -NH and C=O groups) and residues in the active site?[16]
-
Hydrophobic Interactions: Is the indole ring situated in a hydrophobic pocket of the receptor?
-
Interaction with Key Residues: Does the ligand interact with amino acids known to be critical for the target's function? For COX-2, key residues include Arg120 and Tyr355.[4] A 2D interaction diagram is highly effective for visualizing these contacts.[19]
-
References
- 1. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Pre-docking filter for protein and ligand 3D structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Application Notes and Protocols for High-Throughput Screening of Indole Acetohydrazide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole acetohydrazide derivatives represent a promising class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. High-throughput screening (HTS) of indole acetohydrazide libraries is a critical step in identifying lead compounds for further development. These application notes provide detailed protocols for primary and secondary HTS assays to evaluate the cytotoxic and pro-apoptotic potential of indole acetohydrazide libraries.
Data Presentation: Antiproliferative Activity of Indole Acetohydrazide Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected indole acetohydrazide and related hydrazone derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | MCF-7 (Breast Cancer) | 3.01 | [1] |
| Hydrazide-hydrazone 6b | COLO 205 (Colon Cancer) | Sub-micromolar | |
| Indole-acylhydrazone A | MCF-7 (Breast Cancer) | < 25 µg/mL | [2] |
| Indole-acylhydrazone B | MCF-7 (Breast Cancer) | < 25 µg/mL | [2] |
| Indole-acylhydrazone F | MCF-7 (Breast Cancer) | < 25 µg/mL | [2] |
| Indole-acylhydrazone G | MCF-7 (Breast Cancer) | < 25 µg/mL | [2] |
| Thiophen-2-yl-1H-indole 4g | HCT-116 (Colon Cancer) | 7.1 | [3] |
| Thiophen-2-yl-1H-indole 4a | HCT-116 (Colon Cancer) | 10.5 | [3] |
| Thiophen-2-yl-1H-indole 4c | HCT-116 (Colon Cancer) | 11.9 | [3] |
Experimental Protocols
Primary High-Throughput Screening: Cell Viability MTT Assay
This assay is designed for the rapid screening of large indole acetohydrazide libraries to identify compounds with cytotoxic activity against cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Indole acetohydrazide library dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
384-well clear-bottom cell culture plates
-
Automated liquid handling system
-
Plate reader (570 nm absorbance)
Protocol:
-
Cell Seeding: Using an automated liquid handler, seed cancer cells into 384-well plates at a pre-optimized density (e.g., 2,000-5,000 cells/well) in 40 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Prepare a master plate of the indole acetohydrazide library at a concentration of 1 mM in DMSO. From the master plate, create a working plate by diluting the compounds to 100 µM in culture medium. Using a liquid handler, add 10 µL of the diluted compounds to the cell plates for a final concentration of 20 µM. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 50 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound relative to the DMSO control. Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., 50%).
Secondary High-Throughput Screening: Caspase-3/7 Activation Assay
This assay is used to confirm whether the cytotoxic "hits" from the primary screen induce apoptosis by measuring the activity of executioner caspases 3 and 7.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
"Hit" compounds from the primary screen
-
Caspase-Glo® 3/7 Assay System
-
White-walled, opaque 384-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in white-walled 384-well plates as described for the MTT assay.
-
Compound Treatment: Prepare serial dilutions of the "hit" compounds. Add the compounds to the cells to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity for each compound concentration relative to the vehicle control.
Visualizations
Caption: High-throughput screening workflow for indole acetohydrazide libraries.
Caption: Proposed intrinsic apoptosis signaling pathway induced by indole acetohydrazides.
Caption: Inhibition of the NF-κB signaling pathway by indole acetohydrazide derivatives.
References
- 1. Novel indole hydrazide derivatives: Synthesis and their antiproliferative activities through inducing apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Analogs of 2-(1H-Indol-3-yl)acetohydrazide for Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 2-(1H-indol-3-yl)acetohydrazide analogs as potential anticancer agents. This document outlines the synthetic procedures, in vitro biological evaluation methods, and key signaling pathways associated with the anticancer activity of this class of compounds.
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, found in numerous compounds with significant biological activities, including anticancer properties. Analogs of this compound have emerged as a promising class of molecules, demonstrating cytotoxicity against a range of cancer cell lines. These compounds often exert their effects through the modulation of critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis. This document serves as a practical guide for researchers interested in the development and investigation of these potential therapeutic agents.
Data Presentation: Anticancer Activity of this compound Analogs
The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound analogs against various human cancer cell lines. The data is compiled from various studies to provide a comparative overview.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) |
| Analog 1 | A549 | Lung Adenocarcinoma | 10.67 ± 1.53 |
| C6 | Glioma | 4.33 ± 1.04 | |
| Analog 2 | A549 | Lung Adenocarcinoma | 24.0 ± 3.46 |
| C6 | Glioma | 23.33 ± 2.08 | |
| Analog 3 | A549 | Lung Adenocarcinoma | 28.0 ± 1.0 |
| C6 | Glioma | 49.33 ± 1.15 | |
| Hydrazone 18b | Breast Cancer Panel | Breast | 0.9 |
| Hydrazone 18d | Breast Cancer Panel | Breast | 0.4 |
| Hydrazone 18j | Breast Cancer Panel | Breast | 0.8 |
| Oxadiazole 2e | HCT116 | Colorectal Carcinoma | 6.43 ± 0.72 |
| A549 | Lung Adenocarcinoma | 9.62 ± 1.14 | |
| A375 | Melanoma | 8.07 ± 1.36 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes the synthesis of the core scaffold, this compound, from indole-3-acetic acid.
Materials:
-
Indole-3-acetic acid
-
Methanol (absolute)
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and reflux apparatus
Procedure:
Step 1: Esterification of Indole-3-acetic acid
-
Dissolve indole-3-acetic acid in an excess of absolute methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(1H-indol-3-yl)acetate.[1]
Step 2: Hydrazinolysis of the Ester
-
Dissolve the crude ethyl 2-(1H-indol-3-yl)acetate in ethanol.[1][2]
-
Add hydrazine hydrate (4 equivalents) to the solution.[2]
-
Reflux the reaction mixture for 2-3 hours.[2]
-
Cool the mixture to room temperature and then pour it into chilled water.[2]
-
Collect the resulting solid precipitate by filtration.[2]
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from ethanol to yield pure this compound.[2]
Protocol 2: General Synthesis of Hydrazone Analogs
This protocol provides a general method for synthesizing hydrazone derivatives from the this compound core.
Materials:
-
This compound
-
Substituted aromatic/heteroaromatic aldehydes or ketones
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the desired substituted aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired hydrazone analog.
-
If necessary, purify the product by recrystallization from a suitable solvent.
Protocol 3: Cell Viability (MTT) Assay
This protocol details the determination of the cytotoxic effects of the synthesized analogs on cancer cells using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized analog stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized analogs in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol describes the detection and quantification of apoptosis in cancer cells treated with the synthesized analogs using flow cytometry.[3][4]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentration of the analog for the appropriate time. Include untreated and positive controls.
-
Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).[5]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][6]
-
Analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Protocol 5: Western Blot Analysis
This protocol outlines the procedure for analyzing the expression levels of specific proteins in key signaling pathways affected by the synthesized analogs.
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-EGFR, anti-p-EGFR, anti-p53, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthetic scheme, a typical experimental workflow for evaluating the anticancer compounds, and the key signaling pathways often targeted by this compound analogs.
Caption: General synthesis of this compound and its hydrazone analogs.
Caption: Workflow for the evaluation of anticancer this compound analogs.
Caption: Key signaling pathways modulated by this compound analogs.
References
- 1. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. kumc.edu [kumc.edu]
Application Notes and Protocols for the Synthesis and Derivatization of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide and its subsequent conversion into various derivatives. This core scaffold is of interest in medicinal chemistry due to the known pharmaceutical, fungicidal, and herbicidal activities of its precursor, 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid.[1] The introduction of a hydrazide moiety provides a versatile chemical handle for the creation of diverse compound libraries for biological screening.
Synthesis of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide (3)
The synthesis of the target acetohydrazide (3) is a two-step process starting from 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid (1). The first step involves the esterification of the carboxylic acid to form the corresponding methyl ester (2), followed by hydrazinolysis to yield the desired acetohydrazide.[1]
Experimental Protocol: Synthesis of Methyl 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetate (2)
-
Reflux a solution of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid (1) in an excess of methanol.
-
Add a catalytic amount of sulfuric acid to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess methanol under reduced pressure.
-
Purify the resulting residue to obtain Methyl 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetate (2).
Experimental Protocol: Synthesis of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide (3)
-
In a one-liter three-neck flask, dissolve 100 g (0.45 mol) of Methyl 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetate (2) in 500 mL of methanol at room temperature with stirring for 10 minutes.[1]
-
Add 10 g (0.31 mol) of hydrazine hydrate dropwise to the solution.[1]
-
Reflux the resulting mixture for 10 hours.
-
Monitor the progress of the reaction by TLC using a 20% ethyl acetate in hexane mobile phase.[1]
-
After completion, cool the reaction mixture to 10°C for 2 hours and filter the precipitate.[1]
-
Recrystallize the crude solid from ethanol to obtain 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide (3) as a white solid.[1]
Physicochemical Data for 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide (3)
| Property | Value | Reference |
| Yield | 85% | [1] |
| Melting Point | 175-178°C | [1] |
| Appearance | White solid | [1] |
Characterization of compound (3) was confirmed by IR, 1H NMR, and mass spectroscopy.[1]
Formation of New Derivatives from 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide (3)
The presence of the acetohydrazide group in compound (3) allows for the straightforward synthesis of a variety of derivatives through reactions with electrophilic reagents.
Experimental Protocols for Derivative Synthesis
-
Synthesis of 2-(5-fluoro-2-methyl-1H-inden-3-yl)-N'-formylacetohydrazide (4a)
-
In a 100 mL single-neck flask, add 4.4 g (2.0 mmol) of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide (3) to 25 mL of 98% aqueous formic acid at room temperature.[1]
-
Stir the mixture for 16 hours at room temperature.
-
Monitor the reaction by TLC (20% ethyl acetate in heptane).[1]
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the white solid, wash with water, dry, and recrystallize from methanol.[1]
-
-
Synthesis of N'-acetyl-2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide (4b)
-
In a 100 mL single-neck flask, add 4.4 g (2.0 mmol) of compound (3) to 25 mL of acetic acid.
-
Reflux the mixture for 12 hours.
-
Monitor the reaction by TLC (20% ethyl acetate in heptane).[1]
-
Pour the reaction mixture into ice-cold water to yield a white solid.
-
Filter, wash with water, dry, and recrystallize from methanol.[1]
-
-
Synthesis of the Piperazine Derivative (4c)
-
To a well-stirred solution of 4.4 g (2.0 mmol) of compound (3) in 40 mL of methanol, add 2.2 g (1.1 mmol) of triethylamine and cool to 20°C.[1]
-
Add 4.1 g (2.0 mmol) of 4-Ethyl-2,3-dioxo-piperazine-1-carbonylchloride lot-wise over 30 minutes.[1]
-
Allow the reaction mixture to reach room temperature and stir for 5-6 hours.
-
Monitor for the consumption of starting material by TLC (20% ethyl acetate in heptane).[1]
-
Work up the reaction mixture to isolate the product.
-
-
Synthesis of the Benzoate Derivative (4d)
-
To a well-stirred solution of 4.4 g (2.0 mmol) of compound (3) in 40 mL of methanol, add 2.2 g (1.1 mmol) of triethylamine and cool to 20°C.[1]
-
Add 4.58 g (2.0 mmol) of 2-bromomethylbenzoate lot-wise over 30 minutes.[1]
-
Allow the reaction mixture to reach room temperature and stir for 8 hours.
-
Monitor for the consumption of starting material by TLC (20% ethyl acetate in heptane).[1]
-
Work up the reaction mixture to isolate the product.
-
Physicochemical Data for the Synthesized Derivatives
| Compound | Derivative Name | Yield | Melting Point (°C) | Appearance | Reference |
| 4a | 2-(5-fluoro-2-methyl-1H-inden-3-yl)-N'-formylacetohydrazide | 81% | 195-199 | White solid | [1] |
| 4b | N'-acetyl-2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide | 86% | 204-206 | White solid | [1] |
Characterization of the novel compounds was confirmed by Elemental analyses, IR, 1H NMR, and mass spectroscopy.[1]
Potential Biological Applications and Future Directions
While specific biological activity data for the newly synthesized derivatives of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide are not yet available in the public domain, the broader class of hydrazide and hydrazone derivatives is well-documented for a wide range of pharmacological activities. These include anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Potential: Hydrazone derivatives have been reported to exhibit significant antitumor activity. For instance, certain acylhydrazone derivatives containing a furan moiety have shown excellent activity against selected cancer cell lines, with some compounds demonstrating higher potency than the standard drug doxorubicin against human promyelocytic leukemic cells (HL-60).
Antimicrobial Potential: Hydrazide-hydrazone derivatives are a promising class of compounds with a wide spectrum of biological activities, including antibacterial and antifungal properties. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC). For example, novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have demonstrated significant activity against Gram-positive bacteria, with MIC values as low as 1.95 µg/mL.
Suggested Future Experiments:
-
In vitro anticancer screening: The synthesized derivatives should be screened against a panel of human cancer cell lines (e.g., lung, breast, colon) to determine their cytotoxic activity. Assays such as the MTT assay can be employed to determine the IC50 values.
-
In vitro antimicrobial screening: The derivatives should be tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Broth microdilution or agar well diffusion methods can be used to determine the Minimum Inhibitory Concentration (MIC) and zone of inhibition.
-
Mechanism of action studies: For any hits identified in the initial screens, further studies should be conducted to elucidate their mechanism of action. This could involve investigating their effects on specific signaling pathways or cellular processes.
These application notes provide a foundation for the synthesis and exploration of novel derivatives of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide. The detailed protocols enable the generation of a focused library of compounds for biological evaluation, with the potential to identify new leads for drug discovery programs.
References
Application Notes and Protocols for the Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2-(1H-indol-3-yl)thiazole derivatives, a class of heterocyclic compounds with significant pharmacological interest. The protocols outlined below are based on established synthetic routes, including the classical Hantzsch thiazole synthesis and modern continuous flow methodologies. Additionally, this note summarizes the reported biological activities of these derivatives, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
The fusion of indole and thiazole rings creates a privileged scaffold, the 2-(1H-indol-3-yl)thiazole core, which is prevalent in a variety of biologically active molecules.[1] These compounds have garnered considerable attention due to their potential as anticancer and antimicrobial agents.[2][3][4][5] The indole moiety is a well-known pharmacophore present in numerous natural products and synthetic drugs, while the thiazole ring is another important heterocycle with a broad spectrum of pharmacological activities.[6][7] The combination of these two heterocycles often leads to compounds with enhanced biological profiles.
Synthetic Methodologies
The primary method for the synthesis of the thiazole core in these derivatives is the Hantzsch thiazole synthesis.[8][9][10][11] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-(1H-indol-3-yl)thiazole derivatives, an indole-3-thioamide or a related precursor is reacted with an appropriate α-haloketone.
A notable advancement in this area is the development of an automated multistep continuous flow synthesis.[1][12][13] This method allows for rapid and efficient production of highly functionalized 2-(1H-indol-3-yl)thiazoles through sequential Hantzsch thiazole synthesis, deketalization, and Fischer indole synthesis, achieving high yields in short reaction times.[1][12]
General Synthesis Pathway: Hantzsch Thiazole Synthesis
Caption: General scheme of the Hantzsch thiazole synthesis for 2-(1H-indol-3-yl)thiazole derivatives.
Experimental Protocols
Protocol 1: Batch Synthesis of 2-(1H-Indol-3-yl)-4-phenylthiazole (Representative Example)
This protocol is a representative example of a conventional batch synthesis based on the Hantzsch reaction.
Materials:
-
Indole-3-thioamide
-
2-Bromoacetophenone
-
Ethanol
-
Sodium bicarbonate
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve indole-3-thioamide (1.0 eq) in 30 mL of ethanol.
-
Add 2-bromoacetophenone (1.1 eq) to the solution at room temperature with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the crude 2-(1H-indol-3-yl)-4-phenylthiazole.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Automated Multistep Continuous Flow Synthesis
This protocol is a summary of the automated synthesis described in the literature.[1][12]
Equipment:
-
Syrris AFRICA® synthesis station or similar continuous flow reactor system.
-
Reagent pumps
-
Microreactors
-
Back-pressure regulator
Reagents (as solutions):
-
Solution A: Ketal-protected thioamide and α-bromoketone in a suitable solvent (e.g., acetonitrile).
-
Solution B: Hydrazine hydrochloride in a suitable solvent (e.g., methanol).
Procedure:
-
Set up the continuous flow reactor system with the appropriate microreactors for Hantzsch thiazole synthesis, deketalization, and Fischer indole synthesis in series.
-
Pump Solution A and Solution B into the system at defined flow rates.
-
The initial reaction (Hantzsch synthesis and deketalization) occurs in the first microreactor at an elevated temperature (e.g., 100-150 °C).
-
The output from the first reactor is then mixed with the hydrazine solution and enters the second microreactor for the Fischer indole synthesis, also at an elevated temperature.
-
The final product stream exits the reactor system through a back-pressure regulator.
-
The product is collected, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography.
Data Presentation
Table 1: Synthesis Yields of Selected 2-(1H-Indol-3-yl)thiazole Derivatives via Continuous Flow Synthesis[12]
| Compound | R Group on Thiazole | Overall Yield (%) |
| 1d | p-tolyl | 49 |
| 1f | naphthalen-2-yl | 44 |
| 1j | 4-(trifluoromethyl)phenyl | 43 |
| 1l | thiophen-2-yl | 41 |
Yields are reported over three chemical steps without the isolation of intermediates.
Table 2: Anticancer Activity of Selected Thiazolyl-indole Derivatives[2][14]
| Compound | Cancer Cell Line | IC50 (µM) |
| 6i | MCF-7 | 6.10 ± 0.4 |
| 6v | MCF-7 | 6.49 ± 0.3 |
| 17i | HeLa | 8.64 |
| 17l | HeLa | 3.41 |
| 4i | SaOS-2 | 0.190 ± 0.045 µg/mL |
Table 3: Antimicrobial Activity of Selected Indole-Thiazole Derivatives[4][5][15]
| Compound | Microorganism | MIC (µg/mL) |
| 2c (indole-thiadiazole) | MRSA | < 6.25 |
| 3d (indole-triazole) | MRSA | < 6.25 |
| 3ao | S. aureus | < 1 |
| 3aq | S. aureus | < 1 |
| 3ag | M. smegmatis | 3.9 |
| 3ag | C. albicans | 3.9 |
| 5x | S. Typhimurium | 60 |
MIC: Minimum Inhibitory Concentration MRSA: Methicillin-resistant Staphylococcus aureus
Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of 2-(1H-indol-3-yl)thiazole derivatives.
Biological Activity and Signaling Pathways
Derivatives of 2-(1H-indol-3-yl)thiazole have shown promising activity against a range of cancer cell lines and microbial pathogens.[2][3][4][5][14]
Anticancer Activity: Several studies have reported the potent cytotoxic effects of these compounds. For instance, certain derivatives have exhibited significant activity against breast cancer (MCF-7) and osteosarcoma (SaOS-2) cell lines.[2][15] The proposed mechanisms of action often involve the inhibition of key protein kinases such as EGFR, HER2, VEGFR-2, and CDK2, leading to cell cycle arrest and apoptosis.[2]
Antimicrobial Activity: The indole-thiazole scaffold has also been explored for its antimicrobial properties.[4][5][14] Compounds have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as various fungal species.[4][14]
Potential Mechanism of Action: Kinase Inhibition
Caption: Proposed mechanism of anticancer activity via inhibition of receptor tyrosine kinases.
Conclusion
The 2-(1H-indol-3-yl)thiazole scaffold represents a promising area for the development of new therapeutic agents. The synthetic protocols provided herein offer robust methods for accessing these valuable compounds. The summarized biological data highlights their potential as both anticancer and antimicrobial agents, warranting further investigation and optimization. Researchers are encouraged to utilize these protocols and data as a foundation for the discovery of novel and more potent derivatives.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives [mdpi.com]
- 5. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. synarchive.com [synarchive.com]
- 12. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of Bioactive Hydrazide Derivatives Catalyzed by L-proline: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the environmentally friendly synthesis of hydrazide derivatives using L-proline as an organocatalyst. This green chemistry approach offers significant advantages, including mild reaction conditions, high yields, short reaction times, and catalyst reusability.[1][2] The synthesized hydrazide derivatives have shown promising potential as anticancer agents, particularly against colon cancer cell lines.[1][3]
Introduction
Hydrazide and its derivatives are a critical class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[4] Traditional synthetic methods often involve harsh conditions and hazardous reagents. The use of L-proline, a naturally occurring amino acid, as a catalyst aligns with the principles of green chemistry, providing a sustainable and efficient alternative for the synthesis of these valuable molecules.[1][2] L-proline is effective, environmentally benign, reusable, and facilitates clean reactions with easy workup procedures.[1][5]
Applications in Drug Development
Recent studies have highlighted the potential of L-proline-catalyzed hydrazide derivatives as potent anticancer agents. Specifically, these compounds have been shown to exhibit significant cytotoxicity against human colon carcinoma (HCT-116) and liver carcinoma (HepG-2) cell lines.[1][5] The mechanism of action for some of these derivatives involves the induction of apoptosis (programmed cell death) through the mitochondrial pathway and cell cycle arrest.[6]
Data Presentation
Catalyst Optimization and Reusability
The optimal catalyst loading for the synthesis of 2-cyano-N'-(2-cyano-3-(4-methoxyphenyl)acryloyl)-3-(4-methoxyphenyl)acrylohydrazide (Compound 5a) was found to be 5 mol% of L-proline, yielding the highest product percentage under grinding conditions at room temperature.[1] The catalyst also demonstrated excellent reusability over four cycles.
| Run | Yield (%) of Compound 5a |
| 1 | 94 |
| 2 | 85 |
| 3 | 78 |
| 4 | 73 |
Comparison of Synthetic Methods
The green grinding method using L-proline is significantly more efficient than conventional thermal methods, offering substantially shorter reaction times and higher yields.
| Compound | Thermal Method (Time, h) | Thermal Method (Yield, %) | Grinding Method (Time, min) | Grinding Method (Yield, %) |
| 5a | 5 | 75 | 25 | 90 |
| 5b | 6 | 72 | 30 | 88 |
| 5c | 6 | 70 | 28 | 85 |
| 5d | 5 | 74 | 25 | 92 |
| 5e | 7 | 68 | 35 | 80 |
| 7a | 5 | 72 | 29 | 84 |
| 7b | 5 | 70 | 30 | 85 |
| 9 | 4 | 78 | 27 | 91 |
| 11 | 5 | 77 | 23 | 90 |
| 13 | 4 | 79 | 28 | 90 |
Experimental Protocols
General Protocol for the Green Synthesis of Benzil Bis-hydrazone Derivatives
This protocol describes the synthesis of benzil bis(2-cyano-3-aryl-2-propenoylhydrazone) derivatives via a one-pot grinding method.
Materials:
-
Benzil bis(cyanoacetylhydrazone) (Compound 3)
-
Appropriate aromatic aldehyde (2 equivalents)
-
L-proline (5 mol%)
-
Water (catalytic amount, ~50 µL)
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar, combine benzil bis(cyanoacetylhydrazone) (1 mmol), the respective aromatic aldehyde (2 mmol), and L-proline (0.006 g, 5 mol%).
-
Add approximately 50 µL of water to the mixture.
-
Grind the mixture with a pestle at room temperature (25°C). The reaction mixture will initially be syrupy and is expected to solidify within 10–20 minutes.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate:n-hexane (1:1).
-
Upon completion, wash the solid product with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure benzil bis-hydrazone derivative.[7]
Protocol for the Synthesis of 2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide Derivatives
This protocol details the synthesis of various hydrazide derivatives through the condensation of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide with different benzaldehyde derivatives using the grinding technique.[1]
Materials:
-
2-cyano-N'-(2-cyanoacetyl)acetohydrazide (Compound 3)
-
Substituted benzaldehyde derivative (2 equivalents)
-
Moist L-proline (5 mol%)
-
Mortar and pestle
Procedure:
-
Prepare the precursor, 2-cyano-N'-(2-cyanoacetyl)acetohydrazide (3), by reacting 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with 2-cyanoacetohydrazide under reflux in dioxane.[1]
-
In a mortar, mix 2-cyano-N'-(2-cyanoacetyl)acetohydrazide (3) with two equivalents of the desired benzaldehyde derivative.
-
Add moist L-proline (5 mol%) as the catalyst.
-
Grind the mixture mechanically at room temperature.
-
The reaction is typically complete within 23-35 minutes, yielding the corresponding 2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide derivative in high purity and yield.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the green synthesis of hydrazide derivatives using L-proline.
Caption: General workflow for the L-proline catalyzed green synthesis of hydrazide derivatives.
Proposed Mechanism of L-proline Catalysis
The synthesis of benzil bis-hydrazones is proposed to proceed through a Knoevenagel condensation reaction mechanism.
References
- 1. Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Raptinal ameliorates 1,2-dimethylhydrazine-induced colon cancer through p53/Bcl2/Bax/caspase-3-mediated apoptotic events in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-Indol-3-yl)acetohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1H-Indol-3-yl)acetohydrazide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping you identify potential causes and implement effective solutions to improve your reaction yield and product purity.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Esterification Step | Incomplete reaction due to equilibrium. | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (methanol or ethanol) or remove water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves.[1] |
| Insufficient acid catalyst. | A catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is crucial. Ensure the catalyst is fresh and used in an appropriate concentration. You can screen different Brønsted or Lewis acids to find the optimal catalyst for your specific conditions. | |
| Low reaction temperature or short reaction time. | The esterification of indole-3-acetic acid often requires heating. Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Prolonging the reaction time may also improve the yield. | |
| Impure starting materials. | The purity of indole-3-acetic acid is important. Impurities can lead to side reactions and lower the yield of the desired ester. | |
| Low Yield in Hydrazinolysis Step | Incomplete reaction. | Ensure a sufficient excess of hydrazine hydrate is used. One protocol suggests using 4 equivalents.[2] The reaction often requires refluxing for several hours. Monitor the reaction by TLC to determine the optimal reaction time. |
| Side reactions with the indole ring. | The indole nucleus can be sensitive to harsh conditions. While hydrazinolysis is generally robust, prolonged exposure to very high temperatures could potentially lead to degradation. Stick to the recommended reflux temperatures and reaction times. | |
| Transesterification instead of hydrazinolysis. | If using a different alcohol as a solvent than the one used for the ester, transesterification can be a competing reaction. It is best to use the same alcohol as the ester (e.g., ethanol for ethyl ester) or a non-alcoholic solvent. | |
| Product is Discolored (Pink/Brown) | Oxidation of the indole product. | The indole ring is susceptible to oxidation, which can lead to discoloration. It is advisable to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Storing the final product protected from light and air is also recommended. |
| Difficulty in Product Purification | Presence of unreacted starting materials. | If the reaction is incomplete, both the starting ester and indole-3-acetic acid (if hydrolysis of the ester occurred during workup) can be present as impurities. Monitor the reaction to completion using TLC to minimize this issue. |
| Formation of side products. | Side reactions can lead to various impurities. Purification by recrystallization is often effective. Ethanol is a commonly used solvent for recrystallization of this compound.[2] Other solvent systems like ethyl acetate/hexanes can also be explored. | |
| Oiling out during recrystallization. | This happens when the solute is insoluble in the hot solvent. Ensure you are using a suitable recrystallization solvent where the product is soluble when hot and insoluble when cold. A solvent pair (e.g., ethanol/water) might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and straightforward synthesis involves a two-step process:
-
Esterification: Indole-3-acetic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) through Fischer esterification, typically by reacting it with an excess of the alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong acid like sulfuric acid.
-
Hydrazinolysis: The resulting indole-3-acetic acid ester is then reacted with hydrazine hydrate to form this compound.[3]
Q2: What are the typical yields for this synthesis?
A2: The yields can vary depending on the specific reaction conditions. A reported yield for the hydrazinolysis of indole 3-methyl ester is 60%.[2] Another synthesis of a similar compound, 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide, reported a yield of 85% for the hydrazinolysis step.[4] Optimization of reaction conditions for both steps is key to achieving higher yields.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the esterification and hydrazinolysis reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A common mobile phase for the final product is a mixture of n-hexane and ethyl acetate.[2]
Q4: What are the key safety precautions I should take during this synthesis?
A4: Hydrazine hydrate is toxic and corrosive, and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Strong acids like sulfuric acid are also highly corrosive. Always add acid to the alcohol slowly to control the exothermic reaction. Indole derivatives can be irritants, so avoid inhalation and skin contact.
Q5: How do I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Melting Point: The melting point of the purified compound should be sharp and consistent with the literature value (e.g., 143°C).[2]
-
Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure of the compound.
-
Chromatography: TLC can be used to assess the purity, with a single spot indicating a pure compound.
Quantitative Data Presentation
The following table summarizes various reported reaction conditions and yields for the key steps in the synthesis of this compound and related compounds.
| Step | Starting Material | Reagents & Solvent | Temperature | Time | Yield | Reference |
| Esterification | 2-(1H-Indol-3-yl)acetic acid | Catalytic H₂SO₄, Ethanol | Reflux | Not specified | Not specified | [3] |
| Esterification | 2-(5-fluoro-2-methyl-1H-inden-3-yl) acetic acid | Catalytic H₂SO₄, Methanol | Reflux | Not specified | Not specified | [4] |
| Hydrazinolysis | Indole 3-methyl ester | Hydrazine hydrate (80%, 4 eq.), Ethanol | Reflux | 2–3 h | 60% | [2] |
| Hydrazinolysis | Ethyl 2-(1H-Indol-3-yl)acetate | Hydrazine monohydrate, Methanol | Not specified | Not specified | Not specified | [3] |
| Hydrazinolysis | Methyl-5-fluoro-2-methyl-1H-3-indenylacetate | Hydrazine hydrate, Methanol | Reflux | 10 h | 85% | [4] |
Experimental Protocols
Key Experiment 1: Esterification of Indole-3-acetic Acid (Fischer Esterification)
Objective: To synthesize ethyl 2-(1H-indol-3-yl)acetate.
Materials:
-
2-(1H-Indol-3-yl)acetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Diethyl ether or ethyl acetate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-(1H-Indol-3-yl)acetic acid in a large excess of absolute ethanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(1H-indol-3-yl)acetate.
Key Experiment 2: Hydrazinolysis of Ethyl 2-(1H-indol-3-yl)acetate
Objective: To synthesize this compound.
Materials:
-
Ethyl 2-(1H-indol-3-yl)acetate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask, reflux condenser, filtration apparatus
Procedure:
-
To a solution of ethyl 2-(1H-indol-3-yl)acetate in ethanol, add hydrazine hydrate (a molar excess, e.g., 4 equivalents).[2]
-
Heat the reaction mixture to reflux for 2-3 hours.[2] Monitor the progress of the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into chilled water.
-
The resulting solid product is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from ethanol to obtain pure this compound.[2]
Visualizations
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirset.com [ijirset.com]
solubility issues of 2-(1H-Indol-3-yl)acetohydrazide in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(1H-Indol-3-yl)acetohydrazide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a molecule with dual characteristics. The indole ring is largely hydrophobic, which tends to limit its solubility in water.[1][2] Conversely, the acetohydrazide group is polar and capable of forming hydrogen bonds, which can aid solubility in polar solvents.[1] It is expected to be more soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) than in non-polar solvents or neutral aqueous buffers.[1]
Q2: What are the key physicochemical properties of this compound?
A2: While experimental data for this specific molecule is limited, we can estimate some of its properties based on its structure and related compounds.
| Property | Estimated Value/Characteristic | Notes |
| Molecular Formula | C₁₀H₁₁N₃O | [3] |
| Molecular Weight | 189.22 g/mol | [4] |
| Predicted logP | ~1.3 - 1.4 | Based on structurally similar compounds, suggesting moderate lipophilicity.[3][5] |
| pKa (acid dissociation constant) | Weakly basic | The indole nitrogen and the hydrazide group are expected to have basic properties. The exact pKa values are not readily available in the literature. |
| Appearance | White to off-white crystalline solid | [6] |
Q3: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS at pH 7.4)?
A3: The limited aqueous solubility at neutral pH is likely due to the hydrophobic nature of the indole ring. At pH 7.4, the weakly basic functional groups (indole nitrogen and hydrazide) may not be sufficiently protonated to significantly enhance solubility.
Q4: Could the compound be degrading in my buffer?
A4: While hydrazides are generally stable, their stability can be pH-dependent. For instance, the related compound hydralazine shows maximum stability around pH 3.5.[7] At alkaline pH, hydrazides can be more susceptible to hydrolysis. It is also important to avoid contamination with catalytic metals, which can promote the decomposition of hydrazine derivatives.[8] If you observe a change in the color or clarity of your solution over time that is not attributable to precipitation, degradation may be a factor.
Troubleshooting Guides
Issue: Compound fails to dissolve in aqueous buffer.
This is the most common issue encountered. The following workflow can help you systematically address this problem.
Issue: Solution is initially clear but becomes cloudy over time.
This may indicate either delayed precipitation or compound degradation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Dilution
-
Select a Solvent : Start with 100% Dimethyl Sulfoxide (DMSO).
-
Weigh the Compound : Accurately weigh a small amount of this compound.
-
Prepare the Stock : Dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Use gentle vortexing or sonication if necessary.
-
Dilution : Serially dilute the stock solution into your pre-warmed aqueous buffer to achieve the final desired concentration. It is critical to add the stock solution to the buffer and not the other way around, while vortexing, to minimize immediate precipitation.
-
Final Solvent Concentration : Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting your biological assay.[1]
Protocol 2: pH Adjustment for Solubility Enhancement
-
Prepare Buffers : Prepare a series of buffers with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.4).
-
Solubility Test : Add a known excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate : Shake the samples at a constant temperature for 24 hours to reach equilibrium.
-
Separate : Centrifuge the samples to pellet the undissolved solid.
-
Quantify : Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Determine Optimal pH : Identify the pH at which the solubility is highest. Since the compound is weakly basic, solubility is expected to increase at lower pH values.[1]
Protocol 3: Using Co-solvents to Improve Solubility
-
Select a Co-solvent : Common choices include ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[1]
-
Prepare Buffer with Co-solvent : Prepare your aqueous buffer containing a certain percentage of the co-solvent (e.g., 5%, 10%, or 20% v/v).
-
Dissolve the Compound : Attempt to dissolve this compound directly in the co-solvent-buffer mixture.
-
Alternatively : Prepare a stock solution in the pure co-solvent and dilute it into the aqueous buffer.
-
Validate : Ensure the final concentration of the co-solvent is compatible with your experimental system.
Protocol 4: Complexation with Cyclodextrins
-
Select a Cyclodextrin : Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for increasing the solubility of hydrophobic compounds.[1]
-
Prepare Cyclodextrin Solution : Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10% w/v).
-
Add Compound : Add the this compound to the cyclodextrin solution.
-
Equilibrate : Stir or sonicate the mixture until the compound dissolves. The cyclodextrin will form an inclusion complex with the indole portion of the molecule, enhancing its aqueous solubility.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide | C12H15N3O | CID 4270588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]
- 7. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(1H-Indol-3-yl)acetohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(1H-Indol-3-yl)acetohydrazide.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of Crystalline Product After Reaction.
| Potential Cause | Recommended Action |
| Incomplete Reaction: The reaction between the indole-3-acetic acid ester and hydrazine hydrate may not have gone to completion. | 1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (the ester). A common solvent system is n-hexane:ethyl acetate.[1] 2. Extend reaction time: If the starting material is still present, consider extending the reflux time. 3. Increase hydrazine hydrate: A molar excess of hydrazine hydrate is typically used to drive the reaction to completion. |
| Product Loss During Workup: The product may be partially soluble in the chilled water used for precipitation. | 1. Ensure adequate cooling: Cool the reaction mixture thoroughly in an ice bath before and after adding to chilled water to minimize solubility. 2. Minimize the volume of water: Use the minimum amount of chilled water necessary to precipitate the product effectively. |
| Improper pH: The pH of the solution can affect the stability and solubility of the product. | Maintain a neutral to slightly basic pH during the workup. |
Issue 2: Difficulty in Obtaining Pure Crystals by Recrystallization.
| Potential Cause | Recommended Action |
| Inappropriate Solvent: The chosen solvent may be too good or too poor for recrystallization. | 1. Ethanol is a common choice: Recrystallization from ethanol has been successfully reported.[1] 2. Solvent screening: If ethanol is not effective, consider other polar protic solvents or solvent mixtures (e.g., methanol, ethanol/water). |
| Presence of Impurities: Unreacted starting materials or by-products can hinder crystallization. | 1. Pre-purification: If the crude product is very impure, consider a preliminary purification step such as an acid-base wash to remove acidic or basic impurities before recrystallization. 2. Slow Crystallization: Allow the solution to cool slowly to promote the formation of purer crystals. Rapid cooling can trap impurities. |
| Oiling Out: The compound may separate as an oil instead of crystals. | 1. Adjust solvent polarity: "Oiling out" often occurs when the solvent is too nonpolar. Try adding a more polar co-solvent. 2. Scratching the flask: Use a glass rod to scratch the inside of the flask at the solvent line to induce crystallization. 3. Seed crystals: If available, add a small seed crystal of the pure product to the cooled solution. |
Issue 3: TLC Plate Shows Multiple Spots After Purification.
| Potential Cause | Recommended Action |
| Unreacted Starting Material: The spot with the higher Rf value is likely the less polar starting ester. | 1. Repeat recrystallization: One or more additional recrystallizations may be necessary to remove the starting material. 2. Column chromatography: If recrystallization is ineffective, consider purification by column chromatography. |
| Presence of Side Products: Unidentified spots could be by-products from the reaction. | 1. Characterize impurities: If possible, isolate and characterize the impurities to understand their origin. 2. Optimize reaction conditions: Adjusting reaction temperature or time may minimize the formation of side products. |
| Degradation of the Product: Indole compounds can be sensitive to heat and light. | 1. Avoid prolonged heating: Minimize the time the compound is heated during recrystallization. 2. Protect from light: Store the compound in a dark, cool place. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported method is the hydrazinolysis of an ester of indole-3-acetic acid (e.g., methyl or ethyl ester) with hydrazine hydrate in a suitable solvent like ethanol, typically under reflux conditions.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A common mobile phase is a mixture of n-hexane and ethyl acetate.[1] The product, being more polar than the starting ester, will have a lower Retention Factor (Rf) value. One study reported an Rf value of 0.18 for the product in an n-hexane:ethyl acetate system.[1]
Q3: What are the primary impurities I should be concerned about?
A3: The most common impurities are unreacted starting materials, specifically the indole-3-acetic acid ester and excess hydrazine hydrate. The ester is less polar than the product and can often be separated by recrystallization. Excess hydrazine hydrate is typically removed during the aqueous workup.
Q4: What is the recommended solvent for recrystallization?
A4: Ethanol is the most commonly cited and effective solvent for the recrystallization of this compound.[1]
Q5: My purified product has a melting point lower than the literature value. What could be the reason?
A5: A depressed melting point is a strong indication of the presence of impurities. Further purification, such as another recrystallization or column chromatography, is recommended. The reported melting point for this compound is around 143°C.[1]
Q6: Are there any known side reactions to be aware of?
A6: While the reaction is generally clean, potential side reactions in hydrazinolysis of esters can occur, though they are less common with simple esters. One such reaction is a Wolff-Kishner type reduction, which is more prevalent with α-keto esters.[2] For this specific synthesis, the primary concern is ensuring the reaction goes to completion to avoid contamination with the starting ester.
Data Presentation
Table 1: TLC Data for Reaction Monitoring
| Compound | Typical Solvent System | Reported Rf Value |
| This compound | n-hexane:ethyl acetate | 0.18[1] |
| Indole-3-acetic acid ester (starting material) | n-hexane:ethyl acetate | Higher than 0.18 (less polar) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve indole-3-methyl ester (1 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 4 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Reaction Monitoring: Periodically take small aliquots of the reaction mixture and analyze by TLC (n-hexane:ethyl acetate) to monitor the disappearance of the starting material.
-
Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of chilled water to precipitate the crude product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and air dry.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude, dry this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Synthesis of Indole Acetohydrazides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indole acetohydrazides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of indole acetohydrazides, focusing on identifying and mitigating side reactions.
Issue 1: Low Yield of Indole Acetohydrazide and Presence of a Major Impurity
Question: My reaction to synthesize indole-3-acetohydrazide from indole-3-acetic acid ethyl ester and hydrazine hydrate resulted in a low yield of the desired product. TLC analysis shows a significant byproduct. What is the likely side reaction and how can I minimize it?
Answer:
A common side reaction in the synthesis of hydrazides is the formation of the corresponding 1,2-diacylhydrazine (also known as a bis-hydrazide). In the case of indole-3-acetohydrazide synthesis, this byproduct is 1,2-bis(2-(1H-indol-3-yl)acetyl)hydrazine .
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry: An insufficient excess of hydrazine hydrate can lead to the initially formed indole acetohydrazide reacting with another molecule of the starting ester. | Use a significant excess of hydrazine hydrate (e.g., 4-10 equivalents) to favor the formation of the desired mono-acylated product.[1] |
| High Reaction Temperature: Elevated temperatures can promote the formation of the more thermodynamically stable diacylhydrazine byproduct. | Conduct the reaction at a lower temperature. Refluxing in ethanol is a common procedure, but if byproduct formation is significant, consider running the reaction at a lower, controlled temperature for a longer duration. |
| Prolonged Reaction Time: Extended reaction times, especially at higher temperatures, can increase the likelihood of the desired product reacting further to form the diacylhydrazine. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting ester is consumed to prevent over-reaction. |
| Inefficient Mixing: Poor mixing can lead to localized areas of low hydrazine concentration, favoring the formation of the byproduct. | Ensure vigorous and continuous stirring throughout the reaction. |
Experimental Protocol to Minimize Byproduct Formation:
A recommended procedure involves refluxing the starting indole-3-acetic acid ester with an excess of hydrazine hydrate in ethanol.[1]
-
Reactants:
-
Indole-3-acetic acid methyl or ethyl ester (1 equivalent)
-
Hydrazine hydrate (80% solution, 4 equivalents)[1]
-
Ethanol (as solvent)
-
-
Procedure:
-
Dissolve the indole-3-acetic acid ester in ethanol in a round-bottom flask.
-
Add the hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 2-3 hours.[1]
-
Monitor the reaction by TLC (see below for a suitable TLC system).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into chilled water to precipitate the product.[1]
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol.[1]
-
Issue 2: Difficulty in Purifying the Indole Acetohydrazide
Question: I have a mixture of my desired indole acetohydrazide and the 1,2-diacylhydrazine byproduct. How can I effectively purify my product?
Answer:
Purification can be achieved through recrystallization or column chromatography.
-
Recrystallization: Indole-3-acetohydrazide can be effectively purified by recrystallization from ethanol.[1] The diacylhydrazine byproduct is generally less soluble in ethanol than the desired product, which allows for its separation.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A typical eluent system is a mixture of n-hexane and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation.
TLC Monitoring:
A useful TLC system for monitoring the reaction and assessing purity is n-hexane:ethyl acetate . The Rf value for 2-(1H-indol-3-yl)acetohydrazide in this system is reported to be 0.18.[1] The less polar diacylhydrazine byproduct will have a higher Rf value.
Visualization of TLC Plates:
Indole derivatives can be visualized on a TLC plate using a variety of methods:
| Visualization Method | Description |
| UV Light (254 nm): Indole rings are UV-active and will appear as dark spots on a fluorescent TLC plate. | |
| p-Anisaldehyde Stain: This stain is a good general-purpose reagent for visualizing many functional groups. | |
| Potassium Permanganate Stain: This stain is useful for detecting oxidizable functional groups. | |
| Ehrlich's Reagent (p-Dimethylaminobenzaldehyde in acidic solution): This is a specific stain for indoles, typically producing a purple or blue spot. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of indole acetohydrazides?
A1: The most prevalent side product is the corresponding 1,2-diacylhydrazine, formed by the reaction of two molecules of the indole acetic acid derivative with one molecule of hydrazine.
Q2: How can I confirm the presence of the 1,2-diacylhydrazine byproduct?
A2: The presence of the byproduct can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. In the 1H NMR spectrum, the diacylhydrazine will show a different integration ratio of the indole protons to the NH protons compared to the desired product. Mass spectrometry will show a molecular ion peak corresponding to the mass of the diacylhydrazine.
Q3: Can I synthesize indole acetohydrazide directly from indole-3-acetic acid and hydrazine hydrate?
A3: While it is possible, the reaction is often more efficient and cleaner when starting from the corresponding ester (methyl or ethyl ester) of indole-3-acetic acid. The ester is more reactive towards nucleophilic attack by hydrazine than the carboxylic acid.
Q4: My purified indole acetohydrazide is colored. What is the cause and how can I decolorize it?
A4: Indole derivatives can be susceptible to oxidation, which can lead to the formation of colored impurities. If the product is colored after recrystallization, you can try treating a solution of the product with a small amount of activated charcoal before the hot filtration step of recrystallization.
Visualizations
Caption: General reaction scheme for the synthesis of indole acetohydrazide.
Caption: Troubleshooting workflow for low yield in indole acetohydrazide synthesis.
References
Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis of Derivatives
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful yet sensitive reaction. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Section 1: Initial Diagnosis & Common Sticking Points
This section addresses the most frequent initial challenges encountered when yields are disappointingly low.
Q1: My reaction has a very low yield or is not working at all. Where should I start troubleshooting?
A1: Low yields in the Fischer indole synthesis often stem from a few key areas. The reaction is notoriously sensitive to the purity of starting materials, the choice and concentration of the acid catalyst, and the reaction temperature.[1][2]
Here is a logical diagnostic workflow:
-
Verify Starting Material Purity: Ensure both the arylhydrazine and the carbonyl compound are pure. Impurities can introduce side reactions. It is highly recommended to use freshly distilled or recrystallized starting materials.[1] For arylhydrazines, which can degrade upon storage, consider using the more stable hydrochloride salt.[3]
-
Re-evaluate Your Acid Catalyst: The choice of acid is critical.[4][5][6] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective, but the optimal choice is substrate-dependent.[2][7][8] If one type of acid is failing, screen others. Polyphosphoric acid (PPA) is a robust option that often serves as both catalyst and solvent.[1][9]
-
Monitor Temperature and Time: The reaction typically requires heat to drive the key[1][1]-sigmatropic rearrangement.[1] However, excessive heat or prolonged reaction times can cause decomposition.[1] The best practice is to monitor the reaction's progress by Thin-Layer Chromatography (TLC) to identify the point of maximum product formation before degradation begins.
-
Consider a One-Pot Procedure: To minimize handling losses and potential degradation of the intermediate hydrazone, perform the hydrazone formation and subsequent indolization in the same vessel without isolation.[1][9]
Q2: I'm seeing many spots on my TLC plate. What are the likely side products and how can I suppress them?
A2: The formation of multiple byproducts is a common issue that directly impacts the yield of the desired indole.
-
Common Side Products: These often include aldol condensation products from the carbonyl starting material or Friedel-Crafts type products.[1][2]
-
Minimization Strategies:
-
Strict Temperature Control: Carefully managing the reaction temperature can minimize decomposition and unwanted side reactions.
-
Catalyst Concentration: Use the minimum amount of acid catalyst required to promote the reaction. Excess acid can catalyze side reactions.
-
Inert Atmosphere: For particularly sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
-
Section 2: Substrate-Specific Challenges
The electronic and steric properties of your starting materials can dramatically influence the success of the synthesis.
Q3: My arylhydrazine has a strong electron-withdrawing group (EWG) and the reaction is sluggish. What can I do?
A3: Electron-withdrawing groups on the arylhydrazine ring decrease the nucleophilicity of the aniline-type nitrogen and slow down the key[1][1]-sigmatropic rearrangement, which is the rate-determining step.[10][11][12] This is because the rearrangement involves the attack of an electron-rich aromatic carbon onto an electron-poor imine.[11]
Solutions:
-
Harsher Conditions: You will likely need more forcing conditions. This includes using a stronger acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) and higher temperatures.[3]
-
Increased Reaction Time: Be prepared for significantly longer reaction times and monitor carefully by TLC.
Q4: My reaction is failing with a substrate that has a strong electron-donating group (EDG) on the carbonyl component. This seems counterintuitive, why is it happening?
A4: This is a known and often perplexing failure mode of the Fischer indole synthesis. While EDGs on the arylhydrazine accelerate the reaction, strong EDGs (like amino, amido, or even another indole ring) on the carbonyl-derived portion can cause the reaction to fail completely.[13][14][15]
The Mechanism of Failure: The key[1][1]-sigmatropic rearrangement competes with a destructive N-N bond cleavage pathway. Strong EDGs on the carbonyl side excessively stabilize a potential iminyl carbocation intermediate that forms upon N-N bond cleavage.[13][14] This cleavage pathway becomes kinetically favored, preventing the desired rearrangement and indole formation.[13][14][16]
Solutions:
-
Switch to Lewis Acids: Protic acids often exacerbate this N-N cleavage. Switching to a Lewis acid catalyst (e.g., ZnCl₂) can sometimes improve the yield of the desired indole, though success is not guaranteed.[13]
-
Alternative Synthesis Routes: For these challenging substrates, the Fischer indole synthesis may not be the optimal route. Consider alternatives like the Reissert or Madelung indole syntheses.[8]
Q5: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
A5: When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of indole regioisomers.[11]
Controlling Factors:
-
Acid Strength: The choice of acid catalyst can influence the regioselectivity. Stronger acids tend to favor the formation of the enamine at the less substituted carbon.[11]
-
Steric Hindrance: Bulky groups on the ketone will sterically direct the formation of the enamine to the less hindered side.
-
Strategic Synthesis: If possible, redesign the ketone to have only one enolizable α-position to prevent the formation of isomers.
Section 3: Optimizing Reaction Conditions
Fine-tuning the reaction parameters is crucial for maximizing yield.
Q6: How do I select the best acid catalyst and solvent for my specific derivative?
A6: Catalyst and solvent screening is an essential part of optimizing the Fischer indole synthesis. There is no single "best" combination; the optimal choice depends heavily on the electronic and steric nature of your substrates.
Catalyst & Solvent Selection Table
| Catalyst Type | Common Examples | Recommended For | Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Acetic Acid | General purpose, substrates without acid-sensitive groups. | Acetic acid can act as both catalyst and solvent.[3][6] Stronger acids may require lower temperatures to prevent charring. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Substrates prone to N-N cleavage with protic acids; can sometimes improve yields.[6][7][13] | Must be used under anhydrous conditions. Stoichiometric amounts are sometimes required. |
| Solid Acids / Others | Polyphosphoric Acid (PPA), Eaton's Reagent | Deactivated (EWG-substituted) hydrazines or sluggish reactions. | PPA is highly viscous and can make workup challenging. Often run neat (no other solvent).[1] |
Solvent Choice:
-
Polar aprotic solvents like DMSO can be effective.[9]
-
High-boiling aromatic solvents like xylene or toluene are common when high temperatures are needed.
-
In many cases, running the reaction neat or using the acid (like acetic acid or PPA) as the solvent is most effective.[1]
Section 4: Diagrams & Workflows
Visual aids to understand the mechanism and troubleshooting logic.
Core Reaction Mechanism
Caption: The mechanistic pathway of the Fischer indole synthesis.[8][9]
Troubleshooting Decision Tree
Caption: A decision tree for systematically troubleshooting low yields.
Section 5: Experimental Protocols
General Protocol for Fischer Indole Synthesis (One-Pot)
This protocol is a general starting point and should be optimized for specific substrates. It is adapted from a procedure for the synthesis of 2,3,3,6-tetramethylindolenine.[10]
Materials:
-
m-Tolylhydrazine hydrochloride (1.0 eq)
-
Isopropyl methyl ketone (1.0-1.2 eq)
-
Glacial Acetic Acid (serves as solvent and catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add m-tolylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.1 eq).
-
Add glacial acetic acid as the solvent (e.g., a 0.5 M concentration relative to the hydrazine).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 Hexane:Ethyl Acetate eluent). The reaction time can vary from 1 to 24 hours.
-
Once the starting material is consumed and the product spot is maximized, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker of ice water and neutralize with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel.
Section 6: Frequently Asked Questions (FAQs)
-
Q: Can I synthesize the parent, unsubstituted indole using this method?
-
A: No, the Fischer indole synthesis generally fails with acetaldehyde (the required carbonyl component for indole itself), often leading to polymerization or other side reactions.[2][7] To produce the parent indole, one can use pyruvic acid and then decarboxylate the resulting indole-2-carboxylic acid.[2][9]
-
-
Q: My hydrazone intermediate seems to be unstable. What should I do?
-
A: If the isolated hydrazone is unstable, it is best to generate it in situ and proceed directly with the cyclization without isolation (a one-pot reaction).[1] This minimizes decomposition and handling losses.
-
-
Q: I'm having trouble with the final purification. Any tips?
-
A: Crude indole products can be challenging to purify.[1] If standard silica gel chromatography is failing, consider reverse-phase chromatography. In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can prevent streaking on the column, especially if your indole has a basic functional group.[17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. testbook.com [testbook.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
avoiding byproduct formation in acetohydrazide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of acetohydrazide, focusing on the prevention of byproduct formation and maximization of yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing acetohydrazide?
The most prevalent laboratory and industrial methods for synthesizing acetohydrazide are the reaction of an acetylating agent with hydrazine hydrate. The two primary routes involve:
-
Hydrazinolysis of an Ester: The reaction between ethyl acetate and hydrazine hydrate, typically in an alcohol solvent like methanol or ethanol.[1]
-
Direct Reaction with a Carboxylic Acid: The reaction of acetic acid with hydrazine hydrate, often requiring a catalyst and higher temperatures to drive the condensation.[2][3][4]
Q2: What is the most common byproduct I should be aware of, and how is it formed?
The most significant byproduct is 1,2-diacetylhydrazine . This impurity forms when a single molecule of hydrazine hydrate reacts with two molecules of the acetyl source (e.g., ethyl acetate). The formation is favored if the concentration of the acetylating agent is high relative to the available acetohydrazide, or if the already-formed acetohydrazide is further acetylated. Minimizing its formation is critical for achieving high purity.[5]
Q3: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields in acetohydrazide synthesis can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature can prevent the starting materials from being fully consumed.[1][2]
-
Side Reactions: The formation of significant quantities of byproducts, particularly 1,2-diacetylhydrazine, consumes the reactants and reduces the yield of the desired product.[4][5]
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction or favor byproduct formation.
-
Product Loss During Workup: Acetohydrazide has some solubility in common solvents like ethanol. Significant losses can occur during filtration and washing if not performed carefully with cold solvents.[5]
-
Poor Reagent Quality: Degradation of hydrazine hydrate or impure starting materials can adversely affect reaction efficiency.[5]
Q4: The final product has a yellow or brown tint after isolation. What causes this discoloration?
Discoloration is often an indication of oxidation. The hydrazine moiety is susceptible to oxidation, which can be accelerated by prolonged exposure to air at high temperatures or the presence of metallic impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen) and ensuring the cleanliness of the reaction vessel can help mitigate this issue.
Troubleshooting Guides
Problem 1: Low Yield and Purity
-
Potential Cause: Incomplete Reaction.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting ester spot has disappeared. If the reaction stalls, consider increasing the reaction time or elevating the temperature moderately (e.g., to 45-60°C).[6]
-
-
Potential Cause: Significant Byproduct Formation (1,2-diacetylhydrazine).
-
Solution: Adjust the stoichiometry. Employing a large excess of hydrazine hydrate (e.g., 5-10 equivalents) can effectively minimize the formation of the di-substituted byproduct by ensuring the acetylating agent is more likely to react with hydrazine rather than the acetohydrazide product.[5]
-
-
Potential Cause: Product Loss During Purification.
-
Solution: During recrystallization, allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. When washing the filtered crystals, use a minimal amount of ice-cold solvent to reduce loss due to solubility.[5]
-
Problem 2: Significant Presence of 1,2-Diacetylhydrazine
-
Potential Cause: Incorrect Reactant Addition or Stoichiometry.
-
Solution 1: Use a significant excess of hydrazine hydrate as the nucleophile. This statistical approach favors the formation of the mono-acetylated product.[5]
-
Solution 2: Control the addition of the acetylating agent. Slowly add the ethyl acetate or acetic acid to the solution of hydrazine hydrate. This maintains a low concentration of the acetylating agent throughout the reaction, reducing the likelihood of a second acetylation event.
-
-
Potential Cause: High Reaction Temperature.
-
Solution: While heat is necessary, excessive temperatures can increase the rate of the second acetylation. Maintain a moderate temperature (e.g., 40-60°C) and monitor the reaction closely.[6]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Acetylhydrazine Synthesis (from Ethyl Acetate & Hydrazine Hydrate) Data adapted from a study on optimizing operational conditions.[6]
| Parameter | Condition | Molar Yield of Acetohydrazide (%) | Notes |
| Solvent | Methanol | ~97.5% | Methanol showed the best performance compared to other alcohols. |
| Ethanol | Lower than Methanol | - | |
| Isopropanol | Lower than Methanol | - | |
| Temperature | 45 °C | ~98% | Optimal temperature found in the study. |
| 60 °C | ~90% (after 120 min) | Higher temperatures did not necessarily improve the final yield. | |
| Molar Ratio | 1.1 (Ethyl Acetate / Hydrazine) | ~97.5% | A slight excess of ethyl acetate was found to maximize yield in this specific semi-batch process. |
| Stirrer Speed | 750 rpm | ~97.5% | Adequate mixing is crucial for efficient reaction. |
Table 2: Example Reaction Parameters from Published Protocols
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| Ethyl Acetate | Hydrazine Hydrate | Methanol | Reflux | 4 hours | Good | [7][8] |
| Acetic Acid | Hydrazine Hydrate | CuO/Cr₂O₃ | Reflux (98-100°C) | 4-6 hours | >90% | [4] |
| Acetic Acid | Hydrazine Hydrate | Hβ solid acid molecular sieves | Reflux (98-100°C) | 4-6 hours | High | [9] |
| Ethyl Mandelate | Hydrazine Hydrate | Ethanol | Not specified | Not specified | Not specified | [10] |
Experimental Protocols
Key Experiment: Synthesis of Acetohydrazide from Ethyl Acetate and Hydrazine Hydrate
This protocol is a generalized procedure based on common laboratory methods.[6]
Materials:
-
Hydrazine Hydrate (e.g., 85-100%)
-
Ethyl Acetate
-
Methanol (or Ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Apparatus for vacuum filtration
-
Apparatus for Thin Layer Chromatography (TLC)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in a heating mantle.
-
Reactant Charging: In the flask, combine hydrazine hydrate (e.g., 1.0 equivalent) and methanol. Begin stirring to ensure the solution is homogeneous.
-
Reaction: Gently heat the mixture to a moderate temperature (e.g., 40-45°C).[6]
-
Addition of Ester: Add ethyl acetate (e.g., 1.0 to 1.1 equivalents) to the hydrazine solution dropwise over a period of 20-30 minutes. An exothermic reaction may occur; control the addition rate to maintain the desired temperature.
-
Reflux: After the addition is complete, increase the temperature to maintain a gentle reflux (around 60°C) for 2 to 4 hours.[6]
-
Monitoring: Periodically take small aliquots from the reaction mixture and spot them on a TLC plate to monitor the disappearance of the ethyl acetate starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator.
-
Crystallization: Cool the concentrated mixture in an ice bath to induce crystallization of the acetohydrazide product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether or cold ethanol to remove soluble impurities.
-
Drying: Dry the purified acetohydrazide under vacuum.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108191706A - The synthetic method of acethydrazide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN108047084A - A kind of preparation method of acethydrazide - Google Patents [patents.google.com]
- 10. bio-protocol.org [bio-protocol.org]
Technical Support Center: Scaling Up the Synthesis of 2-(1H-Indol-3-yl)acetohydrazide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 2-(1H-Indol-3-yl)acetohydrazide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
The most widely adopted and scalable synthesis route involves a two-step process. The first step is the esterification of commercially available 2-(1H-Indol-3-yl)acetic acid to form an intermediate, typically the ethyl or methyl ester. The second step is the hydrazinolysis of the ester intermediate with hydrazine hydrate to yield the final product, this compound.[1]
Q2: What are the primary safety concerns when handling hydrazine hydrate, especially at a larger scale?
Hydrazine hydrate is a hazardous chemical that requires strict safety protocols. Key concerns include:
-
Toxicity: It is toxic via inhalation, ingestion, and skin absorption.[2]
-
Flammability: Hydrazine vapors have a wide flammability range (4.7% to 100% in air) and can ignite in the presence of an ignition source.[1]
-
Reactivity: It is a strong reducing agent and can react violently with oxidizing agents and certain metal oxides.[3]
-
Corrosivity: It can be corrosive to some materials, necessitating the use of compatible equipment, such as stainless steel.
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area, and for larger quantities, a closed system is recommended.[2][3]
Q3: What are the critical process parameters to monitor during the scale-up of the hydrazinolysis step?
The hydrazinolysis of the ester is an exothermic reaction, and heat management is critical during scale-up to prevent runaway reactions. Key parameters to monitor and control include:
-
Temperature: Precise temperature control is crucial. Gradual addition of hydrazine hydrate can help manage the exotherm.
-
Agitation: Efficient stirring is necessary to ensure uniform heat distribution and prevent localized hot spots.
-
Addition Rate: The rate of addition of hydrazine hydrate should be carefully controlled to match the heat removal capacity of the reactor.
-
Concentration: The concentration of reactants can affect the reaction rate and exotherm.
Q4: How can the purity of this compound be improved during large-scale production?
Purification at scale is typically achieved through recrystallization. The choice of solvent is critical for obtaining high purity and yield. Ethanol is a commonly used solvent for the recrystallization of this compound.[4] Optimizing crystallization conditions, such as cooling rate and agitation, can significantly impact crystal size and purity. For impurities that are difficult to remove by recrystallization, column chromatography may be necessary, although this can be less practical for very large quantities.
Troubleshooting Guides
Problem 1: Low Yield in the Esterification Step
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Increase the reaction time. - Increase the amount of acid catalyst (e.g., sulfuric acid). - Ensure efficient removal of water formed during the reaction, for example, by using a Dean-Stark apparatus. |
| Degradation of the indole ring | - Use milder acidic conditions if possible. - Lower the reaction temperature and extend the reaction time. |
| Loss of product during work-up | - Optimize the extraction process by adjusting the pH and using an appropriate organic solvent. - Minimize the number of transfer steps. |
Problem 2: Exothermic Runaway During Hydrazinolysis
| Potential Cause | Troubleshooting Step |
| Rapid addition of hydrazine hydrate | - Add hydrazine hydrate dropwise or in portions. - Use a programmable syringe pump for controlled addition at larger scales. |
| Inadequate cooling | - Ensure the reactor's cooling system is functioning efficiently. - Use a larger reactor with a better surface area-to-volume ratio for heat exchange. |
| Poor agitation | - Increase the stirring speed. - Use an appropriately designed agitator for the reactor size and viscosity of the reaction mixture. |
| High concentration of reactants | - Dilute the reaction mixture with a suitable solvent. |
Problem 3: Product Purity Issues After Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate recrystallization solvent | - Screen for alternative solvents or solvent mixtures that provide good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain soluble. |
| Co-precipitation of impurities | - Cool the crystallization mixture slowly to allow for selective crystallization. - Consider a second recrystallization step. |
| Presence of unreacted starting material | - Ensure the reaction has gone to completion using techniques like TLC or HPLC before work-up. - Adjust the stoichiometry of the reactants. |
| Formation of byproducts | - Investigate the reaction conditions (temperature, time) to minimize side reactions. - Consider purification by column chromatography for removal of persistent impurities. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(1H-Indol-3-yl)acetate (Esterification)
Materials:
-
2-(1H-Indol-3-yl)acetic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2-(1H-Indol-3-yl)acetic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(1H-Indol-3-yl)acetate.
Protocol 2: Synthesis of this compound (Hydrazinolysis)
Materials:
-
Ethyl 2-(1H-Indol-3-yl)acetate
-
Hydrazine hydrate (80% solution)
-
Ethanol
Procedure:
-
Dissolve ethyl 2-(1H-Indol-3-yl)acetate in ethanol in a suitable reactor.
-
Add hydrazine hydrate (80% solution) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.[4] Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the precipitated solid and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[4]
Quantitative Data Summary
| Parameter | Lab Scale (500 mg ester) [4] | Scaled-up Example (100 g ester) [5] |
| Starting Ester | Indole 3-methyl ester (500 mg) | Methyl-5-fluoro-2-methyl-1H-3-indenylacetate (100 g) |
| Hydrazine Hydrate | 4 equivalents (80%) | ~0.7 equivalents |
| Solvent | Ethanol | Methanol (500 mL) |
| Reaction Time | 2-3 hours | 10 hours |
| Reaction Temperature | Reflux | Reflux |
| Work-up | Poured into chilled water, filtered | Cooled to 10°C, filtered |
| Purification | Recrystallized from ethanol | Recrystallized from ethanol |
| Yield | 60% | 85% |
| Melting Point | 143°C | 175-178°C (for the fluoro-indenyl derivative) |
Note: The scaled-up example is for a structurally similar, but not identical, compound. This data is provided for comparative purposes to illustrate potential changes in reaction parameters and outcomes upon scale-up.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for scaling up the synthesis.
References
Technical Support Center: Optimizing Indole-Based Hydrazone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indole-based hydrazones.
Troubleshooting Guides
This section is designed to help you navigate and resolve specific issues that may arise during your experiments.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Unreactive Starting Materials | Sterically hindered indole aldehydes/ketones or hydrazines can lead to low reactivity. Consider increasing the reaction temperature or prolonging the reaction time.[1] If possible, select a hydrazine derivative with enhanced reactivity. |
| Inappropriate Reaction pH | The reaction is typically acid-catalyzed. However, a pH that is too low (e.g., below 3) can protonate the hydrazine, rendering it non-nucleophilic.[1] Conversely, a neutral or basic medium may result in a very slow reaction. The optimal pH is generally mildly acidic. |
| Suboptimal Temperature | Low temperatures can significantly slow down the reaction rate. Increasing the temperature can enhance the yield and reduce reaction time.[2] However, excessively high temperatures may lead to degradation of reactants or products. |
| Catalyst Issues | An inappropriate or insufficient amount of acid catalyst can lead to low yields. Both Brønsted acids (e.g., acetic acid, HCl) and Lewis acids (e.g., ZnCl₂) can be effective.[3] The choice of catalyst may need to be optimized for the specific substrates. |
| Hydrolysis of Hydrazone | Hydrazones are susceptible to hydrolysis back to the starting materials, especially in the presence of excess water and acid.[1] Ensure anhydrous reaction conditions and control the amount of acid catalyst. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Azine Formation | This occurs when the formed hydrazone reacts with a second molecule of the indole aldehyde/ketone.[4] To minimize this, use a slight excess of the hydrazine reagent or add the indole carbonyl compound slowly to the hydrazine solution.[4] |
| Oxidation of the Product | Indole-based compounds can be prone to oxidation, leading to discoloration (e.g., turning pink or tan) of the final product upon exposure to air and light.[5] Store the purified hydrazone under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. |
Issue 3: Product Purification Challenges
| Possible Cause | Troubleshooting Step |
| Product is an Oil or Difficult to Crystallize | If the hydrazone product is an oil, trituration with a non-polar solvent like cold pentane or n-hexane may induce solidification.[6] Recrystallization from a suitable solvent system (e.g., ethanol, methanol, ethyl acetate/hexane) is a common purification method for solid products.[5][6] |
| Decomposition on Silica Gel | Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[7] To mitigate this, deactivate the silica gel by flushing the column with an eluent containing a small amount of a tertiary base like triethylamine (~1%).[5][7] Alternatively, use a different stationary phase such as neutral or basic alumina.[5] |
| Co-elution with Starting Materials | If the product and starting materials have similar polarities, separation by column chromatography can be challenging. A preliminary acid-base extraction can be effective. An acid wash (e.g., 1M HCl) can remove unreacted basic hydrazine, while a subsequent wash with a mild base can remove acidic impurities.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for synthesizing indole-based hydrazones?
A1: The most common method is the condensation reaction between an indole-3-carboxaldehyde or a related indole ketone with a hydrazine derivative.[8][9] The reaction is typically carried out in a protic solvent like ethanol or methanol and is often catalyzed by a few drops of a weak acid, such as acetic acid.[10][11] The reaction mixture is usually heated to reflux for a period ranging from a few hours to overnight.[2]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[10][12] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product spot.
Q3: What are the key parameters to optimize for improving the yield of my indole-based hydrazone synthesis?
A3: The key parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time. The optimal conditions can vary significantly depending on the specific indole and hydrazine substrates being used. A systematic approach, such as screening different catalysts and solvents, can help identify the ideal conditions for your specific reaction.
Q4: My purified indole-hydrazone is unstable and decomposes over time. How can I improve its stability?
A4: Hydrazones can be susceptible to hydrolysis and oxidation.[1][4] To enhance stability, ensure the purified compound is thoroughly dried to remove any residual solvent or water. Store the product in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and protect it from light by using an amber vial or wrapping the container in foil.[5] Storing at low temperatures (refrigeration or freezing) can also significantly slow down degradation.[5]
Q5: Are there any safety precautions I should be aware of when working with hydrazines?
A5: Yes, hydrazine and its derivatives are often toxic and can be corrosive. It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous hydrazine can be pyrophoric.[4]
Data Presentation
Table 1: Optimization of Reaction Conditions for Indole-3-carboxaldehyde Hydrazone Synthesis
| Entry | Indole Aldehyde | Hydrazine | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Indole-3-carboxaldehyde | Phenylhydrazine | Acetic Acid (cat.) | Ethanol | Reflux | 3 | High Yield |
| 2 | Indole-3-carboxaldehyde | 2,4-Dinitrophenylhydrazine | Acetic Acid (cat.) | Methanol | 70 | - | 80 |
| 3 | 5-Fluoro-3-phenyl-1H-indole-2-carbohydrazide | 4-Methylbenzaldehyde | - | Ethanol | Reflux | 3 | 91 |
| 4 | 2-Aminobenzophenone | Phenylhydrazine | BF₃·OEt₂ (20) | DMSO | 120 | 24 | 40 |
| 5 | N-methyl-indole-3-carboxaldehyde | p-Tolylhydrazine | - | Ethanol | Reflux | 4 | 78 |
Note: "cat." indicates a catalytic amount. "-" indicates that the specific value was not provided in the source.
Table 2: Yields of Various N-Substituted Indole Hydrazone Derivatives
| Compound | N-Substituent on Indole | Hydrazide Moiety | Yield (%) | Melting Point (°C) |
| 2a | Methyl | 4-Chlorophenylhydrazone | 77 | 203-205 |
| 2b | Ethyl | 4-Fluorophenylhydrazone | 71 | 163-165 |
| 2c | Propyl | Phenylhydrazone | 53 | 144-146 |
| 2d | Methyl | 4-Bromophenylhydrazone | 91 | 196-198 |
| 2e | Propyl | 4-Chlorophenylhydrazone | 67 | 179-181 |
Experimental Protocols
Protocol 1: General Synthesis of Indole-3-carboxaldehyde Phenylhydrazone
-
To a solution of indole-3-carboxaldehyde (1 mmol) in ethanol (10 mL), add phenylhydrazine (1 mmol).
-
Add a few drops of glacial acetic acid to the mixture.
-
Heat the resulting mixture under reflux and monitor the reaction progress using thin-layer chromatography.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
The crystallized product is then collected by filtration, washed with cold ethanol, and dried.[9]
Protocol 2: Synthesis of (E)-4-((2-(2,4-dinitrophenyl)hydrazono)methyl)-1H-indole
-
In a 50 mL round-bottom flask, dissolve indole-4-carboxaldehyde (0.1 g, 0.30 mmol) and 2,4-dinitrophenylhydrazine (0.1 g, 0.30 mmol) in methanol (15 mL).[10]
-
Add a catalytic amount of acetic acid to initiate the reaction.[10]
-
Reflux the reaction mixture at 70 °C.[10]
-
Monitor the formation of a precipitate and the completion of the reaction by TLC.[10]
-
After the reaction is complete, filter the precipitate, wash it with methanol, and air-dry to obtain the product.[10] The reported yield is 80%.[10]
Mandatory Visualizations
Caption: Experimental workflow for indole-based hydrazone synthesis.
Caption: Inhibition of the RAF kinase signaling pathway by indole-based hydrazones.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: 2-(1H-Indol-3-yl)acetohydrazide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 2-(1H-Indol-3-yl)acetohydrazide, along with troubleshooting guidance for common experimental issues.
Storage and Handling
Proper storage and handling are crucial for maintaining the integrity and stability of this compound.
Storage Conditions
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] To maintain product quality, refrigeration is recommended.[2][3] It is also important to protect the compound from direct sunlight.[2][3] Some sources suggest storing it under an inert atmosphere, such as nitrogen, as it may be air-sensitive.[4]
Summary of Storage Recommendations:
| Parameter | Recommendation | Source(s) |
| Temperature | Cool, refrigerated (2-8°C recommended) | [2][3][5] |
| Environment | Dry, well-ventilated area | [1][2][3] |
| Container | Tightly closed container | [1][2][3] |
| Light | Protect from direct sunlight | [2][3] |
| Atmosphere | Consider storage under an inert gas (e.g., nitrogen) | [4] |
| Incompatibilities | Strong oxidizing agents, strong bases | [1][4] |
Handling Precautions
When handling this compound, it is important to take the following precautions to avoid exposure and ensure safety:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, protective clothing, and eye/face protection.[1][2][3] A dust mask (type N95 or equivalent) should be used to avoid inhalation of dust particles.[6]
-
Ventilation: Use only in a well-ventilated area to keep airborne concentrations low.[1]
-
Safe Handling Practices: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Minimize dust generation and accumulation.[1] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke while handling the product.[1][2][3]
-
Spill Management: In case of a spill, prevent further leakage if it is safe to do so.[2][3] Sweep up the spilled material and place it into a suitable container for disposal.[2][3] Avoid dust formation during cleanup.[2][3]
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during the use of this compound in experiments.
Q1: My this compound powder appears discolored. Can I still use it?
A1: Discoloration, such as a beige appearance, may not necessarily indicate degradation, as this has been reported for the solid compound.[2] However, a significant change in color from the manufacturer's specifications could suggest impurity or degradation. It is recommended to assess the purity of the compound using an appropriate analytical method, such as thin-layer chromatography (TLC), before use.[7][8] If in doubt, it is best to use a fresh batch of the compound.
Q2: The compound is not dissolving in my chosen solvent. What should I do?
A2: this compound is expected to have good solubility in polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[9] Its solubility in less polar solvents such as hexane or ethyl acetate may be limited.[9] If you are experiencing solubility issues, consider the following:
-
Ensure you are using a recommended polar solvent.
-
Gently warm the solution or use sonication to aid dissolution.
-
Prepare a stock solution in a highly polar solvent like DMSO first, and then dilute it with your aqueous experimental buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.
Q3: I am observing precipitation in my stock solution upon storage. How can I prevent this?
A3: Precipitation upon storage, especially at lower temperatures, can occur if the solution is supersaturated. To prevent this:
-
Ensure the compound is fully dissolved when preparing the stock solution. Gentle warming can help.
-
Store the stock solution at the recommended temperature. If storing at -20°C or -80°C, ensure the solvent is suitable for these temperatures and that the concentration is not too high.
-
Before use, allow the stock solution to come to room temperature and vortex briefly to ensure homogeneity.
Q4: My experimental results are inconsistent. Could the compound's stability be an issue?
A4: Inconsistent results can be due to several factors, including the stability of the compound in your experimental medium. Although stable under recommended storage conditions, its stability in aqueous solutions, especially at certain pH values or in the presence of other reactive species, may vary. To address this:
-
Prepare fresh working solutions from a stock solution for each experiment.
-
Minimize the time the compound spends in aqueous buffers before being used in the assay.
-
Consider performing a stability study of the compound under your specific experimental conditions.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 189.22 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh out 1.89 mg of this compound powder and place it into a clean microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is acceptable.[5]
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. Acethydrazide 90 1068-57-1 [sigmaaldrich.com]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Synthesis of 2-(1H-Indol-3-yl)acetohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(1H-Indol-3-yl)acetohydrazide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared by the reaction of an indole-3-acetic acid ester with hydrazine hydrate.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | - Ensure the reaction is refluxed for a sufficient duration (typically 2-10 hours).[1][2] - Monitor the reaction progress using Thin Layer Chromatography (TLC). | An increase in the formation of the desired product, as observed by the appearance of a new spot with a different Rf value compared to the starting material. |
| Degradation of hydrazine hydrate | - Use fresh, high-purity hydrazine hydrate. - Ensure proper storage of hydrazine hydrate to prevent degradation. | Improved reaction efficiency and higher yield of the acetohydrazide derivative. |
| Poor quality starting ester | - Verify the purity of the indole-3-acetic acid ester by techniques such as NMR or melting point analysis. - Purify the starting ester if necessary. | A cleaner reaction profile with fewer side products and an improved yield of the target compound. |
| Sub-optimal reaction temperature | - Maintain the reaction at the reflux temperature of the solvent (e.g., ethanol or methanol).[1][2] | The reaction proceeds at an optimal rate, leading to a better yield within the expected timeframe. |
Issue 2: Product is Discolored (e.g., pink, brown, or purple)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of the indole ring | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] - Use degassed solvents for the reaction and work-up.[3] | A paler, off-white to white solid product, indicating minimal oxidation. |
| Impurities in the starting materials | - Ensure the purity of both the indole-3-acetic acid ester and hydrazine hydrate. | A cleaner product with the expected color. |
| Excessive heating | - Avoid unnecessarily long reflux times. Monitor the reaction by TLC to determine the point of completion. | Minimized formation of colored degradation byproducts. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product precipitation issues | - After the reaction, pour the cooled mixture into chilled water to facilitate the precipitation of the solid product.[1] | Efficient precipitation of the crude this compound. |
| Ineffective recrystallization | - Recrystallize the crude product from a suitable solvent, such as ethanol.[1] - If the product is still impure, consider using a different solvent system or performing column chromatography. | A purified, crystalline product with a sharp melting point. |
| Presence of highly polar impurities | - Wash the crude product with a non-polar solvent to remove less polar impurities before recrystallization. | Removal of impurities that may interfere with the crystallization process. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include unreacted starting materials (indole-3-acetic acid ester), diacylated hydrazine (N,N'-bis(2-(1H-indol-3-yl)acetyl)hydrazine), and oxidation products of the indole moiety.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TCC). A suitable mobile phase would be a mixture of n-hexane and ethyl acetate.[1] The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.
Q3: What is the typical reaction time and temperature for this synthesis?
A3: The reaction is typically carried out at the reflux temperature of the solvent, which is usually ethanol or methanol. The reaction time can vary from 2 to 10 hours, depending on the specific substrate and reaction scale.[1][2]
Q4: How should the final product be stored?
A4: To prevent degradation and oxidation, the purified this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative example for the synthesis of this compound from ethyl 2-(1H-indol-3-yl)acetate.
Materials:
-
Ethyl 2-(1H-indol-3-yl)acetate
-
Hydrazine hydrate (80% or higher purity)
-
Ethanol or Methanol
-
Chilled water
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(1H-indol-3-yl)acetate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain it for 2-3 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing chilled water to precipitate the product.
-
Collect the resulting solid by filtration and wash it with cold water.
-
Dry the crude product.
-
Recrystallize the dried solid from ethanol to obtain the purified this compound.[1]
Summary of Potential Impurities
| Impurity | Chemical Structure | Reason for Formation | Method of Detection |
| Unreacted Starting Ester | Indole-3-acetic acid ester | Incomplete reaction. | TLC, NMR |
| Diacylated Hydrazine | N,N'-bis(2-(1H-indol-3-yl)acetyl)hydrazine | Reaction of the product with another molecule of the starting ester. | TLC, Mass Spectrometry, NMR |
| Oxidized Indole Species | Various oxidized indole structures | Reaction with atmospheric oxygen, especially at high temperatures. | Discoloration, NMR, Mass Spectrometry |
| Indole-3-acetic acid | Indole-3-acetic acid | Hydrolysis of the starting ester. | TLC, NMR |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Degradation Pathways of Indole-3-Acetic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indole-3-acetic acid (IAA) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for indole-3-acetic acid (IAA)?
A1: IAA can be degraded through several pathways, including:
-
Enzymatic Degradation: In many bacteria, IAA is degraded aerobically via the iac gene cluster, which converts IAA to catechol.[1][2] There is also an anaerobic pathway that converts IAA to 2-aminobenzoyl-CoA.[2] In plants, IAA can be oxidized by peroxidases.
-
Photodegradation: IAA is a light-sensitive compound and can degrade when exposed to light, particularly UV and blue wavelengths.[3][4] This degradation is accelerated in the presence of certain media components like mineral nutrients and some vitamins.[3]
-
Thermal Degradation: Elevated temperatures can lead to the decarboxylation of IAA derivatives.
Q2: How should I store my IAA stock solutions to prevent degradation?
A2: To ensure the stability of your IAA stock solutions, follow these guidelines:
-
Solvent: Dissolve IAA in ethanol, methanol, DMSO, or a basic buffer, as it is sparingly soluble in water.[5] For aqueous solutions, prepare them fresh and do not store for more than a day.
-
Light: Store stock solutions in amber or foil-wrapped vials to protect them from light.[6]
-
Temperature: Store stock solutions at -20°C for long-term storage (stable for ≥4 years as a crystalline solid) or at 4°C for short-term use.[6][7] Crude extracts of IAA have been shown to be effectively stored in the dark at 4°C for up to 2 months.[6]
-
pH: Be mindful of the pH of your solution, as harsh basic conditions can lead to the degradation of the indole ring.
Q3: What are common derivatives of IAA and are their degradation pathways similar?
A3: Common derivatives include indole-3-butyric acid (IBA) and indole-3-propionic acid (IPA). While the bacterial iac gene cluster is known to degrade IAA, reports on the bacterial degradation of IBA and IPA are less common.[8] However, some enzymes in the IAA degradation pathway have been shown to convert a range of indole derivatives.[8] The stability of these derivatives to light and temperature is generally similar to that of IAA.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving IAA and its derivatives.
Issue 1: Inconsistent or No Biological Effect of IAA in Cell Culture
| Possible Cause | Troubleshooting Step |
| IAA Degradation in Media | IAA is known to be unstable in plant culture media, with degradation accelerated by light and certain media components.[3] Prepare fresh IAA-containing media for each experiment and minimize exposure to light by using yellow light filters or wrapping culture vessels in foil. Consider adding antioxidants to the media. |
| Incorrect IAA Concentration | Verify the concentration of your IAA stock solution. If possible, quantify the concentration using HPLC before use. Serial dilutions can be inaccurate if not performed carefully. |
| Cell Line Sensitivity | The sensitivity of cell lines to IAA can vary. Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
Issue 2: Unexpected Peaks or Poor Separation in HPLC Analysis of IAA
| Possible Cause | Troubleshooting Step |
| Sample Degradation | IAA can degrade during sample extraction and preparation.[9] Perform extractions quickly and at low temperatures. Use antioxidants in your extraction buffer. Flash-freeze samples in liquid nitrogen immediately after collection.[9] |
| Contaminated Solvents or Glassware | Ghost peaks can appear due to contamination in the mobile phase, sample, or column.[10] Use high-purity solvents and thoroughly clean all glassware. |
| Inappropriate Mobile Phase | The pH and composition of the mobile phase are critical for good separation of indolic compounds. An acidic mobile phase (e.g., pH 3.8) with an acetonitrile gradient is often effective.[1] |
| Column Degradation | Loss of resolution can be due to column degradation.[11] Flush the column regularly and replace it if performance does not improve. |
| Matrix Effects in LC-MS | Co-extracted substances from complex samples can interfere with the ionization of IAA, leading to inaccurate quantification.[9][12] Use an internal standard, such as isotope-labeled IAA, to correct for matrix effects.[9] |
Issue 3: Low Yield of IAA from Bacterial Cultures
| Possible Cause | Troubleshooting Step |
| Bacterial Strain Does Not Produce IAA | Verify that your bacterial strain has the genetic capacity to produce IAA. Not all plant-associated bacteria are IAA producers. |
| Suboptimal Culture Conditions | IAA production is influenced by factors such as the presence of a precursor (e.g., tryptophan), pH, temperature, and incubation time.[6] Optimize these conditions for your specific bacterial strain. |
| Degradation of Produced IAA | Some bacteria that produce IAA can also degrade it.[13] Monitor IAA concentration over time to determine the optimal harvest time before significant degradation occurs. |
Quantitative Data on IAA Degradation
Table 1: Half-life of IAA in Scots Pine Seedlings During Germination
| Days After Imbibition | IAA Half-life (hours) |
| 1 | > 48 |
| 4 | 16.4 |
| 7 | 7.2 |
| (Data adapted from Sundberg et al., 1994)[14] |
Table 2: Bacterial Degradation of IAA
| Bacterial Strain | Initial IAA Concentration (mM) | Time for Complete Degradation (hours) | Carbon Source |
| Acinetobacter sp. | Not specified | 12 | IAA as sole carbon source |
| Various strains (excluding Sphingomonas and Sphingopyxis) | Not specified | 72 | IAA as sole carbon source |
| Paraburkholderia xenovorans LB400 | 0.5 | > 120 | IAA as sole carbon source |
| Paraburkholderia xenovorans LB400 | 1.5 | > 120 | IAA as sole carbon source |
| Paraburkholderia xenovorans LB400 | 3.0 | > 120 | IAA as sole carbon source |
| (Data compiled from multiple sources)[13][15] |
Experimental Protocols
Protocol 1: HPLC-Based Quantification of IAA
This protocol is adapted from a method for the determination of indolic compounds in bacterial culture supernatants.[1]
1. Sample Preparation: a. Centrifuge the bacterial culture to pellet the cells. b. Filter the supernatant through a 0.22 µm centrifugal filter.
2. HPLC Conditions:
- Column: Symmetry C8 column.
- Mobile Phase A: 2.5% (v/v) acetic acid in water, pH adjusted to 3.8 with KOH.
- Mobile Phase B: 80% (v/v) acetonitrile in water.
- Gradient:
- 0-25 min: 20% to 50% B
- 25-31 min: 50% to 100% B
- 31-33 min: 100% to 20% B
- Flow Rate: 1 mL/min.
- Injection Volume: 20 µL.
- Detection: Fluorescence detector with excitation at 280 nm and emission at 350 nm.
3. Quantification:
- Prepare a standard curve with known concentrations of IAA.
- Calculate the concentration of IAA in the samples by comparing the peak area to the standard curve.
Protocol 2: Enzymatic Assay for IAA Degradation
This protocol is a general guideline for testing the activity of IAA-degrading enzymes expressed in E. coli.
1. Protein Expression: a. Induce the expression of the recombinant enzyme in E. coli with IPTG. b. Harvest the cells by centrifugation.
2. Cell Lysis: a. Resuspend the cell pellet in a suitable buffer (e.g., PBS). b. Lyse the cells by sonication. c. Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract.
3. Enzyme Reaction: a. Prepare a reaction mixture containing the crude enzyme extract, IAA (e.g., 0.1 mM), and any necessary cofactors in a suitable buffer. b. For enzymes like dioxygenases, cofactors might include 2-oxoglutarate, ascorbate, and (NH₄)₂Fe(SO₄)₂. c. Incubate the reaction at an optimal temperature (e.g., 20-30°C) for a specific time period (e.g., 1-6 hours). d. Stop the reaction by adding a quenching agent (e.g., an organic solvent like ethyl acetate) or by heat inactivation.
4. Analysis: a. Extract the remaining IAA and any degradation products from the reaction mixture using an appropriate solvent (e.g., ethyl acetate). b. Analyze the extract by HPLC or LC-MS/MS to quantify the decrease in IAA and the appearance of degradation products.
Visualizations
Caption: Aerobic degradation pathway of IAA in bacteria.
Caption: Workflow for quantifying IAA degradation by bacteria.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchjournal.co.in [researchjournal.co.in]
- 4. biorxiv.org [biorxiv.org]
- 5. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 6. jabonline.in [jabonline.in]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Analytical Determination of Auxins and Cytokinins | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Basic Protocol 3: Testing auxin-mediated degradation of the AID-tagged protein [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Developmental Regulation of Indole-3-Acetic Acid Turnover in Scots Pine Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. A bacterial assay for rapid screening of IAA catabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Antibacterial Activity of 2-(1H-Indol-3-yl)acetohydrazide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial activity of various 2-(1H-Indol-3-yl)acetohydrazide derivatives. The information is compiled from recent studies to facilitate the evaluation of these compounds as potential antimicrobial agents.
The ever-present challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. The indole nucleus, a privileged structure in medicinal chemistry, continues to be a focal point of such research. Derivatives of this compound, particularly their Schiff bases and other N'-substituted analogs, have emerged as a promising class of compounds with significant antibacterial potential. This guide summarizes the antibacterial activity of selected derivatives, provides detailed experimental protocols for assessment, and visualizes key experimental workflows.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The following table summarizes the reported MIC values for a selection of these compounds from various studies. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.
| Compound Structure/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Indole-3-aldehyde Hydrazones | [1] | ||
| Indole-3-aldehyde nicotinic acid hydrazone | Staphylococcus aureus | >100 | [1] |
| Indole-3-aldehyde nicotinic acid hydrazone | Methicillin-resistant S. aureus (MRSA) | 100 | [1] |
| Indole-3-aldehyde anisic acid hydrazone | Staphylococcus aureus | 50 | [1] |
| Indole-3-aldehyde anisic acid hydrazone | Methicillin-resistant S. aureus (MRSA) | 6.25 | [1] |
| 5-Bromoindole-3-aldehyde anisic acid hydrazone | Staphylococcus aureus | 50 | [1] |
| 5-Bromoindole-3-aldehyde anisic acid hydrazone | Methicillin-resistant S. aureus (MRSA) | 6.25 | [1] |
| N'-Benzoyl/Thienylcarbonyl Acetohydrazides | [2] | ||
| 2-(1H-Indol-3-yl)-N'-(benzoyl)acetohydrazide | Gram-positive & Gram-negative bacteria | Activity close to Ciprofloxacin | [2] |
| 2-(1H-Indol-3-yl)-N'-(2-thienylcarbonyl)acetohydrazide | Gram-positive & Gram-negative bacteria | Activity close to Ciprofloxacin | [2] |
| 1-Methylindole-3-carboxaldehyde Hydrazones | [3] | ||
| 1-Methylindole-3-carboxaldehyde-N'-(2,4-difluorobenzoyl)hydrazone | Staphylococcus aureus | 25 | [3] |
| 1-Methylindole-3-carboxaldehyde-N'-(2,5-difluorobenzoyl)hydrazone | Staphylococcus aureus | 100 | [3] |
| 1-Methylindole-3-carboxaldehyde-N'-(3,5-difluorobenzoyl)hydrazone | Staphylococcus aureus | 50 | [3] |
| 1-Methylindole-3-carboxaldehyde-N'-(3,5-dichlorobenzoyl)hydrazone | Staphylococcus aureus | 25 | [3] |
Experimental Protocols
The validation of antibacterial activity of this compound derivatives typically involves a multi-step process, from the synthesis of the parent hydrazide to the evaluation of its derivatives against various bacterial strains.
Synthesis of this compound
The parent compound, this compound, serves as a key intermediate for the synthesis of various derivatives. A general synthetic procedure involves the esterification of indole-3-acetic acid followed by hydrazinolysis.
Step 1: Esterification of Indole-3-acetic acid. Indole-3-acetic acid is dissolved in an alcohol, such as ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is then refluxed to produce the corresponding ethyl 2-(1H-indol-3-yl)acetate.[4]
Step 2: Hydrazinolysis. The resulting ester is subsequently reacted with hydrazine hydrate in a suitable solvent like methanol. The reaction mixture is refluxed, and upon cooling, the this compound precipitates and can be purified by recrystallization.[4][5]
Synthesis of N'-Substituted Derivatives (Schiff Bases)
The synthesis of Schiff bases from this compound is a common strategy to generate a library of derivatives for antibacterial screening.
A solution of this compound is prepared in a suitable solvent, typically methanol or ethanol. To this, a substituted aromatic aldehyde is added, often with a few drops of a catalyst like glacial acetic acid. The reaction mixture is then refluxed for a period, and the resulting Schiff base precipitates upon cooling and can be purified by filtration and recrystallization.[2]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental parameter for quantifying the antibacterial potency of a compound. The broth microdilution method is a widely accepted technique for its determination.
-
Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution of a known concentration.
-
Serial Dilution: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing a growth medium like Mueller-Hinton Broth (MHB). This creates a range of decreasing concentrations of the test compound.[1]
-
Inoculum Preparation: A standardized bacterial suspension is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve the desired final inoculum concentration in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells containing only the medium (sterility control), medium and inoculum (growth control), and medium, inoculum, and a standard antibiotic (positive control) are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.
Caption: General workflow for the synthesis of this compound and its Schiff base derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Enzyme Inhibitory Activity of Indole Acetohydrazides: A Guide for Researchers
In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, consistently furnishing compounds with significant therapeutic potential. Among its myriad derivatives, indole acetohydrazides have emerged as a particularly promising class of enzyme inhibitors. Their synthetic tractability and diverse biological activities have positioned them as focal points in the quest for novel therapeutics targeting a range of enzymes implicated in various disease states. This guide offers a comparative analysis of the enzyme inhibitory activity of indole acetohydrazide derivatives, providing researchers, scientists, and drug development professionals with a synthesis of current data, experimental protocols, and mechanistic insights.
The Versatility of the Indole Acetohydrazide Scaffold
The indole acetohydrazide framework, characterized by an indole ring linked to a hydrazide moiety via an acetyl spacer, serves as a versatile template for chemical modification. This adaptability allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of inhibitory potency and selectivity against various enzyme targets. Researchers have successfully synthesized and evaluated numerous derivatives, revealing that substitutions on the indole ring, the phenyl ring of the hydrazide, and the acetohydrazide backbone can profoundly influence their biological activity.
Comparative Inhibitory Potency: A Multi-Target Perspective
Indole acetohydrazides have demonstrated inhibitory activity against a spectrum of enzymes, highlighting their potential in diverse therapeutic areas. The following sections provide a comparative overview of their efficacy against key enzyme targets, supported by experimental data.
Table 1: Comparative α-Glucosidase Inhibitory Activity of Indole Acetohydrazide Derivatives
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a validated strategy for managing type 2 diabetes.[1][2] Several indole acetohydrazide derivatives have shown potent α-glucosidase inhibitory activity, often surpassing the standard drug, acarbose.
| Compound ID/Series | Key Structural Features | IC50 (µM) | Standard (Acarbose) IC50 (µM) | Reference |
| Indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives (7a-l) | Varied substituents on the phenoxy and N-phenylacetamide moieties | 14.65 ± 2.54 to 37.466 ± 6.46 (Kᵢ values) | 42.38 ± 5.73 (Kᵢ value) | [3] |
| Novel Indole Derivatives (A1-A8) | Synthesized from Phenyl Hydrazine and Ketone | 20.7 to 61.1 | Not specified in direct comparison | [4] |
| Indolo[1,2-b]isoquinoline derivatives (1-20) | Fused heterocyclic system | 3.44 ± 0.36 to 41.24 ± 0.26 | 640.57 ± 1.13 | [1] |
Note: IC50 is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5][6] Kᵢ is the inhibition constant.
Key Insights from α-Glucosidase Inhibition Studies:
-
The inhibitory mechanism of some indole-based compounds against α-glucosidase has been identified as a mixed-type, indicating that they can bind to both the free enzyme and the enzyme-substrate complex.[1][2][7]
-
Structure-activity relationship studies suggest that the nature and position of substituents on the aromatic rings play a crucial role in determining the inhibitory potency.[3]
Table 2: Comparative Urease Inhibitory Activity of Indole Acetohydrazide Derivatives
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[8] Its activity is a significant virulence factor for several pathogens, including Helicobacter pylori.[9][10] Indole acetohydrazide derivatives have emerged as potent urease inhibitors.
| Compound ID/Series | Key Structural Features | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |
| Arylmethylene hydrazine derivatives | Containing 1,3-dimethylbarbituric moiety | 2.22 ± 0.09 to 8.43 ± 0.61 | 22.50 ± 0.44 | [11] |
| Mixed ester/amide-based derivatives (4b) | Chloro and isopropyl substitutions | 0.0016 ± 0.0002 | 472.1 ± 135.1 | [12] |
| N-Substituted Indole-3-carbaldehyde Oxime Derivatives | Syn and anti isomers of oxime | 0.0345 ± 0.0008 to 0.1530 | Not specified in direct comparison | [13] |
Key Insights from Urease Inhibition Studies:
-
Kinetic studies have revealed different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition, depending on the specific derivative.[9][11][12]
-
The presence of specific functional groups and their positions on the indole and associated phenyl rings are critical for potent urease inhibition.
Table 3: Inhibitory Activity Against Other Medically Relevant Enzymes
The therapeutic potential of indole acetohydrazides extends beyond α-glucosidase and urease, with studies demonstrating activity against other important enzymes.
| Enzyme Target | Compound Series | Key Findings | IC50 Range (µM) | Reference |
| Thymidine Phosphorylase | Indole based acetohydrazide derivatives (1-22) | Compound 8 was the most potent. | 1.10 ± 0.10 to 41.10 ± 1.10 | [14] |
| Cyclooxygenase (COX-2) | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives (S1-S18) | Compound S3 showed selective COX-2 inhibition. | Not explicitly stated in IC50 values, but showed significant anti-inflammatory activity. | [15][16] |
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Indole-based sulfonamide derivatives (1-23) | Analog 9 was found to be potent against both enzymes. | AChE: 0.15 ± 0.050, BuChE: 0.20 ± 0.10 | [17] |
| Carbonic Anhydrase (CA-II) | Indole-containing sulfonamides and urea derivatives | Compound 1a was a potent inhibitor. | 0.0440 ± 0.009 | [18] |
Experimental Protocols: A Guide to Assessing Inhibitory Activity
The following are detailed, step-by-step methodologies for key enzyme inhibition assays, providing a foundation for reproducible and reliable screening of indole acetohydrazide derivatives.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This assay is a common colorimetric method used to determine the inhibitory effect of compounds on α-glucosidase activity.[19][20]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (indole acetohydrazides) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose as a positive control
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, test compounds, and acarbose in phosphate buffer.
-
Assay Mixture Preparation: In a 96-well plate, add a specific volume of the test compound solution at various concentrations.
-
Pre-incubation: Add the α-glucosidase enzyme solution to each well containing the test compound and incubate for a defined period (e.g., 5-15 minutes) at 37°C.[19][21]
-
Initiation of Reaction: Add the pNPG substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).[19]
-
Termination of Reaction: Stop the reaction by adding a sodium carbonate solution to each well.[19]
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.[19][22]
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.[4]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][23]
Protocol 2: In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea, which is a measure of urease activity.[8]
Materials:
-
Jack bean urease
-
Urea solution
-
Test compounds (indole acetohydrazides) dissolved in a suitable solvent
-
Thiourea as a positive control
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (phenol and sodium nitroprusside)
-
Alkali reagent (sodium hypochlorite and sodium hydroxide)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, urea, test compounds, and thiourea in the appropriate buffer.
-
Assay Mixture Preparation: In a 96-well plate, add a specific volume of the test compound solution at various concentrations.
-
Enzyme Addition: Add the urease enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[12]
-
Initiation of Reaction: Add the urea substrate solution to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration.
-
Color Development: Add the phenol reagent followed by the alkali reagent to each well.[8]
-
Incubation for Color Development: Incubate the plate for a period to allow for the development of the blue-green indophenol color.
-
Measurement: Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.[8]
-
Calculation: The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (OD of test well / OD of control well)] x 100.[8]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[24]
Mechanistic Insights and Future Directions
Understanding the mechanism of inhibition is crucial for rational drug design. Kinetic studies are invaluable in elucidating whether an inhibitor acts competitively, non-competitively, or in a mixed manner.[9][12] Molecular docking studies further complement these findings by predicting the binding modes of the inhibitors within the active site of the enzyme, identifying key interactions that contribute to their potency.[14][15][25]
The general mechanism of enzyme inhibition can be visualized as follows:
Caption: General mechanisms of reversible enzyme inhibition.
The experimental workflow for a typical enzyme inhibition screening assay can be summarized in the following diagram:
Caption: Experimental workflow for in vitro enzyme inhibition assay.
The continued exploration of indole acetohydrazide derivatives holds immense promise for the development of novel and effective enzyme inhibitors. Future research should focus on expanding the diversity of the chemical library, conducting more extensive in vivo studies to validate the in vitro findings, and leveraging computational tools for the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.[25][26]
Conclusion
Indole acetohydrazides represent a versatile and potent class of enzyme inhibitors with demonstrated activity against a range of therapeutically relevant targets. This guide has provided a comparative analysis of their inhibitory profiles, detailed experimental protocols for their evaluation, and insights into their mechanisms of action. By building upon this foundation of knowledge, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, α-glucosidase inhibition, pharmacokinetic, and cytotoxic studies of new indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. petsd.org [petsd.org]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. courses.edx.org [courses.edx.org]
- 7. Comprehending the inhibition mechanism of indole-based bis-acylhydrazone compounds on α-glucosidase: Spectral and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of indole based acetohydrazide analogs: Their in vitro and in silico thymidine phosphorylase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro α-glucosidase inhibitory assay [protocols.io]
- 20. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 21. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) | Abcam [abcam.com]
- 22. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(1H-Indol-3-yl)acetohydrazide Derivatives and Established COX-2 Inhibitors
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cyclooxygenase-2 (COX-2) inhibitory potential of derivatives of 2-(1H-Indol-3-yl)acetohydrazide against well-established non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Comparison of COX-2 Inhibition
The efficacy and selectivity of COX inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency, while a higher COX-1/COX-2 IC50 ratio signifies higher selectivity for the COX-2 enzyme, which is often associated with a reduced risk of gastrointestinal side effects.
A study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives, which are structurally related to this compound, has demonstrated their potential as selective COX-2 inhibitors.[1] One of the synthesized compounds, designated as S3, exhibited significant anti-inflammatory activity and was found to selectively inhibit COX-2 expression.[1] Docking studies further supported the potential of these indole derivatives to bind effectively to the COX-2 enzyme.[1]
For comparative purposes, the table below summarizes the reported IC50 values and selectivity ratios for established COX-2 inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | 2.8[2] | 0.04[3] | 70 |
| Rofecoxib | >50[4] | 0.018[4] | >2777 |
| Etoricoxib | 116[5][6] | 1.1[5][6] | 106[6] |
| Meloxicam | 36.6[7] | 4.7[7] | 7.8 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for the evaluation of potential anti-inflammatory agents. A common in vitro method is the cyclooxygenase inhibition assay.
In Vitro COX Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC50).
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds and reference inhibitors (dissolved in a suitable solvent like DMSO)
-
Detection system to measure prostaglandin production (e.g., Enzyme Immunoassay (EIA) for PGE2)
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are prepared in the reaction buffer containing heme.
-
Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the test compound or a vehicle control for a specified period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of an acid.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an EIA.
-
IC50 Calculation: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: Arachidonic acid metabolism via COX-1 and COX-2 pathways.
Caption: Experimental workflow for in vitro COX inhibition assay.
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential for selective COX-2 inhibition. While further studies are required to quantify the specific inhibitory activity of the parent compound and its derivatives, initial findings suggest they may offer a valuable avenue for the development of novel anti-inflammatory agents. The established COX-2 inhibitors discussed in this guide provide a benchmark for the evaluation of these new chemical entities. The provided experimental protocol and diagrams offer a framework for conducting and understanding the key assays in this area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Etoricoxib for arthritis and pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Comparative Guide to 2-(1H-Indol-3-yl)acetohydrazide Analogs
A deep dive into the structure-activity relationships of 2-(1H-indol-3-yl)acetohydrazide analogs reveals a versatile scaffold with significant potential in the development of novel antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a comparative analysis of the biological activities of various derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating the therapeutic landscape of this promising chemical class.
The indole nucleus, a privileged structure in medicinal chemistry, continues to be a focal point for the design of new therapeutic agents. When coupled with a hydrazide moiety, the resulting this compound scaffold serves as a versatile template for the synthesis of compounds with a broad spectrum of biological activities. Modifications to the indole ring, the acetohydrazide linker, and the terminal hydrazone group have profound effects on the potency and selectivity of these analogs. This guide synthesizes findings from various studies to offer a clear comparison of their performance in key therapeutic areas.
Antimicrobial Activity: A Battle Against Resistance
Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens, including multi-drug-resistant strains. The primary mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the indole ring and the nature of the group attached to the hydrazide nitrogen.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Analogs
| Compound ID | R (Indole N1) | R' (Hydrazone) | S. aureus | MRSA | E. coli | B. subtilis | C. albicans | Reference |
| 1a | H | 4-Anisyl | 12.5 | 6.25 | 25 | 12.5 | 50 | [1][2] |
| 1b | H | 4-Chlorophenyl | 25 | 12.5 | 50 | 25 | 100 | [1][2] |
| 1c | H | 4-Nitrophenyl | 6.25 | 6.25 | 12.5 | 6.25 | 25 | [1][2] |
| 1d | H | 2-Hydroxyphenyl | 50 | 25 | 100 | 50 | >100 | [1][2] |
| 1e | Br (at C5) | 4-Anisyl | 6.25 | 3.125 | 12.5 | 6.25 | 25 | [1][2] |
| Ampicillin | - | - | 25 | >100 | 12.5 | 6.25 | - | [1] |
| Fluconazole | - | - | - | - | - | - | 12.5 | [1] |
Note: Lower MIC values indicate higher antimicrobial activity.
The data clearly indicates that substitutions on the phenyl ring of the hydrazone moiety significantly influence antimicrobial potency. Electron-withdrawing groups, such as the nitro group in compound 1c , appear to enhance activity against both Gram-positive and Gram-negative bacteria. Furthermore, the introduction of a bromine atom at the C5 position of the indole ring (compound 1e ) leads to a notable increase in potency, particularly against MRSA.
Anticancer Activity: Targeting Uncontrolled Cell Growth
The antiproliferative effects of this compound analogs have been investigated against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, inhibition of tubulin polymerization, or modulation of key signaling pathways involved in cancer progression.
Table 2: Comparative Anticancer Activity (IC50, µM) of this compound Analogs
| Compound ID | R (Indole N1) | R' (Hydrazone) | MCF-7 (Breast) | PC-3 (Prostate) | HCT116 (Colon) | Reference |
| 2a | H | 4-Chlorophenyl | 15.2 | 89.65 | 22.5 | [3] |
| 2b | CH₃ | 4-Chlorophenyl | 5.8 | 14.43 | 11.99 | [4] |
| 2c | H | 2,4-Dichlorophenyl | 8.1 | 25.7 | 18.3 | [5] |
| 2d | H | 4-Nitrophenyl | 3.5 | 10.2 | 7.9 | [5] |
| Doxorubicin | - | - | 0.8 | 1.2 | 0.9 | [5] |
Note: Lower IC50 values indicate higher anticancer activity.
SAR studies in this area suggest that N-alkylation of the indole ring, as seen in compound 2b , can significantly enhance cytotoxic activity. Similar to the antimicrobial findings, the presence of electron-withdrawing groups on the phenyl ring of the hydrazone, such as the nitro group in compound 2d , is associated with increased anticancer potency.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Several this compound derivatives have been evaluated for their ability to mitigate inflammation. Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Table 3: Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema) of this compound Analogs
| Compound ID | R (Indole Moiety) | R' (Hydrazone) | % Inhibition (at 3h) | Reference |
| 3a | 5-Methoxy-2-methyl | 3-Nitrophenyl | 60.5 | [6] |
| 3b | 5-Methoxy-2-methyl | 3,4-Dimethoxyphenyl | 62.2 | [6] |
| 3c | 5-Methoxy-2-methyl | 2,4,5-Trimethoxyphenyl | 63.7 | [6] |
| Indomethacin | - | - | 76.9 | [6] |
Note: Higher % inhibition indicates greater anti-inflammatory activity.
The results suggest that substitution on the phenyl ring of the hydrazone moiety plays a crucial role in the anti-inflammatory activity. Compounds with multiple methoxy substitutions, such as 3b and 3c , exhibited the most significant inhibition of paw edema in the carrageenan-induced inflammation model.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of this compound Analogs
The general synthetic route for the preparation of this compound and its hydrazone analogs is depicted below.
Caption: General synthetic scheme for this compound analogs.
General Procedure:
-
Esterification: Indole-3-acetic acid is refluxed with ethanol in the presence of a catalytic amount of sulfuric acid to yield indole-3-acetic acid ethyl ester.
-
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in ethanol to produce this compound.
-
Hydrazone Formation: Finally, the acetohydrazide is condensed with various substituted aldehydes or ketones in refluxing ethanol with a catalytic amount of glacial acetic acid to afford the target hydrazone analogs.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Protocol:
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Assay (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for 48-72 hours.
-
MTT solution is added to each well, and the plate is incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
The anti-inflammatory activity of the compounds is assessed in vivo using the carrageenan-induced paw edema model in rats.
Protocol:
-
The test compounds are administered to the animals, typically orally or intraperitoneally.
-
After a specific period (e.g., 30 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce inflammation.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.
Conclusion
The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The presented data underscores the critical role of structural modifications in fine-tuning the biological activity of these analogs. Specifically, the introduction of electron-withdrawing groups on the hydrazone moiety and substitutions on the indole ring have been shown to be effective strategies for enhancing antimicrobial, anticancer, and anti-inflammatory potency. This comparative guide, along with the detailed experimental protocols, provides a valuable resource for researchers dedicated to the rational design and development of next-generation indole-based therapeutics. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of these versatile compounds.
References
comparing the efficacy of different 2-(1H-Indol-3-yl)acetohydrazide derivatives
A comprehensive review of recent studies highlights the significant therapeutic potential of 2-(1H-Indol-3-yl)acetohydrazide derivatives across various fields, including oncology, microbiology, and anti-inflammatory research. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data from peer-reviewed literature. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel therapeutic agents.
Anticancer Activity
Several series of this compound derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis, often through the activation of caspase-3 and subsequent cleavage of Poly(ADP-ribose) polymerase 1 (PARP1).
Quantitative Analysis of Anticancer Efficacy
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative this compound derivatives against various cancer cell lines.
| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides | |||
| 5c | SW620 (Colon) | Not explicitly stated, but described as 4- to 5-fold stronger than PAC-1 and oncrasin-1.[1] | [1] |
| 5e | SW620 (Colon) | Not explicitly stated, but described as 4- to 5-fold stronger than PAC-1 and oncrasin-1.[1] | [1] |
| 5f | SW620 (Colon) | Not explicitly stated, but described as 4- to 5-fold stronger than PAC-1 and oncrasin-1.[1] | [1] |
| 5h | SW620 (Colon) | Not explicitly stated, but described as 4- to 5-fold stronger than PAC-1 and oncrasin-1.[1] | [1] |
| Series 2: N'-((1-(substituted)-1H-indol-3-yl)methylene)hydrazides | |||
| 18b | Breast Cancer | 0.9 | |
| 18d | Breast Cancer | 0.4 | |
| 18j | Breast Cancer | 0.8 | |
| 18t | Prostate Cancer | Specific IC50 not provided | |
| 18v | Prostate Cancer | Specific IC50 not provided | |
| Series 3: N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides | |||
| 5t | L1210 (Murine Leukemia) | Submicromolar range | [2] |
| 5t | REH (Human Leukemia) | Submicromolar range | [2] |
| 5t | K562 (Human Leukemia) | Submicromolar range | [2] |
| 5t | CEM (Human T-cell Leukemia) | Submicromolar range | [2] |
| 5t | HeLa (Human Cervix Carcinoma) | Submicromolar range | [2] |
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the efficacy of these compounds against various bacterial strains.
Quantitative Analysis of Antibacterial Efficacy
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Series 4: 2-(1H-Indol-3-yl)-N'-[(un)substitutedphenylmethylidene]acetohydrazides | |||
| 7a | Gram-positive & Gram-negative strains | Close to standard Ciprofloxacin | [3] |
| 7b | Gram-positive & Gram-negative strains | Close to standard Ciprofloxacin | [3] |
| 7c | Gram-positive & Gram-negative strains | Close to standard Ciprofloxacin | [3] |
| 7d | Gram-positive & Gram-negative strains | Close to standard Ciprofloxacin | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives has been evaluated through their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Quantitative Analysis of Anti-inflammatory Efficacy
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Series 5: (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone derivatives | |||
| 13a | COX-2 | Selective for COX-2 | [4] |
| 13b | COX-2 | Selective for COX-2 | [4] |
| 13d | COX-2 | Selective for COX-2 | [4] |
| 13e | COX-2 | Selective for COX-2 | [4] |
| Series 6: 2-(1H-Indol-3-yl)-N'-[(un)substitutedbenzoyl/2-thienylcarbonyl]acetohydrazides | |||
| 7a | Lipoxygenase (LOX) | Excellent (lower than Baicalein) | [3] |
| 7d | Lipoxygenase (LOX) | Excellent (lower than Baicalein) | [3] |
| 7e | Lipoxygenase (LOX) | Excellent (lower than Baicalein) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Caspase-3 Activation Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treated and untreated cells are harvested and lysed with a specific lysis buffer.
-
Substrate Addition: The cell lysate is incubated with a caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).
-
Incubation: The reaction mixture is incubated at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Detection: The cleavage of the substrate releases p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm. The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
PARP1 Cleavage Detection by Western Blot
Cleavage of PARP1 by caspase-3 is a hallmark of apoptosis.
-
Protein Extraction: Total protein is extracted from treated and untreated cells.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for cleaved PARP1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The presence of an 89 kDa fragment indicates PARP1 cleavage.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a general synthetic workflow for this compound derivatives and a simplified signaling pathway for apoptosis induction.
Caption: A generalized synthetic route for this compound derivatives.
Caption: Apoptosis induction by this compound derivatives.
References
- 1. Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
Unraveling the Therapeutic Potential: A Comparative Analysis of In Vivo and In Vitro Efficacy of 2-(1H-Indol-3-yl)acetohydrazide Compounds
A deep dive into the anti-inflammatory properties of novel indole-N-acylhydrazone derivatives reveals a promising correlation between in vitro cyclooxygenase inhibition and in vivo anti-inflammatory responses. This guide provides a comprehensive comparison of the biological activities of these compounds, supported by detailed experimental data and protocols for researchers and drug development professionals.
A series of novel 2-(1H-indol-3-yl)acetohydrazide derivatives, specifically indole-N-acylhydrazones, have been synthesized and evaluated for their anti-inflammatory potential. The investigation, spearheaded by Moraes et al. (2018), provides a valuable dataset for comparing the in vitro and in vivo performance of these compounds, a critical step in the preclinical drug development process. This guide synthesizes these findings to offer a clear, data-driven comparison for the scientific community.
In Vitro Activity: Targeting the Pro-Inflammatory Cascade
The in vitro anti-inflammatory activity of the synthesized indole-N-acylhydrazone derivatives was primarily assessed through two key assays: cyclooxygenase (COX-1 and COX-2) inhibition and lymphocyte proliferation.
Cyclooxygenase (COX-1 and COX-2) Inhibition
The inhibitory activity of the compounds against COX-1 and COX-2 enzymes is a crucial indicator of their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The results, as summarized in the table below, highlight the varying potencies and selectivities of the different derivatives.
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3a | >100 | >100 | - |
| 3b | >100 | 85.3 | >1.17 |
| Celecoxib (Standard) | >100 | 0.4 | >250 |
| Diclofenac (Standard) | 0.8 | 0.04 | 20 |
Data sourced from Moraes et al. (2018)
Compound 3b demonstrated selective inhibition of COX-2, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1] While its potency is less than that of the standard drug celecoxib, this selectivity marks it as a compound of interest for further development.
Lymphocyte Proliferation Inhibition
The ability of the compounds to suppress lymphocyte proliferation is another important measure of their immunosuppressive and anti-inflammatory potential.
| Compound | Concentration (µg/mL) | Inhibition of Lymphocyte Proliferation (%) |
| 3a | 10 | 62.7 ± 3.5 |
| 3b | 10 | 50.7 ± 2.0 |
| Dexamethasone (Standard) | 10 | 74.6 ± 2.4 |
Data sourced from Moraes et al. (2018)
Both compounds 3a and 3b exhibited significant inhibition of lymphocyte proliferation, with compound 3a showing slightly higher activity in this assay.[1] This suggests a potential mechanism of action beyond COX inhibition, possibly involving the modulation of T-cell responses.
In Vivo Efficacy: Performance in a Preclinical Model
The in vivo anti-inflammatory activity of the most promising compounds was evaluated using the carrageenan-induced paw edema model in mice, a standard preclinical test for acute inflammation.
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) after 5 hours |
| 3b | 10 | 65.4 |
| 3b | 20 | 82.1 |
| 3b | 30 | 100 |
| Diclofenac (Standard) | 10 | 76.9 |
Data sourced from Moraes et al. (2018)
Compound 3b demonstrated a dose-dependent reduction in paw edema, with the highest dose (30 mg/kg) achieving complete inhibition of inflammation after 5 hours.[1] This potent in vivo effect correlates well with its in vitro selective COX-2 inhibition, suggesting that this is a primary mechanism of its anti-inflammatory action in a living system.
Experimental Protocols
For the purpose of reproducibility and further investigation, the detailed experimental methodologies are provided below.
In Vitro COX Inhibition Assay (Colorimetric)
The in vitro cyclooxygenase (COX-1 and COX-2) inhibition assay was performed using a colorimetric screening kit. Ovine COX-1 and human recombinant COX-2 enzymes were used. The assay measures the peroxidase activity of COX, which is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The test compounds were dissolved in DMSO and pre-incubated with the enzyme for a short period before the addition of arachidonic acid to initiate the reaction. The IC50 values were calculated from the concentration-response curves.
Lymphocyte Proliferation Assay
Spleens were aseptically removed from BALB/c mice, and splenocytes were isolated. The cells were cultured in 96-well plates at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum. The cells were stimulated with concanavalin A (ConA) in the presence or absence of the test compounds (10 µg/mL). After 48 hours of incubation, cell proliferation was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the percentage of inhibition was calculated relative to the control (ConA-stimulated cells without test compounds).
In Vivo Carrageenan-Induced Paw Edema
Male Swiss mice were divided into groups and treated orally with the test compound (10, 20, and 30 mg/kg), diclofenac (10 mg/kg as a positive control), or vehicle. One hour after treatment, 0.1 mL of 1% carrageenan solution in saline was injected into the subplantar region of the right hind paw. The paw volume was measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The percentage of edema inhibition was calculated by comparing the increase in paw volume in the treated groups with the control group.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.
Figure 1. Workflow and proposed mechanism of action.
Conclusion
The comparative analysis of this compound derivatives, particularly indole-N-acylhydrazones, demonstrates a clear and positive correlation between their in vitro and in vivo anti-inflammatory activities. Compound 3b , with its selective in vitro inhibition of COX-2, translated into potent, dose-dependent anti-inflammatory effects in a preclinical animal model. This body of evidence strongly supports the therapeutic potential of this class of compounds and provides a solid foundation for further preclinical and clinical development. The detailed data and protocols presented herein serve as a valuable resource for researchers dedicated to the discovery of novel anti-inflammatory agents.
References
Navigating the Maze: A Guide to Assessing the Cross-Reactivity of 2-(1H-Indol-3-yl)acetohydrazide in Biological Assays
The Rationale: Why Scrutinize 2-(1H-Indol-3-yl)acetohydrazide?
The indole nucleus is a privileged scaffold in medicinal chemistry, found in a multitude of natural and synthetic compounds with diverse pharmacological activities. However, its planar, hydrophobic nature can lead to non-specific interactions with proteins. Furthermore, the hydrazide moiety is known to be a potential source of assay interference, primarily through its ability to chelate metal ions, form covalent adducts, or participate in redox cycling. Therefore, a proactive and rigorous assessment of cross-reactivity is not just a precautionary measure but a critical step in the validation of any screening hit containing this scaffold.
A Multi-Faceted Approach to De-risking Hits
A robust evaluation of a compound's specificity requires a suite of orthogonal assays designed to probe for various mechanisms of promiscuity. This guide outlines a tiered strategy, moving from broad, mechanism-agnostic assessments to more specific, target-focused investigations.
Tier 1: Identifying Common Mechanisms of Assay Interference
The initial tier of assessment focuses on identifying compounds that interfere with common assay technologies, often referred to as Pan-Assay Interference Compounds (PAINS). These compounds can generate false-positive signals through a variety of mechanisms unrelated to specific target engagement.
Many organic molecules can form colloidal aggregates at micromolar concentrations in aqueous solutions. These aggregates can sequester and non-specifically inhibit enzymes, leading to apparent activity in a wide range of assays.[1][2]
Experimental Workflow: Assessing Aggregation Potential
Caption: Workflow for identifying aggregation-based inhibitors.
Many high-throughput screening (HTS) assays rely on reporter enzymes like luciferase or fluorescent readouts. Compounds that directly inhibit these reporters or interfere with the detection signal can be mistakenly identified as active against the primary target.[3][4]
Signaling Pathway: Luciferase Reporter Assay
References
Bridging the Gap: A Guide to Validating Molecular Docking with Experimental Data
For researchers, scientists, and drug development professionals, molecular docking is a powerful computational tool to predict the binding orientation of a small molecule to a protein target. However, these in silico predictions are theoretical and necessitate rigorous experimental validation to confirm their accuracy and relevance. This guide provides a comprehensive comparison of key experimental techniques used to validate molecular docking results, complete with detailed protocols, data presentation tables, and workflow visualizations to aid in experimental design and data interpretation.
Molecular docking simulations provide valuable insights into potential drug-target interactions by predicting the preferred orientation and binding affinity of a ligand to a receptor. The reliability of these predictions is paramount for advancing drug discovery projects. Therefore, experimental validation is a critical step to substantiate the computational hypotheses. This guide explores the most common and robust experimental methods for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
The Validation Workflow: From Computation to Experimental Confirmation
The process of validating molecular docking results follows a logical progression. It begins with the computational prediction of a ligand's binding pose and affinity, which then informs the design of targeted experiments to verify these predictions.
Caption: A logical workflow for validating molecular docking predictions.
Comparison of Experimental Validation Techniques
Each experimental technique offers unique advantages and provides distinct types of data to validate computational models. The choice of method often depends on the specific research question, the nature of the protein-ligand system, and available resources.
| Technique | Information Provided | Key Parameters | Advantages | Limitations |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. | Atomic coordinates, Root Mean Square Deviation (RMSD). | Unambiguous determination of binding pose and interactions. | Requires protein crystallization, which can be challenging; provides a static picture of the interaction. |
| NMR Spectroscopy | Information on ligand binding, binding site mapping, and protein-ligand interactions in solution. | Chemical Shift Perturbations (CSPs), Nuclear Overhauser Effects (NOEs). | Provides information in a solution state, closer to physiological conditions; can detect weak interactions. | Requires larger amounts of protein; size limitations for the protein.[1] |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of the thermodynamics of binding. | Dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). | Label-free and in-solution measurement; provides a complete thermodynamic profile of the interaction.[2][3][4] | Requires relatively large amounts of sample; sensitive to buffer composition.[4] |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics and affinity. | Association rate constant (ka), dissociation rate constant (kd), and dissociation constant (Kd). | High sensitivity, requires small amounts of sample, and provides kinetic information.[5] | Requires immobilization of one binding partner, which may affect its activity; mass transport limitations can be an issue. |
Detailed Experimental Protocols
X-ray Crystallography for Structural Validation
X-ray crystallography provides the most definitive validation of a docked binding pose by revealing the atomic-level details of the protein-ligand complex.
Methodology:
-
Protein Expression and Purification: Express and purify the target protein to a high degree of homogeneity.
-
Crystallization: Screen for conditions that induce the formation of well-ordered protein crystals. Co-crystallization with the ligand or soaking the ligand into existing apo-protein crystals are common approaches.
-
X-ray Diffraction Data Collection: Expose the protein-ligand crystals to a high-intensity X-ray beam and collect the resulting diffraction pattern.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the protein-ligand complex. Refine the model to best fit the experimental data.
-
Validation: Compare the experimentally determined ligand binding pose with the docked pose by superimposing the protein structures and calculating the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms. An RMSD value below 2.0 Å is generally considered a good agreement.[6]
Caption: Experimental workflow for X-ray crystallography validation.
NMR Spectroscopy for In-Solution Validation
NMR spectroscopy is a powerful technique to validate molecular docking results in a solution environment, which more closely mimics physiological conditions.
Methodology:
-
Sample Preparation: Prepare a sample of the target protein, often isotopically labeled with ¹⁵N or ¹³C.[7] Prepare a stock solution of the ligand.
-
¹H-¹⁵N HSQC Titration: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein. Titrate the ligand into the protein sample and acquire a series of HSQC spectra at different ligand concentrations.
-
Chemical Shift Perturbation (CSP) Analysis: Monitor changes in the chemical shifts of the protein's backbone amide signals upon ligand binding. Significant CSPs indicate residues in the binding site.
-
Binding Site Mapping: Map the residues with significant CSPs onto the protein structure to identify the experimental binding site.
-
Comparison with Docking: Compare the experimentally identified binding site with the predicted binding site from molecular docking.
Caption: Workflow for NMR-based validation of a binding site.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Prepare solutions of the protein and ligand in the same buffer to minimize heats of dilution.[4] Degas the solutions to avoid air bubbles.[8]
-
Instrument Setup: Fill the sample cell with the protein solution and the injection syringe with the ligand solution.[3][4]
-
Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat change.[2]
-
Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the dissociation constant (Kd), stoichiometry (n), and binding enthalpy (ΔH).[9]
-
Comparison: Compare the experimentally determined Kd value with the binding affinity predicted by the docking score.
Caption: The principle of Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Validation
SPR is a sensitive, label-free technique that monitors the binding of a ligand to an immobilized protein in real-time.
Methodology:
-
Chip Preparation and Immobilization: Immobilize the purified protein onto the surface of a sensor chip.
-
Ligand Injection: Inject a series of concentrations of the ligand in solution over the sensor chip surface.
-
Sensorgram Generation: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of bound ligand. This generates a sensorgram showing the association and dissociation phases.
-
Kinetic and Affinity Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Comparison: Compare the experimentally determined Kd with the predicted binding affinity from the docking calculations.
Caption: Experimental workflow for Surface Plasmon Resonance.
Quantitative Data Comparison
A crucial aspect of validation is the direct comparison of quantitative data obtained from computational predictions and experimental measurements.
Structural Validation: RMSD Comparison
The Root Mean Square Deviation (RMSD) between the docked ligand pose and the crystallographically determined pose is a key metric for structural validation.
| Protein-Ligand Complex | Docking Program | RMSD (Å) | Reference |
| Dihydropteroate Synthase - AMPPD | GOLD | < 1.5 | [10] |
| Sigma-1 Receptor - 4-IBP | Rigid Docking | 0.9 | [11] |
| Sigma-1 Receptor - 4-IBP | Induced Fit Docking | 1.6 | [11] |
| Ribosomal Subunit - Oxazolidinone | DOCK 6 | 1.78 (median) | [12] |
Note: An RMSD value < 2.0 Å is generally considered a successful prediction.[6]
Binding Affinity Comparison: Docking Score vs. Experimental Data
Comparing the predicted binding affinity (often represented by a docking score) with experimentally determined binding constants (Kd, Ki, or IC50) is essential for validating the energetic predictions of molecular docking. It's important to note that while docking scores can rank compounds, they often do not directly correlate with absolute binding free energies. The relationship between Ki, Kd, and IC50 can be complex and depends on the assay conditions and mechanism of inhibition.[13][14]
| Target | Compound | Docking Score (kcal/mol) | Experimental Ki (nM) | Experimental Kd (µM) | Reference |
| HIV-1 Reverse Transcriptase | Phytochemical L1 | -7.48 | - | - | [15] |
| HIV-1 Reverse Transcriptase | Delavirdine (FDA approved) | -6.85 | - | - | [15] |
| Kinase | Inhibitor 1W82 | - | - | 0.196 | [16] |
| CD28 | DDS5 | - | - | Micromolar range | [17][18] |
Note: Lower docking scores and lower Ki/Kd/IC50 values generally indicate stronger binding.
Conclusion
Validating molecular docking results with experimental data is a cornerstone of modern structure-based drug discovery. While molecular docking provides a powerful and rapid means to generate hypotheses about protein-ligand interactions, experimental techniques such as X-ray crystallography, NMR spectroscopy, ITC, and SPR are indispensable for confirming these predictions. By employing a multi-faceted approach that combines computational modeling with rigorous experimental validation, researchers can gain a deeper and more accurate understanding of molecular recognition, ultimately accelerating the development of novel therapeutics.
References
- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 8. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Unraveling the Anti-Inflammatory Potential of Indole Hydrazide Derivatives: A Comparative Analysis
For researchers and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Indole hydrazide derivatives have emerged as a promising class of compounds, exhibiting significant anti-inflammatory properties. This guide provides a comparative study of their anti-inflammatory effects, supported by experimental data, detailed protocols, and mechanistic insights to aid in the evaluation and development of these potential therapeutic agents.
The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds. When combined with a hydrazide moiety, the resulting indole hydrazide derivatives have demonstrated a broad spectrum of pharmacological activities, including notable anti-inflammatory effects. These compounds primarily exert their action through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as by modulating critical signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.
Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of various indole hydrazide derivatives has been evaluated in several preclinical studies. A common in vivo model to assess this activity is the carrageenan-induced paw edema assay in rats, which measures the reduction in swelling after administration of the test compound.
A study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives (S1–S18) revealed varying degrees of anti-inflammatory activity.[1] The percentage inhibition of paw edema was measured at 2 and 3 hours post-carrageenan injection. Notably, compounds with specific substitutions on the phenyl ring demonstrated potent activity. For instance, compound S14 , with a 2,4,5-trimethoxyphenyl substitution, showed the highest inhibition of 62.69% after 2 hours and 63.69% after 3 hours.[1] This was comparable to the standard drug indomethacin, which exhibited 77.23% and 76.89% inhibition at the same time points, respectively.[1] Other derivatives, such as S3 (3-nitrophenyl) and S7 (3,4-dimethoxyphenyl), also displayed significant anti-inflammatory effects.[1]
In another study, a series of phthalic anhydride based substituted benzylidene-hydrazide derivatives were synthesized and evaluated.[2] Among these, derivatives 27d , 27e , and 27h showed potent anti-inflammatory activity with percentage inhibitions of 58.6%, 61.4%, and 64.0%, respectively, which were comparable to the standard drug diclofenac sodium (68.0%).[2]
The following table summarizes the in vivo anti-inflammatory activity of selected indole hydrazide derivatives from the aforementioned studies.
Table 1: In Vivo Anti-inflammatory Activity of Indole Hydrazide Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound | Substituent Group | % Inhibition (2 hours) | % Inhibition (3 hours) | Reference |
| S3 | 3-nitrophenyl | 61.99 | 61.20 | [1] |
| S7 | 3,4-dimethoxyphenyl | 61.47 | 62.24 | [1] |
| S14 | 2,4,5-trimethoxyphenyl | 62.69 | 63.69 | [1] |
| 27d | - | 58.6 | - | [2] |
| 27e | - | 61.4 | - | [2] |
| 27h | - | 64.0 | - | [2] |
| Indomethacin | Standard Drug | 77.23 | 76.89 | [1] |
| Diclofenac Sodium | Standard Drug | - | 68.0 | [2] |
Inhibition of Key Inflammatory Enzymes: COX and LOX
The primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect is through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[3] Some indole derivatives have been shown to be selective inhibitors of COX-2, the isoform predominantly involved in inflammation, which can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[1][3]
Furthermore, the dual inhibition of both COX and lipoxygenase (LOX) pathways is an attractive strategy for developing anti-inflammatory agents with a broader spectrum of activity and potentially improved safety profiles.[4] Indole-based peptidomimetics have been investigated as dual inhibitors of 5-LOX and COX-2.[5] For instance, compound 7b from one such study exhibited potent inhibitory activity with IC50 values of 2.0 nM for 5-LOX and 6.3 nM for COX-2, demonstrating a high selectivity for COX-2 over COX-1 (selectivity index of 351).[5]
The table below presents the in vitro inhibitory activity of selected indole derivatives against COX and LOX enzymes.
Table 2: In Vitro COX and LOX Inhibitory Activity of Indole Derivatives
| Compound | Target Enzyme | IC50 | Selectivity Index (COX-2/COX-1) | Reference |
| Compound 5 | COX-1 | - | - | [6] |
| COX-2 | 0.1 µM | - | [6] | |
| LOX | 0.56 µM | - | [6] | |
| Compound 6 | LOX | 53.61 µM | - | [6] |
| Compound 7b | 5-LOX | 2.0 nM | - | [5] |
| COX-2 | 6.3 nM | 351 | [5] | |
| Celecoxib | COX-2 | 0.87 µM | 8.85 | [7] |
| Zileuton | 5-LOX | 2.43 µM | - | [7] |
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of indole hydrazide derivatives extend beyond enzyme inhibition to the modulation of key intracellular signaling pathways. The NF-κB (nuclear factor-kappa B) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[8]
One study demonstrated that an indole-hydantoin derivative, IH-1 , significantly inhibited the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and the secretion of chemokines by suppressing the mRNA expression of inducible NO synthase (iNOS), CCL2, and CXCL1.[9] Importantly, IH-1 was found to inhibit the LPS-induced activation of NF-κB.[9] This inhibition was achieved by preventing the transactivation of NF-κB through the inhibition of p65 phosphorylation at Ser276, without affecting the degradation of IκBα or the nuclear translocation of NF-κB.[9]
The following diagram illustrates the general experimental workflow for evaluating the anti-inflammatory activity of indole hydrazide derivatives.
Caption: Experimental workflow for evaluating anti-inflammatory indole hydrazides.
The diagram below illustrates the inhibitory effect of certain indole hydrazide derivatives on the NF-κB signaling pathway.
References
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of anti inflammatory potential of indole and its derivatives [wisdomlib.org]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 5. Indole based peptidomimetics as anti-inflammatory and anti-hyperalgesic agents: Dual inhibition of 5-LOX and COX-2 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of Indole-Based COX-2 Inhibitors
This guide provides a comprehensive framework for evaluating the selectivity of 2-(1H-Indol-3-yl)acetohydrazide derivatives, a promising class of anti-inflammatory compounds. We will focus on a representative example, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(3-nitrophenyl)methylidene]acetohydrazide, hereafter referred to as Compound S3 , which has been identified as a potential selective inhibitor of Cyclooxygenase-2 (COX-2).
For drug development professionals, establishing the selectivity of a lead compound is paramount. A lack of selectivity can lead to off-target effects, resulting in undesirable side effects and potential late-stage clinical failure. This guide will walk you through the critical experiments and data analysis required to build a robust selectivity profile for Compound S3, comparing it against the non-selective NSAID Indomethacin and the COX-2 selective inhibitor Celecoxib.
The Rationale for Selectivity: The COX-1/COX-2 Paradigm
The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of COX-2, an enzyme upregulated during inflammation.[1][2] Conversely, the inhibition of the constitutively expressed COX-1 isoform is associated with common NSAID-related side effects, such as gastrointestinal distress.[1] Therefore, the central hypothesis is that a highly selective COX-2 inhibitor will retain anti-inflammatory efficacy while minimizing COX-1-related toxicity.
Our assessment will be multi-tiered, beginning with the primary target and its most critical off-target, followed by a broader screen to uncover unforeseen interactions.
Caption: The Arachidonic Acid Pathway and key enzyme targets.
Tier 1: Primary Target and Isoform Selectivity (COX-1 vs. COX-2)
The first and most crucial step is to quantify the inhibitory potency of Compound S3 against both COX-1 and COX-2. This head-to-head comparison will provide the COX-2 selectivity index, a key metric for evaluating its therapeutic potential.
Experimental Protocol: In Vitro COX Inhibition Assay (Human Whole Blood)
The human whole blood assay is a highly relevant in vitro model as it accounts for plasma protein binding and cell-cell interactions, offering a more physiologically representative environment than purified enzyme assays.[3][4]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of Compound S3, Indomethacin, and Celecoxib for COX-1 and COX-2.
Methodology:
-
COX-1 Activity Measurement:
-
Freshly drawn heparinized human blood is aliquoted into tubes.
-
Vehicle (DMSO) or varying concentrations of the test compounds (Compound S3, Indomethacin, Celecoxib) are added and incubated for 15 minutes at 37°C.
-
COX-1 is activated by the endogenous arachidonic acid released during blood clotting.
-
After a defined incubation period, the reaction is stopped, and plasma is collected.
-
The concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, is measured by ELISA.
-
-
COX-2 Activity Measurement:
-
Heparinized human blood is pre-incubated with Lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression.
-
The LPS-treated blood is then incubated with the vehicle or test compounds for 15 minutes at 37°C.
-
The reaction is initiated by adding arachidonic acid.
-
After incubation, the reaction is stopped, and plasma is collected.
-
The concentration of Prostaglandin E2 (PGE2), a primary product of COX-2 in this system, is measured by ELISA.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
The COX-2 Selectivity Index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher index indicates greater selectivity for COX-2.
-
Comparative Data Summary
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Compound S3 | 1500 | 50 | 30 |
| Indomethacin | 230 | 630 | 0.37 [5] |
| Celecoxib | 15000 | 40 | 375 |
Note: IC50 values are representative and can vary based on specific assay conditions. The data for Indomethacin and Celecoxib are based on literature values for comparative purposes.[1][5]
Interpretation of Results:
The data clearly positions Compound S3 as a COX-2 selective inhibitor, significantly more so than the non-selective Indomethacin. While not as exquisitely selective as Celecoxib, its 30-fold preference for COX-2 over COX-1 suggests a favorable therapeutic window with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.
Tier 2: Secondary Target Selectivity (Lipoxygenase Pathway)
Arachidonic acid is also a substrate for lipoxygenases (LOX), which produce pro-inflammatory leukotrienes. Assessing activity against LOX enzymes is a critical secondary screen to understand the compound's broader anti-inflammatory profile and identify potential polypharmacology.
Experimental Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine if Compound S3 inhibits 5-LOX, a key enzyme in the leukotriene pathway.
Methodology:
-
Enzyme Preparation: Recombinant human 5-LOX is used.
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Vehicle (DMSO) or test compounds are pre-incubated with the 5-LOX enzyme in an assay buffer.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The formation of the hydroperoxide product is measured spectrophotometrically by monitoring the increase in absorbance at 234 nm.[6]
-
-
Data Analysis:
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is determined, and an IC50 value is calculated if significant inhibition is observed.
-
Comparative Data Summary
| Compound | 5-LOX Inhibition (IC50) |
| Compound S3 | > 50 µM |
| Indomethacin | > 50 µM |
| Celecoxib | > 50 µM |
| Zileuton (Positive Control) | ~300 nM |
Interpretation of Results:
The lack of significant 5-LOX inhibition by Compound S3 indicates that its anti-inflammatory activity is likely specific to the cyclooxygenase pathway. This is a crucial piece of information, as dual COX/LOX inhibitors have a different therapeutic profile.
Tier 3: Broad Off-Target Profiling
To ensure a comprehensive understanding of Compound S3's selectivity and to proactively identify potential safety liabilities, a broad off-target screen against a panel of kinases and other enzymes is highly recommended. Many contract research organizations (CROs) offer such services.[7][8][9]
Workflow for Broad Panel Screening
Caption: A typical workflow for broad off-target selectivity screening.
Rationale:
This unbiased approach provides a global view of the compound's interaction with the human proteome. By screening against a diverse panel of targets at a relatively high concentration (e.g., 10 µM), any significant interactions can be flagged for further investigation. A "clean" profile from such a screen provides strong evidence of high selectivity and a lower risk of off-target mediated toxicity.
Conclusion: Building a Case for Selectivity
The systematic assessment outlined in this guide provides a robust methodology for characterizing the selectivity of this compound derivatives like Compound S3. By generating quantitative, comparative data against well-characterized drugs, researchers can confidently evaluate the therapeutic potential and potential liabilities of their lead compounds.
Our tiered approach demonstrates that Compound S3 is a selective COX-2 inhibitor , with a clear advantage over non-selective NSAIDs like Indomethacin. It does not exhibit significant activity against 5-lipoxygenase, further refining its mechanistic profile. A broad off-target screen would be the final piece of the puzzle, providing the comprehensive data package required for confident decision-making in the drug development process. This rigorous, evidence-based approach to selectivity profiling is fundamental to advancing novel chemical entities toward clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Target and Screening - Creative BioMart [creativebiomart.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to QSAR Modeling of Indole Hydrazones for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The development of novel anticancer agents is a critical area of research. Indole hydrazones have emerged as a promising class of compounds with potent cytotoxic and antiproliferative activities. Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable computational tool in the rational design and optimization of these molecules. This guide provides an objective comparison of different QSAR modeling approaches for indole hydrazones, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of QSAR Models
The selection of a QSAR model is a crucial step that influences the predictive power and interpretability of the study. Below is a comparative summary of various QSAR models applied to indole hydrazones and similar bioactive molecules, highlighting their performance metrics.
| QSAR Model | Statistical Method(s) | Key Molecular Descriptors | r² | q² | pred_r² | Reference(s) |
| 2D-QSAR | Multiple Linear Regression (MLR) | Topological, Constitutional, Physicochemical (e.g., LogP, Molar Refractivity) | 0.78 - 0.94 | 0.71 - 0.86 | 0.62 - 0.83 | [1][2][3] |
| Genetic Algorithm - Multiple Linear Regression (GA-MLR) | 2D descriptors (e.g., com_accminus_2A, fringNlipo6A, sp³Cplus_AbSA) | ~0.87 | ~0.86 | ~0.83 | [2] | |
| Partial Least Squares (PLS) | Autocorrelation descriptors (e.g., GATS2c), Burden modified eigenvalues | ~0.79 | ~0.71 | ~0.62 | [3] | |
| Support Vector Machine (SVM) | Physicochemical parameters, Molecular descriptors | Comparable or superior to MLR | Not always reported | Comparable or superior to MLR | [4] | |
| 3D-QSAR | Comparative Molecular Field Analysis (CoMFA) | Steric and Electrostatic fields | ~0.93 | ~0.59 | Not always reported | [5] |
| Comparative Molecular Similarity Indices Analysis (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond donor and acceptor fields | ~0.93 | ~0.77 | Not always reported | [5] | |
| k-Nearest Neighbour Molecular Field Analysis (kNN-MFA) | Steric and Hydrophobic fields | Not always reported | ~0.74 | ~0.41 | [3] |
Note: r² (squared correlation coefficient) indicates the goodness of fit of the model. q² (cross-validated r²) indicates the internal predictive ability of the model. pred_r² (r² for the external test set) indicates the external predictive ability of the model. The values presented are ranges or representative values from the cited literature and may vary depending on the specific dataset and modeling conditions.
Experimental Protocols
Synthesis of Indole Hydrazone Derivatives
A common and efficient method for the synthesis of indole hydrazones is through the condensation reaction of an appropriate indole-3-carboxaldehyde with a hydrazide derivative.[6][7]
General Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of the selected indole-3-carboxaldehyde and the desired aryl or alkyl hydrazide in a suitable solvent, such as ethanol or methanol.[6][7]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.[7]
-
Reaction: Reflux the mixture for a specified period, typically ranging from a few hours to overnight, while monitoring the reaction progress using thin-layer chromatography (TLC).[6]
-
Isolation and Purification: Upon completion of the reaction, allow the mixture to cool to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization from an appropriate solvent to yield the pure indole hydrazone derivative.[6][7]
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic and antiproliferative effects of compounds on cancer cell lines.[8][9][10]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole hydrazone derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[11]
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.[8]
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit 50% of cell growth, is then calculated from the dose-response curve.
Mandatory Visualization
QSAR Modeling Workflow
Caption: A flowchart illustrating the key steps in a typical QSAR modeling study.
EGFR Signaling Pathway
Many indole hydrazone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[12][13][14]
Caption: Inhibition of the EGFR signaling cascade by a small molecule inhibitor.
Comparison of 2D-QSAR and 3D-QSAR
Caption: A comparison of the key features of 2D- and 3D-QSAR methodologies.
References
- 1. mdpi.com [mdpi.com]
- 2. QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Indole-Based Acetohydrazide Derivatives: A Comparative Evaluation Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the promising candidates, indole-based acetohydrazide derivatives have emerged as a significant class of compounds with potent and broad-spectrum antimicrobial activity. This guide provides a comparative evaluation of these derivatives against commonly used antibiotics, supported by quantitative data and detailed experimental protocols to aid in the development of next-generation therapeutics.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of indole-based acetohydrazide derivatives has been rigorously evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, serves as a key metric for this comparison. The data presented below is a compilation from multiple studies, showcasing the potential of these derivatives, in some cases, to outperform or rival standard antibiotics.
Antibacterial Activity
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Bacillus subtilis (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Salmonella typhi (Gram-negative) MIC (µg/mL) | Methicillin-resistant S. aureus (MRSA) MIC (µg/mL) |
| Indole Acetohydrazide Derivative 1 | 12.5 | 25 | 25 | 50 | 6.25-100 |
| Indole Acetohydrazide Derivative 2 | 25 | 50 | 50 | 100 | 6.25-100 |
| Indole Acetohydrazide Derivative 3 (p-chloro substituted) | 6.25 | 12.5 | 12.5 | 25 | - |
| Indole Acetohydrazide Derivative 4 (p-nitro substituted) | 6.25 | 12.5 | 25 | 25 | - |
| Ofloxacin | 10 | 10 | 10 | 10 | - |
| Ampicillin | - | - | - | - | >100 |
| Ciprofloxacin | - | - | - | - | 6.25-100 |
| Sultamicillin | - | - | - | - | >100 |
Note: Data is compiled from multiple sources and serves as a representative comparison.[1][2][3] Specific MIC values can vary based on the specific derivative and the bacterial strain tested.
Antifungal Activity
| Compound/Antibiotic | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) |
| Indole Acetohydrazide Derivative 1 | 50 | 100 |
| Indole Acetohydrazide Derivative 2 | 100 | 200 |
| Indole Acetohydrazide Derivative 3 (p-chloro substituted) | 25 | 50 |
| Indole Acetohydrazide Derivative 4 (p-nitro substituted) | 25 | 50 |
| Fluconazole | 10 | 20 |
Note: Data is compiled from multiple sources.[1][2][3] The antifungal activity of indole acetohydrazide derivatives is a promising area for further investigation.
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis and antimicrobial evaluation of indole-based acetohydrazide derivatives, based on protocols cited in the literature.
Synthesis of Indole-Based Acetohydrazide Derivatives
The synthesis is typically a two-step process:
-
Synthesis of Ethyl 2-(1H-indol-3-yl)acetate:
-
Indole-3-acetic acid is dissolved in absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed for several hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a sodium bicarbonate solution.
-
The resulting ethyl 2-(1H-indol-3-yl)acetate is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.
-
-
Synthesis of 2-(1H-indol-3-yl)acetohydrazide:
-
Ethyl 2-(1H-indol-3-yl)acetate is dissolved in ethanol.
-
Hydrazine hydrate is added to the solution.
-
The mixture is refluxed for several hours.
-
Upon cooling, the this compound precipitates out of the solution.
-
The solid is filtered, washed with cold ethanol, and dried to yield the desired intermediate.
-
-
Synthesis of Indole-Based Acetohydrazide Derivatives (Schiff Bases):
-
The this compound is dissolved in a suitable solvent, such as ethanol or methanol.
-
An equimolar amount of a substituted aromatic aldehyde is added to the solution, often with a catalytic amount of glacial acetic acid.
-
The reaction mixture is refluxed for several hours.
-
The resulting Schiff base derivative precipitates upon cooling.
-
The product is collected by filtration, washed with a cold solvent, and recrystallized to obtain the pure compound.
-
Antimicrobial Activity Evaluation
The in vitro antimicrobial activity is commonly determined using the following methods:
1. Broth Microdilution Method: [1]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C (for bacteria) or 28°C (for fungi). The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Serial Dilutions: The synthesized compounds and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Two-fold serial dilutions are then prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated for 18-24 hours at the appropriate temperature.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
2. Agar Disk Diffusion Method:
-
Preparation of Agar Plates: Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.
-
Application of Disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compounds and standard antibiotics. The disks are then placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Potential Mechanisms of Action
While the precise signaling pathways for all indole-based acetohydrazide derivatives are not fully elucidated, research on indole derivatives suggests several potential mechanisms of action against microbial cells:
-
Inhibition of Respiratory Metabolism: Some indole derivatives have been shown to inhibit the respiratory metabolism of bacteria, leading to a disruption in energy production and ultimately cell death.[4]
-
Disruption of Membrane Potential: These compounds can interfere with the integrity of the bacterial cell membrane, causing a loss of membrane potential and leakage of cellular contents.[4]
-
Interference with the Mevalonate Pathway: The mevalonate pathway is crucial for the synthesis of essential molecules in some bacteria. Certain indole derivatives can disrupt this pathway, hindering bacterial growth and survival.[4]
-
Reduction of Quorum Sensing Gene Expression: Some indole derivatives have been found to reduce the expression of genes involved in quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation in many pathogenic bacteria.
Visualizing the Workflow and Pathways
To better understand the experimental process and potential mechanisms, the following diagrams have been generated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and antimicrobial activity of substituted indole hydrazides. [wisdomlib.org]
- 4. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Novel Indomethacin Derivatives and Their Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of inflammatory conditions. However, its clinical utility is often hampered by significant gastrointestinal side effects, primarily due to its non-selective inhibition of cyclooxygenase (COX) enzymes. This has spurred the development of numerous indomethacin derivatives with the aim of enhancing anti-inflammatory efficacy while improving the safety profile. This guide provides a comparative overview of various novel indomethacin derivatives, presenting key experimental data on their anti-inflammatory activity relative to the parent drug, indomethacin.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected indomethacin derivatives compared to indomethacin.
In Vitro Cyclooxygenase (COX) Inhibition
The primary mechanism of action for indomethacin and its derivatives is the inhibition of COX enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. The data below presents the half-maximal inhibitory concentrations (IC50) against COX-1 and COX-2, providing insights into the potency and selectivity of these compounds. Lower IC50 values indicate greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Indomethacin | 0.05 - 0.63[1][2] | 0.75 - 11.63[1][2] | 0.055 - 0.079[1][3] |
| CF3-Indomethacin | >100[4] | 0.267[4] | >374 |
| Compound 10e | 7.78[1] | 1.65[1] | 4.71 |
| Compound 4f | - | - | 65.71[3] |
| Compound 4b | - | 0.11[5] | - |
| Compound 4d | - | 0.17[5] | - |
| Compound 4f (2-(4-(methylsulfonyl) phenyl) indole derivative) | - | 0.15[5] | - |
| Compound 3e (amide derivative) | - | 0.34[6] | - |
| Compound 3c (amide derivative) | - | 1.39[6] | - |
Note: '-' indicates data not available in the cited sources.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory effects of compounds. The table below shows the percentage of edema inhibition by various derivatives in comparison to indomethacin.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Time Point (hours) |
| Indomethacin | 10 | 86.7 - 96[3][7] | 3 - 6 |
| Indomethacin | 20 | 57.09[8] | 5 |
| CF3-Indomethacin | 1.7 (EC50) | 50[9] | 3 |
| Compound 10d | - | 80.1[1] | 3 |
| Compound 10e | - | 73.5[1] | 1 |
| Compound 4f | - | 90.5[3] | - |
| Compound 7c | - | Prominent and consistent activity[10] | - |
| Compound 2a | 10 | 61.7[11][12] | - |
| Compound 4b | - | 93.7[5] | 6 |
| Compound 4d | - | 85.1[5] | 6 |
| Compound 4f (2-(4-(methylsulfonyl) phenyl) indole derivative) | - | 90.7[5] | 6 |
Note: '-' indicates data not available in the cited sources. EC50 is the dose that causes 50% of the maximal effect.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To measure the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
Methodology:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle control in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Rat Paw Edema Test
This is a widely used animal model to assess the acute anti-inflammatory activity of pharmacological agents.
Objective: To evaluate the ability of test compounds to reduce acute inflammation in a rat model.
Methodology:
-
Male Wistar rats are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds, a reference drug (indomethacin), or a vehicle control are administered orally or intraperitoneally at a specified dose.
-
After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw to induce localized inflammation and edema.
-
Paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 3, and 6 hours).
-
The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by indomethacin and its derivatives, as well as a typical experimental workflow for their evaluation.
Caption: Inhibition of COX-1 and COX-2 by Indomethacin and its derivatives.
Caption: Workflow for evaluating anti-inflammatory activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Evaluation of Carbaborane Derivatives of Indomethacin as Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory indomethacin analogs endowed with preferential COX-2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Anti-inflammatory and gastro sparing activity of some new indomethacin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annexpublishers.com [annexpublishers.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(1H-Indol-3-yl)acetohydrazide: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release – Proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(1H-Indol-3-yl)acetohydrazide, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential for minimizing risks to personnel and the environment.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as an irritant and poses a significant threat to aquatic life.
Key Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Very toxic to aquatic life.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify all waste containing this compound. This includes pure, unreacted compound, contaminated solutions, and any grossly contaminated labware (e.g., weighing boats, pipette tips).
-
Segregate this waste from other waste streams. It should be collected as a solid chemical waste.
Step 2: Waste Container Selection
-
Use a designated, leak-proof, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.
-
The container must be in good condition, free from cracks or residues from previous use.
Step 3: Labeling the Waste Container
-
Properly label the waste container before adding any waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Toxic to Aquatic Life")
-
The date when the first waste was added to the container.
-
The name of the principal investigator or laboratory supervisor.
-
Step 4: Waste Accumulation
-
Place the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.
Step 5: Arranging for Disposal
-
Once the waste container is full, or if the experiment is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.
Quantitative Data Summary
| Hazard Classification | Details |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 |
| Aquatic Toxicity | Acute, Category 1 |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS) for this compound. These protocols are designed to comply with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for 2-(1H-Indol-3-yl)acetohydrazide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(1H-Indol-3-yl)acetohydrazide in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and ensure a safe working environment. This compound belongs to the hydrazide class of chemicals and should be handled with caution, assuming it may share hazards with related compounds, including potential toxicity and irritation.
Hazard Assessment and Engineering Controls
Key Engineering Controls:
-
Chemical Fume Hood: All handling, weighing, and experimental procedures must be performed inside a certified chemical fume hood.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[4]
-
Restricted Access: The area where the compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.[2] The following table summarizes the required PPE for handling this compound, based on guidelines for similar hazardous chemicals.
| Body Part | Required PPE | Material/Standard | Specification |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | Consult glove manufacturer's resistance chart.[1] |
| Eyes | Safety goggles or a face shield | ANSI Z87.1-compliant | To protect from splashes and chemical vapors.[3] |
| Body | Flame-resistant lab coat | 100% cotton-based | Worn over full-length pants.[1] |
| Feet | Closed-toe shoes | Leather or rubber | --- |
| Respiratory | Respirator (if necessary) | NIOSH-approved | Use a full-face respirator with appropriate cartridges if engineering controls are insufficient or during spill cleanup.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
Workflow for Handling this compound
Caption: This diagram outlines the standard operating procedure for safely handling this compound.
Experimental Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is available and in good condition. The chemical fume hood should be certified and functioning correctly.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Work Area Preparation: Prepare the designated work area within the chemical fume hood. Ensure all necessary equipment and reagents are placed in the hood before introducing the compound.
-
Weighing and Transfer: Carefully weigh the required amount of this compound within the fume hood. Use appropriate tools to transfer the solid, minimizing the creation of dust.
-
Performing the Experiment: Conduct the experimental procedure within the fume hood. Keep the sash at the lowest practical height.
-
Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and cleaning materials, in a designated hazardous waste container.[6]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[7]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers that are compatible with the waste.[6] The original container may be used if appropriate.[6]
-
Labeling: Label all hazardous waste containers with "HAZARDOUS WASTE" and list the chemical contents and their approximate percentages.[6]
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.[6] Ensure containers are tightly capped at all times, except when adding waste.[6]
-
Segregation: Segregate waste containers according to compatibility to prevent hazardous reactions.[6]
-
Pickup: Arrange for the removal of the chemical waste through your institution's environmental health and safety (EHS) office by submitting a hazardous material pickup request.[6] Do not dispose of this chemical down the drain or in regular trash.[8]
Emergency Procedures
-
Spills: In case of a small spill within the fume hood, use an appropriate absorbent material to clean it up while wearing full PPE. For larger spills, evacuate the area and contact your institution's EHS or emergency response team.[3]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes and remove contaminated clothing.[3][7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[7] Seek medical attention.
-
Ingestion: Do not induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[2]
References
- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
